Cordifolioside A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O13/c1-30-12-6-11(4-3-5-23)7-13(31-2)17(12)34-20-16(27)18(15(26)14(8-24)33-20)35-21-19(28)22(29,9-25)10-32-21/h3-4,6-7,14-16,18-21,23-29H,5,8-10H2,1-2H3/b4-3+/t14-,15-,16-,18+,19+,20+,21+,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFQFJKAHSGCFJ-LJIKAXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)OC3C(C(CO3)(CO)O)O)O)OC)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)OC)/C=C/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cordifolioside A: A Technical Guide to its Natural Source, Biosynthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cordifolioside A, a phenylpropanoid glycoside, has emerged as a compound of significant interest due to its notable immunomodulatory activities. Isolated primarily from Tinospora cordifolia, a plant with a long-standing history in traditional medicine, this molecule presents a promising scaffold for novel therapeutic development. This technical guide provides a comprehensive overview of the natural origin of this compound, its biosynthetic pathway, detailed protocols for its extraction and isolation, and its interaction with key signaling pathways. Quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are visualized using diagrams to facilitate a deeper understanding for professionals in drug discovery and development.
Natural Source and Geographical Origin
This compound is a naturally occurring bioactive compound predominantly isolated from the stem of Tinospora cordifolia (Willd.) Miers, a member of the Menispermaceae family.[1] This large, deciduous climbing shrub is commonly known as "Guduchi" or "Giloy" and is a cornerstone of traditional Ayurvedic medicine.[1]
Tinospora cordifolia is native to the tropical and subtropical regions of the Indian subcontinent and Southeast Asia, including India, Sri Lanka, and Myanmar.[2][3][4] Its distribution is widespread throughout India, where it is often found climbing on other trees.[5] The plant is characterized by its heart-shaped leaves and succulent stems, which are the primary source for the extraction of this compound.
Biosynthesis of this compound
This compound belongs to the phenylpropanoid class of secondary metabolites. The biosynthesis of phenylpropanoids in plants begins with the amino acid phenylalanine, which is derived from the shikimic acid pathway.[6] The general phenylpropanoid pathway serves as the precursor for a wide array of compounds, including flavonoids, lignins, and phenylpropanoid glycosides.
The initial committed step is the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[5][6] Subsequently, a series of enzymatic hydroxylations and methylations, followed by glycosylation, leads to the formation of this compound. The glycosylation step, catalyzed by UDP-glycosyltransferases (UGTs), attaches sugar moieties to the phenylpropanoid aglycone, significantly impacting its stability and bioavailability.[7]
Experimental Protocols: Extraction, Isolation, and Quantification
The isolation and purification of this compound from Tinospora cordifolia stems involve a multi-step process encompassing extraction, fractionation, and chromatographic techniques.
Extraction
-
Plant Material Preparation : The stems of Tinospora cordifolia are collected, washed, and shade-dried. The dried stems are then pulverized into a coarse powder to increase the surface area for efficient extraction.[8]
-
Soxhlet Extraction : The powdered plant material is subjected to Soxhlet extraction with 50% v/v ethanol at 40-45°C for 48 hours.[1][8] This is followed by concentration of the crude extract using a rotary evaporator.
Fractionation for Glycoside Enrichment
-
Solvent-Solvent Partitioning : The dried ethanolic extract is successively partitioned with petroleum ether and ethyl acetate to remove non-polar compounds.[1]
-
n-Butanol Extraction : The ethyl acetate-insoluble fraction, which is enriched with glycosides, is then extracted with n-butanol.[1] The resulting n-butanol fraction is filtered and dried.
Isolation by Column Chromatography
Purification by Preparative TLC
-
Plate Preparation : Preparative TLC plates coated with silica gel F254 are used.
-
Sample Application and Development : The pooled fractions are applied to the plates and developed using a mobile phase of chloroform:methanol (85:15 v/v).[1]
-
Visualization and Isolation : The separated bands are visualized under UV light (254 nm). The band corresponding to this compound (Rf value of approximately 0.86) is scraped off, and the compound is eluted from the silica gel with n-butanol.[1]
Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase : HPTLC aluminum plates pre-coated with silica gel 60 F254.
-
Mobile Phase : Chloroform:methanol (85:15, v/v).
-
Detection : Densitometric scanning at 254 nm.
-
Rf Value : Approximately 0.86.[1]
Quantitative Data
The yield of this compound can vary depending on the geographical origin of the plant material and the extraction method employed.
| Plant Source (Geographical Region) | Extraction Method | Yield of this compound (% w/w in extract) | Reference |
| Tinospora cordifolia (Uttar Pradesh, India) | 60% Methanolic Extract | 0.70% | [5] |
| Tinospora cordifolia (Madhya Pradesh, India) | 60% Methanolic Extract | 0.20% | [5] |
| Tinospora cordifolia (New Delhi, India) | 60% Methanolic Extract | 0.10% | [5] |
| Extraction Solvent | This compound Content (mg/100g of extract) | Reference |
| Ethyl alcohol | 432.51 | [10] |
| Methanol | Not specified | [10] |
| Acetone | Not specified | [10] |
| Water | Not specified | [10] |
Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects by interacting with several key signaling pathways. Its activity has been linked to the modulation of cytokines such as Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[10][11]
Furthermore, as a polyphenolic compound, this compound is likely to influence other critical signaling cascades involved in cellular processes. Related compounds from Tinospora cordifolia, such as tinosporaside, have been shown to activate the PI3K/AKT and AMPK pathways. Polyphenols are also known to regulate the Mitogen-Activated Protein Kinase (MAPK) pathway.
Conclusion
This compound, sourced from the medicinally significant plant Tinospora cordifolia, represents a valuable natural product with demonstrated immunomodulatory properties. This guide has detailed its natural origin, biosynthetic route, and comprehensive protocols for its isolation and quantification. The elucidation of its interactions with crucial signaling pathways, such as TGF-β, TNF-α, and potentially PI3K/AKT, AMPK, and MAPK, provides a solid foundation for further research into its therapeutic applications. The presented data and methodologies offer a critical resource for scientists and professionals engaged in the development of novel pharmaceuticals from natural sources.
References
- 1. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 7. Integrated Analysis of Transcriptome and Metabolome Provides Insights into Phenylpropanoid Biosynthesis of Blueberry Leaves in Response to Low-Temperature Stress | MDPI [mdpi.com]
- 8. ijrti.org [ijrti.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
Cordifolioside A: A Comprehensive Technical Review of Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cordifolioside A, a phenylpropanoid glycoside isolated from the medicinal plant Tinospora cordifolia, has emerged as a compound of significant interest in the scientific community. Traditionally part of Ayurvedic medicine, this molecule is now being investigated for its diverse pharmacological activities. This technical guide provides a comprehensive literature review of this compound, summarizing its biological effects, mechanisms of action, and analytical methodologies. The review consolidates available quantitative data, details key experimental protocols, and visualizes associated signaling pathways to serve as an in-depth resource for researchers in pharmacology and drug development.
Introduction
Tinospora cordifolia (Willd.) Miers, commonly known as Guduchi or Giloy, is a plant with a long history of use in traditional Indian medicine for treating a wide array of ailments.[1] Its therapeutic properties are attributed to a rich composition of bioactive compounds, including alkaloids, terpenoids, and glycosides.[2] Among these, this compound, a natural phenylpropanoid glycoside, has been identified as a key constituent responsible for many of the plant's pharmacological effects.[3][4]
This review focuses specifically on this compound, delving into its known biological activities which primarily revolve around its immunomodulatory, anti-inflammatory, antioxidant, radioprotective, and cytoprotective properties.[3][5] Emerging research also points towards its potential in metabolic disorders like diabetes and as an antiviral agent.[6][7] This document synthesizes the current state of knowledge to facilitate further research and development of this compound as a potential therapeutic agent.
Biological Activities and Quantitative Data
The biological activities of this compound have been primarily investigated using extracts or fractions of Tinospora cordifolia that are enriched with the compound. It is important to note that while this compound is a major bioactive constituent, the observed effects in these studies result from the synergistic action of multiple compounds present in the extracts.
Table 1: Summary of In Vivo Biological Activity
| Activity | Test System | Compound/Fraction | Dose | Key Findings | Reference(s) |
| Radioprotective | Male Wistar Albino Mice | n-Butanol fraction of T. cordifolia (NBTC) | 120 mg/kg (i.p.) | Significant protection against 4 Gy-γ radiation; increased survival rate, body weight retention, and hematological parameters. | [3][8] |
| Radioprotective | Swiss Albino Mice | T. cordifolia Root Extract (TCRE) | 75 mg/kg/day (oral) | Optimum dose for protection against 10 Gy gamma radiation. | [9] |
Table 2: Summary of In Vitro Biological Activity
| Activity | Test System | Compound/Fraction | Concentration | Key Findings | Reference(s) |
| Cytoprotective | Allium cepa root meristem | n-Butanol fraction of T. cordifolia (NBTC) | 10 mg/ml | Maximum protection against cyclophosphamide-induced genotoxicity; increased root growth, non-toxic mitotic index (65.9%), and reduced chromosomal aberrations. | [3][8] |
| Immunomodulatory | Human neutrophils | Various compounds from T. cordifolia | 0.1-2.5 µg/ml | Significant enhancement in phagocytic activity; increase in nitric oxide and reactive oxygen species generation. | [10] |
| Anti-inflammatory | Naive CD4+ T cells | Aqueous extract of T. cordifolia (AETC) | 500-2000 µg/ml | Reduced frequency of IL-17 producing cells; inhibition of Th17 cell differentiation and proliferation. | [11][12] |
| Cytotoxicity | HCT-116 (Colon Cancer) | Dichloromethane fraction of T. cordifolia | IC50: 54.24 µg/ml | Strong cytotoxic effect observed. | |
| Cytotoxicity | MCF-7 (Breast Cancer) | Dichloromethane fraction of T. cordifolia | IC50: 59.59 µg/ml | Strong cytotoxic effect observed. | [13] |
Mechanisms of Action
This compound exerts its effects through multiple mechanisms, primarily centered on the modulation of the immune system and cellular stress responses.
-
Immunomodulation and Anti-inflammatory Effects: One of the most well-documented activities is its ability to modulate the immune response. Research on Tinospora cordifolia extracts indicates an inhibition of the cytokine-receptor signaling pathway, with a major impact on the JAK-STAT signaling cascade.[11][12] This leads to the suppression of Th17 cell differentiation and proliferation, which are key players in autoimmune and inflammatory diseases.[11] By reducing the production of pro-inflammatory cytokines like IL-17, this compound contributes to the plant's anti-inflammatory profile.[11][14]
-
Antioxidant Activity: The compound functions as an antioxidant by scavenging free radicals, which helps to reduce oxidative stress and enhance overall immune function.[3] This mechanism is fundamental to its protective effects in various disease models.
-
Antidiabetic Potential: this compound is reported to improve insulin signaling and hepatic metabolism during insulin resistance.[6] It may help lower blood glucose and cholesterol levels, suggesting a role in managing type 2 diabetes.[6][15]
-
Antiviral Potential: In silico studies have shown that this compound has a high binding affinity for the Main Protease (Mpro) of SARS-CoV-2.[7] It is proposed to form stable hydrogen bonds with key amino acid residues (His41, Cys145, His163, Glu166) in the binding cleft, potentially inhibiting viral replication.[7]
Signaling and Experimental Workflow Diagrams
Signaling Pathway
References
- 1. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory active compounds from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A – ScienceOpen [scienceopen.com]
- 9. In Vivo Delivery of Tinospora cordifolia Root Extract Preventing Radiation-Induced Dystrophies in Mice Ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through in-depth transcriptomic profiling and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through in-depth transcriptomic profiling and in silico analysis [frontiersin.org]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Tinospora cordifolia (Giloy): An insight on the multifarious pharmacological paradigms of a most promising medicinal ayurvedic herb - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
The Biological Activity of Cordifolioside A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordifolioside A, a phenylpropanoid glycoside isolated from Tinospora cordifolia, is a natural compound that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioactivity, with a focus on its immunomodulatory, radioprotective, cytoprotective, and potential anticancer and neuroprotective effects. While much of the existing research has been conducted on extracts of Tinospora cordifolia rich in this compound, this document aims to consolidate the available data and provide a framework for future research into the purified compound.
Core Biological Activities
This compound is primarily recognized for its potent immunomodulatory properties.[1][2][3][4] It is often cited as one of the key active constituents responsible for the ethnobotanical uses of Tinospora cordifolia in promoting immune health.[1] Beyond its effects on the immune system, this compound has also been associated with radioprotective and cytoprotective activities.[5] Emerging in-silico studies further suggest its potential as an antiviral agent and a modulator of key signaling pathways involved in inflammation.[6]
Quantitative Data on Biological Activity
Quantitative data on the biological activity of isolated this compound is limited in the current literature. Most studies have evaluated extracts of Tinospora cordifolia that contain a mixture of compounds, including this compound. The following tables summarize the available quantitative data for these extracts, providing valuable context for the potential efficacy of this compound.
Table 1: Immunomodulatory and Related Activities of Tinospora cordifolia Extracts and Isolated Compounds
| Biological Activity | Test System | Compound/Extract | Concentration | Result | Reference(s) |
| Immunomodulation | Human Neutrophil Cells | Other isolated compounds from T. cordifolia | 0.1-2.5 μg/ml | Significant enhancement in phagocytic activity and increase in nitric oxide and reactive oxygen species generation. | [1] |
| Cytokine Regulation | Murine Model | T. cordifolia extract | Not Specified | Upregulation of IL-6. | [3] |
| Macrophage Activation | J774A Macrophage Cell Line | T. cordifolia powder | 80 µg/ml | Enhanced secretion of lysozyme at 24 and 48 hours. | [4] |
Table 2: Radioprotective and Cytoprotective Activities of a this compound-Containing Extract
| Biological Activity | Test System | Extract | Dosage/Concentration | Key Findings | Reference(s) |
| In Vivo Radioprotection | Mice (4 Gy-γ radiation) | n-Butanol fraction of T. cordifolia stem extract (NBTC) | 120 mg/kg (i.p.) | Significant protection in terms of increased survival rate, body weight retention, and hematological parameters. | [5] |
| In Vitro Cytoprotection | Allium cepa root meristem growth (against cyclophosphamide) | n-Butanol fraction of T. cordifolia stem extract (NBTC) | 10 mg/ml | Maximal cytoprotectivity observed with a significant increase in root growth and a non-toxic mitotic index (65.9%). | [5] |
Table 3: Anticancer and Antioxidant Activities of Tinospora cordifolia Extracts
| Biological Activity | Test System | Extract | IC50 Value / Concentration | Result | Reference(s) |
| Anticancer | T47D Breast Cancer Cells | T. cordifolia stem extract | 571.3 ± 33.41 µg/ml | Dose-dependent decrease in cell viability. | |
| Antioxidant (DPPH Assay) | Cell-free | Various solvent extracts of T. cordifolia | 14.18 to 183.47 µg/mL | Effective radical scavenging activity. | [6] |
Signaling Pathways
The precise signaling pathways modulated by isolated this compound are an area of active investigation. However, studies on Tinospora cordifolia extracts and in-silico models of this compound suggest the involvement of several key pathways in inflammation and cell survival.
An in-silico study has proposed that this compound may act as an immunomodulator through interactions with human transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α), and as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2.[6]
Furthermore, extracts of Tinospora cordifolia have been shown to modulate the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are critical in regulating the expression of pro-inflammatory cytokines and mediators.[7] The MAPK and PI3K/Akt pathways, central to cell proliferation, survival, and apoptosis, are also implicated in the biological activities of compounds found in Tinospora cordifolia.
References
- 1. Immunomodulatory active compounds from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ipindexing.com [ipindexing.com]
- 4. Immunomodulatory activity of Tinospora cordifolia - J Nutr Metab Health Sci [jnmhs.com]
- 5. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Cordifolioside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cordifolioside A, a phenylpropene disaccharide first isolated from the esteemed medicinal plant Tinospora cordifolia, has garnered significant attention for its immunomodulatory properties. The definitive elucidation of its chemical structure is a cornerstone for understanding its bioactivity and for the development of standardized herbal formulations and potential new therapeutic agents. This technical guide provides a detailed overview of the methodologies and data integral to the structural determination of this compound, catering to professionals in chemical and pharmaceutical research.
Isolation and Purification
The journey to elucidating the structure of this compound begins with its isolation from Tinospora cordifolia. While various extraction protocols exist, a general workflow involves the following steps:
Experimental Protocol: Isolation of this compound
-
Plant Material Preparation: Dried and powdered stems of Tinospora cordifolia are the starting material.
-
Extraction: The powdered plant material is subjected to exhaustive extraction, typically using methanol or a hydroalcoholic solution (e.g., water-ethanol 1:1 v/v) with refluxing to ensure the efficient recovery of polar glycosidic compounds.
-
Fractionation: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning. An n-butanol fraction is often enriched with glycosides like this compound.
-
Chromatographic Purification: The enriched fraction undergoes repeated column chromatography over silica gel. A gradient elution system, for example, with chloroform and methanol, is employed to separate the various components.
-
Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified, often by preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Structural Elucidation via Spectroscopic Analysis
The determination of the molecular structure of this compound relies on a synergistic application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is pivotal in establishing the molecular formula and identifying structural fragments of this compound.
Experimental Protocol: HR-ESI-MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Sample Preparation: A dilute solution of purified this compound in a suitable solvent (e.g., methanol).
-
Ionization Mode: Both positive and negative ion modes are typically used to gather comprehensive data.
-
Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) experiments are performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
Mass Spectrometry Data
The molecular formula of this compound has been established as C₂₂H₃₂O₁₃ . The table below summarizes the key mass spectrometry data.
| Ion Adduct | Observed m/z | Interpretation |
| [M+Na]⁺ | 527.00 | Sodium adduct of the molecule |
| Fragment Ions (from [M+Na]⁺) | ||
| 246.20 | Putative fragment | |
| 211.20 | Putative fragment |
Note: Detailed high-resolution fragmentation data sufficient for a full structural breakdown was not available in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity and stereochemistry of organic molecules like this compound. A suite of 1D and 2D NMR experiments is required.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆, or C₅D₅N).
-
Experiments:
-
1D NMR: ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide information on the chemical environment and number of different types of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), crucial for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining the relative stereochemistry.
-
-
Structure Determination from Spectroscopic Data
The original structure elucidation of this compound was reported by Maurya et al. in 1996. The structure was identified as 3-[4′-O-β-D-apiosyl-(1″′ → 3″) -O-β-D-glucopyranosyl-3′, 5′-dimethoxyphenyl]-2-trans-propene-1-ol .[1]
The elucidation process involves a step-by-step assembly of the molecular puzzle:
-
Identification of Spin Systems: COSY spectra are used to trace out coupled proton networks, such as the protons of the phenylpropene unit and the individual sugar rings.
-
Carbon Skeleton Assembly: HSQC spectra assign protons to their directly attached carbons. HMBC spectra are then used to connect the spin systems. For example, correlations from the anomeric protons of the sugars to carbons in the aglycone or to other sugars establish the glycosidic linkages.
-
Determination of Glycosidic Linkages: The specific attachment points of the sugars are determined by key HMBC correlations. For instance, a correlation from the anomeric proton of the apiose sugar to a carbon of the glucose sugar would define their linkage.
-
Stereochemistry: The coupling constants (J values) of the anomeric protons in the ¹H NMR spectrum help determine the α or β configuration of the glycosidic bonds. NOESY correlations provide further evidence for the spatial arrangement of the atoms.
The following diagram illustrates the logical flow of interpreting NMR data for structure elucidation.
Note: A detailed table of ¹H and ¹³C NMR chemical shifts and a diagram of key 2D NMR correlations could not be generated as the specific data from the original publication was not available in the searched literature.
Conclusion
The structural elucidation of this compound is a classic example of natural product chemistry, requiring careful isolation and purification followed by a detailed and systematic analysis of spectroscopic data. While this guide outlines the essential methodologies and logical workflows, access to the primary spectroscopic data from the original research is crucial for a complete and in-depth understanding. The confirmed structure of this compound provides a solid foundation for further research into its pharmacological mechanisms and for the quality control of herbal products containing Tinospora cordifolia.
References
Cordifolioside A: A Technical Guide to its Discovery, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cordifolioside A, a phenylpropanoid glycoside first isolated from the traditional Ayurvedic medicinal plant Tinospora cordifolia, has emerged as a molecule of significant interest for its immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of this compound. Detailed methodologies for its extraction and quantification are presented, alongside a summary of its known biological activities. This document collates available quantitative data into structured tables and employs visualizations to illustrate experimental workflows and putative signaling pathways, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and History
The history of this compound is marked by a notable instance of chemical nomenclature duplication. Initially, the name "Cordifoliside A" was assigned to a norditerpene furan glycoside isolated from Tinospora cordifolia by Gangan V. D. and colleagues in 1994. However, the compound that is now widely recognized and studied for its immunomodulatory effects is a phenylpropanoid glycoside .
The definitive discovery of this immunomodulatory This compound (a phenylpropanoid glycoside) was reported in 1996 by Maurya R. and a team of scientists.[1] They isolated and characterized two new phenylpropene disaccharides, this compound and Cordifolioside B, from Tinospora cordifolia and identified their immunostimulant activity.[1] This discovery established this compound as a key bioactive constituent of this important medicinal plant.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₂H₃₂O₁₃ | [2] |
| Molecular Weight | 504.5 g/mol | [2] |
| CAS Number | 155179-20-7 | [3] |
| Class | Phenylpropanoid Glycoside | [3][4] |
| Appearance | Not specified in available literature | |
| Solubility | Soluble in methanol | [5] |
Isolation and Characterization
General Experimental Protocol for Extraction and Isolation
dot
Caption: Generalized workflow for the extraction and isolation of this compound.
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques. While the specific data from the original publication is not available, such a process typically involves:
-
UV-Vis Spectroscopy: To identify the presence of chromophores.
-
Infrared (IR) Spectroscopy: To determine the presence of functional groups such as hydroxyls, ethers, and aromatic rings.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule.
Total Synthesis
To date, a total synthesis of the phenylpropanoid this compound has not been reported in the peer-reviewed scientific literature.
Analytical Methodologies
This compound is often used as a marker compound for the standardization of Tinospora cordifolia extracts and herbal formulations. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed for its quantification.
Table 2: Quantitative Analysis of this compound by HPTLC
| Parameter | Value | Reference |
| Stationary Phase | Pre-coated silica gel 60 F₂₅₄ plates | [5] |
| Mobile Phase | Chloroform:Methanol (85:15, v/v) | [5] |
| Detection Wavelength | 254 nm | [5] |
| RF Value | 0.52 ± 0.03 | [5] |
| Linear Range | 750–2250 ng/band | [2] |
| Limit of Detection (LOD) | 107.05 ng/band | [2] |
| Limit of Quantification (LOQ) | 324.38 ng/band | [2] |
| Recovery | 98.96–101.43% | [2] |
Biological Activity and Mechanism of Action
This compound is primarily recognized for its immunomodulatory activity .[4][6] It has also been reported to possess radioprotective and cytoprotective effects.[6]
Immunomodulatory Effects
This compound has been shown to enhance phagocytic activity and increase the production of nitric oxide and reactive oxygen species by immune cells.[6] An in-silico study has proposed that this compound may exert its immunomodulatory and potential antiviral effects by interacting with key signaling molecules. This computational analysis suggests a dual mechanism:
-
Modulation of Cytokine Signaling: this compound is predicted to interact with Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α), two critical cytokines involved in the regulation of the immune response and inflammation.
-
Inhibition of Viral Replication: The same study identified this compound as a potential inhibitor of the Main Protease (Mpro) of SARS-CoV-2, an enzyme essential for viral replication.[7]
It is important to note that these proposed mechanisms are based on computational models and await comprehensive experimental validation.
dot
Caption: Putative signaling pathways modulated by this compound (based on in-silico data).
Future Perspectives
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of immunology. Future research should focus on several key areas:
-
Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological evaluation and the generation of analogues with potentially improved activity.
-
Mechanism of Action: Rigorous experimental studies are required to validate the computationally predicted interactions with TGF-β, TNF-α, and viral proteases. Elucidating the precise molecular targets and signaling pathways is crucial for its development as a therapeutic agent.
-
Pharmacokinetics and Safety: In-depth studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are necessary to assess its drug-like properties and establish a safety profile.
-
Clinical Evaluation: Should preclinical studies prove successful, well-designed clinical trials will be essential to evaluate the efficacy of this compound in treating immune-related disorders.
Conclusion
This compound, a phenylpropanoid glycoside from Tinospora cordifolia, has a well-established identity as a potent immunomodulatory agent. While its initial discovery was complicated by a naming overlap, its chemical and biological properties are now the subject of growing scientific interest. Standardized analytical methods for its quantification are in place, facilitating its use as a marker for quality control. Although its precise mechanism of action is still under investigation, preliminary studies suggest its potential to modulate key cytokine pathways. The lack of a reported total synthesis and the need for further experimental validation of its biological targets represent significant opportunities for future research in the fields of medicinal chemistry and pharmacology. This technical guide provides a solid foundation for professionals seeking to explore the therapeutic potential of this fascinating natural product.
References
- 1. Cordifoliosides A and B, two New Phenylpropene Disaccharides from Tinospora cordifolia possessing Immunostimulant Activity | Semantic Scholar [semanticscholar.org]
- 2. This compound | C22H32O13 | CID 75111036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 155179-20-7 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. wjpls.org [wjpls.org]
- 6. This compound | CAS:155179-20-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Cordifolisides A, B, C: norditerpene furan glycosides from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cordifolioside A: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cordifolioside A, a phenylpropanoid glycoside primarily isolated from Tinospora cordifolia, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the in vitro mechanism of action of this compound, with a focus on its immunomodulatory, anti-inflammatory, and anticancer properties. While research on the pure compound is still emerging, this document synthesizes available data, including findings from studies on extracts of Tinospora cordifolia rich in this compound, to elucidate its potential molecular targets and signaling pathways. This guide also presents detailed experimental protocols for key assays and visualizes implicated signaling pathways to support further research and drug development efforts.
Introduction
This compound is a key bioactive constituent of Tinospora cordifolia, a plant with a long history of use in traditional medicine.[1] Preclinical studies have attributed a range of therapeutic properties to this compound, including immunomodulatory, anti-inflammatory, anticancer, radioprotective, and cytoprotective effects.[1][2][3] This guide delves into the in vitro experimental evidence that forms the basis of our understanding of how this compound exerts its effects at a cellular and molecular level.
Immunomodulatory and Anti-inflammatory Mechanisms of Action
This compound is recognized for its immunomodulatory capabilities.[1][2] While direct in vitro studies on the pure compound are limited, research on Tinospora cordifolia extracts provides significant insights into its potential mechanisms.
Modulation of Cytokine Production
In vitro studies on extracts of Tinospora cordifolia have demonstrated a significant impact on the production of key inflammatory cytokines. Treatment of various cell lines with these extracts has been shown to suppress the expression and secretion of pro-inflammatory cytokines. For instance, in macrophage-like RAW 264.7 cells, extracts have been observed to inhibit the gene expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[4] Furthermore, in a model of T-helper 17 (Th17) cell differentiation, an aqueous extract of Tinospora cordifolia was found to reduce the frequency of IL-17 producing cells, indicating a potential role in modulating adaptive immune responses.[5]
In silico studies suggest that this compound may exert its immunomodulatory effects through interaction with Transforming Growth Factor-beta (TGF-β) and TNF-α.[6][7]
Inhibition of Inflammatory Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation.[8] While direct evidence for this compound is not yet available, extracts of Tinospora cordifolia have been shown to inhibit NF-κB activation. This inhibition is a plausible mechanism for the observed reduction in pro-inflammatory cytokine production.
The potential inhibitory effect of this compound on the NF-κB signaling pathway is depicted below.
Anticancer Mechanism of Action: Induction of Apoptosis
Extracts of Tinospora cordifolia containing this compound have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism underlying this anticancer activity appears to be the induction of apoptosis, or programmed cell death.
Role of Reactive Oxygen Species (ROS)
A study utilizing a chloroform fraction of Tinospora cordifolia on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that the extract induced an increase in intracellular Reactive Oxygen Species (ROS) levels.[9] This elevation in ROS is a key event that can trigger the intrinsic pathway of apoptosis.
Modulation of Apoptotic Proteins
The same study also observed that the extract altered the expression of pro- and anti-apoptotic genes.[9] This suggests a modulation of the Bcl-2 family of proteins, which are critical regulators of the mitochondrial apoptotic pathway. An increase in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, initiating the caspase cascade.
A generalized workflow for investigating the pro-apoptotic effects of this compound is presented below.
Quantitative Data
A significant gap in the current literature is the lack of extensive quantitative data on the in vitro activities of pure, isolated this compound. Most of the available data pertains to extracts of Tinospora cordifolia.
| Activity | Test System | Extract/Fraction | Concentration/IC50 | Reference |
| Cytoprotective | Allium cepa root meristem | n-butanol fraction enriched with this compound | 10 mg/ml | [3] |
| Cytotoxicity | HeLa Cells | Dichloromethane extract | IC50 not determined, effects observed at 1-8 µg/ml | [10] |
| Cytotoxicity | Breast Cancer Cells (MDA-MB-231, MCF-7) | Chloroform fraction | IC50 not specified | [9] |
| Anti-inflammatory | RAW 264.7 cells | Methanolic extract | IC50 for NO inhibition not specified | [4] |
| Anti-inflammatory | Human neutrophils | Not specified | Not specified | [1] |
Note: The table highlights the need for further studies to determine the specific IC50 values and effective concentrations of pure this compound for its various biological activities.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the in vitro mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry.
Western Blot Analysis for Apoptotic and Inflammatory Proteins
Objective: To determine the effect of this compound on the expression levels of key proteins in signaling pathways.
Materials:
-
Cell lines of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax, phospho-IκBα, IκBα, p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
The available in vitro and in silico evidence strongly suggests that this compound is a promising bioactive compound with significant immunomodulatory, anti-inflammatory, and anticancer potential. Its mechanism of action likely involves the modulation of key signaling pathways such as NF-κB and the induction of ROS-mediated apoptosis. However, to fully realize its therapeutic potential, further rigorous research is imperative.
Future studies should focus on:
-
Determining the precise IC50 values of pure this compound in a variety of in vitro models.
-
Elucidating the specific molecular targets of this compound within the identified signaling pathways.
-
Conducting comprehensive studies to confirm the signaling pathways implicated by research on Tinospora cordifolia extracts.
-
Investigating the potential synergistic effects of this compound with other chemotherapeutic agents.
A deeper understanding of the in vitro mechanism of action of this compound will be instrumental in guiding its development as a novel therapeutic agent for a range of diseases.
References
- 1. This compound | CAS:155179-20-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through in-depth transcriptomic profiling and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROS mediated pro-apoptotic effects of Tinospora cordifolia on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Cytotoxic Effects of Dichloromethane Extract of Guduchi (Tinospora cordifolia Miers ex Hook F & THOMS) on Cultured HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cordifolioside A: A Technical Whitepaper on its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordifolioside A, a phenylpropanoid glycoside primarily isolated from Tinospora cordifolia, has emerged as a molecule of significant interest in the field of pharmacology.[1] This technical guide provides an in-depth overview of the known pharmacological properties of this compound, with a focus on its immunomodulatory, radioprotective, cytoprotective, antioxidant, and potential anti-inflammatory and anti-cancer activities. The information presented herein is a synthesis of available preclinical data, intended to inform further research and drug development efforts. While much of the existing research has been conducted on extracts of Tinospora cordifolia rich in this compound, this document will distinguish between the properties attributed to the whole extract and those more specifically linked to this compound where possible.
Core Pharmacological Activities
Immunomodulatory Activity
This compound is recognized for its immunomodulatory potential.[2][3] Studies have demonstrated that it, in conjunction with other compounds from Tinospora cordifolia, can enhance the phagocytic activity of macrophages and stimulate the production of reactive oxygen species (ROS) and nitric oxide (NO) in human neutrophils.[4] This suggests a role in augmenting the innate immune response.
An in silico study has further elucidated the potential mechanism of its immunomodulatory effects, suggesting that this compound may modulate the signaling of transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[5][6] These cytokines are pivotal in regulating inflammatory responses and immune cell function.
Radioprotective and Cytoprotective Effects
Significant evidence supports the radioprotective and cytoprotective properties of this compound. Research on an n-butanol fraction of Tinospora cordifolia stem extract, which is notably enriched with this compound, has demonstrated a potent protective effect against gamma radiation-induced damage in mice.[7][8][9]
Key findings from in vivo radioprotection studies include:
-
Enhanced Survival: Administration of the this compound-enriched fraction prior to radiation exposure significantly increased the 30-day survival rate of mice.[7][8]
-
Hematopoietic Protection: The fraction demonstrated a hematopoietic effect by significantly increasing the levels of white blood cells (WBC), red blood cells (RBC), and hemoglobin (Hb) in irradiated mice.[8] It also enhanced the spleen colony-forming unit (CFU) count, indicating protection of hematopoietic stem cells.[7][8]
-
Genoprotection: A decrease in micronucleated polychromatic erythrocytes suggested a protective effect against radiation-induced genetic damage.[7][8]
In vitro studies have further substantiated the cytoprotective activity of the this compound-enriched fraction against cyclophosphamide-induced genotoxicity in Allium cepa root meristem cells.[7][8][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies. It is important to note that much of this data is derived from an n-butanol fraction of Tinospora cordifolia enriched with this compound (NBTC), and not from the isolated compound itself.
Table 1: In Vivo Radioprotective Effects of this compound-Enriched Fraction (NBTC) in Mice [7][8]
| Parameter | Radiation Control (4 Gy) | NBTC (120 mg/kg) + Radiation | Standard (Tocopheryl Acetate) + Radiation |
| 30-Day Survival Rate | 30% | 100% | 100% |
| Spleen CFU Count | Significantly Reduced | Significantly Increased (P < 0.01) | Significantly Increased |
| Micronucleated PCEs/100 PCEs | Significantly Increased | Significantly Decreased (P < 0.01) | Significantly Decreased |
| RBC Count (106/mm3) | 4.33 ± 0.62 | 8.66 ± 0.85 (P < 0.05-0.01) | - |
| WBC Count (103/mm3) | 2.04 ± 0.19 | Significantly Increased | - |
| Hemoglobin (g/dl) | 7.57 ± 0.82 | 12.17 ± 1.33 (P < 0.05-0.01) | - |
Table 2: In Vitro Cytoprotective Effects of this compound-Enriched Fraction (NBTC) [7][8]
| Parameter | Cyclophosphamide (10 mg/ml) | NBTC (10 mg/ml) + Cyclophosphamide |
| Mitotic Index (MI) | 27.3% (Toxic) | 65.9% (Non-toxic) |
| Chromosomal Aberrations | High (fragmentation, C-anaphase, etc.) | Significantly Reduced |
Table 3: In Silico Molecular Docking of this compound [5]
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| SARS-CoV-2 Mpro | This compound | -8.7 | His41, Ser144, Cys145, His163, His164, Glu166 |
| Human TGF-β | This compound | -8.1 | - |
| Human TNF-α | This compound | -7.5 | - |
Experimental Protocols
Isolation and Enrichment of this compound
A general procedure for the enrichment of this compound from Tinospora cordifolia stems involves the following steps:[7]
-
Extraction: Powdered stem material is extracted with 50% v/v ethanol using a Soxhlet apparatus.
-
Fractionation: The crude ethanolic extract is successively partitioned with petroleum ether and ethyl acetate to remove non-polar compounds.
-
Enrichment: The ethyl acetate-insoluble fraction is then extracted with n-butanol. This n-butanol fraction (NBTC) is enriched with furan glycosides, including this compound.
-
Identification: The presence of this compound in the enriched fraction is confirmed by High-Performance Thin-Layer Chromatography (HPTLC) analysis against a standard.
In Vivo Radioprotective Activity Assay
The radioprotective effect of the this compound-enriched fraction (NBTC) was evaluated in Swiss albino mice:[7][8]
-
Animal Model: Male Swiss albino mice are divided into groups: vehicle control, radiation control, NBTC-treated, and standard drug (e.g., tocopheryl acetate)-treated.
-
Drug Administration: NBTC is administered intraperitoneally (i.p.) for a specified period (e.g., 15 days) prior to radiation exposure.
-
Irradiation: Animals are exposed to a whole-body dose of gamma radiation (e.g., 4 Gy).
-
Endpoint Analysis:
-
Survival: Monitored daily for 30 days.
-
Hematological Parameters: Blood samples are collected at regular intervals to assess RBC, WBC, and hemoglobin levels.
-
Spleen Colony Forming Unit (CFU) Assay: Spleens are harvested post-irradiation to determine the number of endogenous hematopoietic colonies.
-
Micronucleus Assay: Bone marrow smears are prepared to quantify the frequency of micronucleated polychromatic erythrocytes.
-
In Vitro Cytoprotective Activity Assay
The cytoprotective effect against a known mutagen was assessed using the Allium cepa root meristem model:[7][8]
-
Test System: Allium cepa bulbs are grown in water to allow root growth.
-
Treatment: The root tips are exposed to different concentrations of the test substance (NBTC), the mutagen (e.g., cyclophosphamide), and a combination of both.
-
Endpoint Analysis:
-
Root Growth: The length of the roots is measured to assess growth inhibition.
-
Mitotic Index (MI): Root tips are fixed, stained, and squashed to prepare slides for microscopic examination of the dividing cells. The MI is calculated as the percentage of dividing cells.
-
Chromosomal Aberrations: The frequency and types of chromosomal abnormalities in the mitotic cells are scored.
-
Visualizations of Signaling Pathways and Workflows
References
- 1. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 5. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.jax.org [media.jax.org]
- 8. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Cordifolioside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cordifolioside A, a phenylpropanoid glycoside isolated from Tinospora cordifolia, has garnered significant interest for its immunomodulatory and other therapeutic properties. A thorough understanding of its biosynthesis is crucial for optimizing its production through metabolic engineering and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating current knowledge of phenylpropanoid metabolism and glycosylation. While the complete enzymatic cascade in Tinospora cordifolia has yet to be fully elucidated, this guide presents a robust theoretical framework based on established biochemical principles and available genomic and metabolomic data. This document details the proposed enzymatic steps, presents quantitative data from related studies, outlines relevant experimental protocols, and provides visualizations of the biosynthetic pathway.
Introduction to this compound
This compound is a phenolic glycoside with the molecular formula C22H32O13.[1][2] It is a significant secondary metabolite found in the medicinal plant Tinospora cordifolia (Guduchi), which is widely used in traditional Ayurvedic medicine.[3] The structure of this compound consists of a substituted phenylpropanoid aglycone, specifically 4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol, linked to a disaccharide moiety. Its biological activities, including immunomodulatory effects, make it a compound of interest for pharmaceutical research and development.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Phenylpropanoid Backbone: Synthesis of the C6-C3 phenylpropanoid core via the Shikimate and general phenylpropanoid pathways.
-
Modification of the Aglycone: Tailoring of the phenylpropanoid intermediate to form the specific aglycone of this compound.
-
Glycosylation: Sequential attachment of sugar moieties to the aglycone by UDP-glycosyltransferases (UGTs).
Stage 1: The Phenylpropanoid Pathway
The biosynthesis of the aglycone of this compound begins with the amino acid L-phenylalanine, which is produced via the Shikimate pathway . The subsequent conversion of L-phenylalanine to a central phenylpropanoid intermediate, p-coumaroyl-CoA, is catalyzed by a series of well-characterized enzymes.
-
L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid .
-
Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to form p-coumaric acid .
-
4-Coumarate:CoA Ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA .
Stage 2: Putative Biosynthesis of the this compound Aglycone
The formation of the specific aglycone, 4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol, from p-coumaroyl-CoA likely involves a series of hydroxylation, methylation, and reduction reactions. While the exact sequence and enzymes in T. cordifolia are not yet confirmed, a plausible pathway can be proposed based on known enzymatic reactions in plant secondary metabolism.
From p-coumaroyl-CoA, the pathway likely proceeds through intermediates such as feruloyl-CoA and sinapoyl-CoA, which are common precursors for various phenylpropanoids.
-
Hydroxylation and Methylation: p-Coumaroyl-CoA is likely hydroxylated and subsequently methylated to form feruloyl-CoA and then sinapoyl-CoA . These reactions are catalyzed by enzymes such as C3'H (p-coumarate 3'-hydroxylase) , CCoAOMT (caffeoyl-CoA O-methyltransferase) , F5H (ferulate 5-hydroxylase) , and COMT (caffeic acid O-methyltransferase) .
-
Reduction of the Thioester: The carboxyl group of sinapoyl-CoA is likely reduced to an aldehyde and then to an alcohol, forming sinapyl alcohol . This two-step reduction is catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) .
-
Modification of the Propene Tail: The formation of the 3-hydroxyprop-1-enyl side chain is a key step. This could potentially occur through the hydration of the double bond of the propenyl side chain of a sinapyl alcohol derivative, although the specific enzymes for this transformation in this context are not well-characterized.
Stage 3: Glycosylation
The final stage in this compound biosynthesis is the attachment of two sugar moieties to the aglycone. This is catalyzed by UDP-glycosyltransferases (UGTs) , which transfer a sugar from an activated sugar donor, typically UDP-glucose, to the acceptor molecule. The biosynthesis of this compound involves a disaccharide, suggesting a two-step glycosylation process.
-
Step 1: A UGT transfers the first sugar molecule to the hydroxyl group of the aglycone.
-
Step 2: A second UGT, or potentially the same UGT with broader specificity, attaches the second sugar to the first sugar molecule.
The genome and transcriptome of Tinospora cordifolia have been sequenced, revealing the presence of numerous genes encoding putative UGTs.[4][5] Functional characterization of these candidate UGTs is required to identify the specific enzymes involved in this compound biosynthesis.
Quantitative Data
While specific kinetic data for the enzymes in the this compound pathway are not yet available, quantitative analysis of this compound content in Tinospora cordifolia has been performed using HPLC and HPTLC. These studies provide a baseline for the natural abundance of the compound.
| Analytical Method | Plant Material | Solvent System | This compound Content (% w/w) | Reference |
| HPTLC | T. cordifolia stems | Hexane:Chloroform:Methanol:Formic Acid (4:4:2:0.1) | Not explicitly stated as %w/w, but quantifiable in ng/band | [6] |
| HPLC | T. cordifolia 60% methanolic extract | Acetonitrile:Water (25:75) | 0.10 - 0.70 | [7][8] |
Table 1: Quantitative Analysis of this compound in Tinospora cordifolia
Experimental Protocols
High-Performance Thin-Layer Chromatography (HPTLC) for Quantification of this compound[6]
This protocol describes a validated HPTLC method for the simultaneous quantification of this compound and other markers in Tinospora cordifolia stem extracts.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Extract powdered T. cordifolia stems with a suitable solvent (e.g., methanol).
-
-
Chromatography:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Hexane:Chloroform:Methanol:Formic Acid (4:4:2:0.1, v/v/v/v).
-
Application: Apply standard and sample solutions as bands using an automated TLC applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the dried plate using a TLC scanner at a suitable wavelength (e.g., 254 nm for this compound).
-
-
Validation:
-
The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
-
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound[7][8]
This protocol outlines a validated HPLC method for the estimation of this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (25:75, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a series of standard solutions of this compound in the mobile phase to construct a calibration curve.
-
Prepare a 60% methanolic extract of T. cordifolia.
-
-
Quantification:
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
-
Heterologous Expression and Characterization of Plant UDP-Glycosyltransferases[9][10]
This general protocol can be adapted for the functional characterization of candidate UGTs from Tinospora cordifolia.
-
Gene Cloning:
-
Identify candidate UGT genes from the T. cordifolia transcriptome or genome database.
-
Amplify the full-length coding sequence of the candidate UGTs using PCR.
-
Clone the PCR product into a suitable expression vector (e.g., for E. coli or yeast expression).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
-
Protein Purification:
-
Lyse the cells and purify the recombinant UGT using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Enzyme Assays:
-
Perform in vitro enzyme assays using the purified UGT, the putative aglycone substrate, and an activated sugar donor (e.g., UDP-glucose).
-
Analyze the reaction products using HPLC or LC-MS to confirm the glycosylation activity and identify the product.
-
-
Kinetic Analysis:
-
Determine the kinetic parameters (Km and Vmax) of the UGT by varying the substrate concentrations.
-
Conclusion and Future Perspectives
This technical guide has outlined the putative biosynthetic pathway of this compound, drawing upon the established principles of phenylpropanoid and glycoside biosynthesis. While the overarching framework is well-supported by existing literature, the specific enzymes and regulatory mechanisms within Tinospora cordifolia remain a fertile ground for future research. The availability of the T. cordifolia genome and transcriptome provides a powerful toolkit for the identification and characterization of the missing enzymatic links in this pathway.[4][5]
Future research should focus on:
-
Functional genomics: Heterologous expression and characterization of candidate genes from T. cordifolia to identify the specific PAL, C4H, 4CL, reductases, methyltransferases, and UGTs involved in this compound biosynthesis.
-
Metabolomics: In-depth metabolomic profiling of T. cordifolia to identify and quantify the intermediates of the proposed pathway.
-
Enzyme kinetics and regulation: Detailed kinetic studies of the purified enzymes and investigation of the transcriptional regulation of the biosynthetic genes.
Elucidating the complete biosynthetic pathway of this compound will not only deepen our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this valuable therapeutic compound through metabolic engineering in microbial or plant-based systems.
References
- 1. plantaedb.com [plantaedb.com]
- 2. This compound | C22H32O13 | CID 75111036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Network pharmacology and metabolomics analysis of Tinospora cordifolia reveals BACE1 and MAOB as potential therapeutic targets for neuroprotection in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome sequencing and functional analysis of a multipurpose medicinal herb Tinospora cordifolia (Giloy) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated miRNA, target mRNA, and metabolome profiling of Tinospora cordifolia with reference to berberine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A validated HPLC method for estimation of this compound in Tinospora cordifolia, Miers and marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Cordifolioside A: A Technical Guide to its Natural Occurrence, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cordifolioside A, a phenyl propanoid glycoside, is a significant bioactive compound predominantly found in the medicinal plant Tinospora cordifolia. This technical guide provides a comprehensive overview of its natural occurrence, geographical and seasonal distribution, and detailed analytical methodologies for its quantification. Furthermore, it delves into its immunomodulatory activity, postulating a potential signaling pathway based on current in silico and in vitro evidence. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Distribution
This compound is a naturally occurring compound primarily isolated from Tinospora cordifolia, a climbing shrub belonging to the Menispermaceae family. This plant is widely distributed throughout the tropical regions of the Indian subcontinent and China.[1] The concentration of this compound has been found to vary depending on the geographical location from which the plant is collected, as well as the extraction method used.
Quantitative Distribution of this compound in Tinospora cordifolia
The concentration of this compound in Tinospora cordifolia has been quantified in various studies, highlighting significant variations based on geographical source and the type of extract. The following tables summarize the available quantitative data.
Table 1: Concentration of this compound in Tinospora cordifolia Stem Extracts from Different Geographical Regions in India.
| Geographical Region | Extraction Method | Analytical Method | This compound Concentration (% w/w) | Reference |
| Uttar Pradesh (UP) | 60% Methanolic Extract | HPLC | 0.70 | [1] |
| Uttar Pradesh (UP) | 60% Methanolic Extract | HPTLC | 0.83 | [2] |
| Madhya Pradesh (MP) | 60% Methanolic Extract | HPLC | 0.20 | [1] |
| Madhya Pradesh (MP) | 60% Methanolic Extract | HPTLC | 0.31 | [2] |
| New Delhi (ND) | 60% Methanolic Extract | HPLC | 0.10 | [1] |
| New Delhi (ND) | 60% Methanolic Extract | HPTLC | 0.14 | [2] |
Table 2: Concentration of this compound in Different Solvent Extracts of Tinospora cordifolia.
| Solvent | Analytical Method | This compound Concentration (mg/100g) | Reference |
| Ethyl Alcohol | HPTLC | 432.51 | |
| Methanol | HPTLC | Not specified | |
| Acetone | HPTLC | Not specified | |
| Water | HPTLC | Not specified |
Table 3: Concentration of this compound in Different Types of Tinospora cordifolia Stem Extracts.
| Extraction Method | Analytical Method | This compound Concentration (% w/w) | Reference |
| Hydroalcoholic Extract | HPTLC-DS | 0.134 | |
| Aqueous Extract | HPTLC-DS | 0.017 |
Table 4: Seasonal Variation of this compound in Tinospora cordifolia Stems.
| Season | This compound Concentration (ng/mg) | Reference |
| Monsoon (August) | 154.0 to 289.0 (Highest) | |
| Winter (December to February) | Lowest | |
| Spring and Summer | Moderate |
Experimental Protocols for Analysis
Accurate quantification of this compound is crucial for the standardization of herbal extracts and formulations. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
A validated HPLC method for the estimation of this compound has been reported with the following parameters:
-
Mobile Phase: Acetonitrile and water in a ratio of 25:75 (v/v).[1][3]
-
Column: Not explicitly stated in the provided search results, but typically a C18 column is used for such analyses.
-
Linearity Range: 0.5–50 µg/mL with a correlation coefficient of 0.997.[1][3]
Sample Preparation (for Plant Extract): A 60% methanolic extract of Tinospora cordifolia is typically used for analysis.[1]
Sample Preparation (for Marketed Formulations - Syrup):
-
Transfer 50 mL of syrup to a separating funnel.
-
Add 50 mL of distilled water and mix well.
-
Extract the mixture three times with 70 mL each of an extraction media (chloroform–methanol–butanol, 25:2:3, v/v/v).[1]
-
Pass the organic layer over anhydrous sodium sulphate and evaporate to dryness under vacuum.[1]
-
Reconstitute the residue in 10 mL of methanol for HPLC analysis.[1]
High-Performance Thin-Layer Chromatography (HPTLC) Method
A densitometric HPTLC method has also been established and validated for the analysis of this compound.
-
Stationary Phase: Aluminum-backed silica gel 60 F254 plates.[2]
-
Mobile Phase: Chloroform and methanol in a ratio of 85:15 (v/v).[2]
-
Chamber Saturation Time: 10 minutes.[2]
-
Detection Wavelength: Densitometric scanning at 614 nm.[2]
-
RF Value: 0.52 ± 0.03.[2]
-
Linearity Range: 50–1000 ng per band.[2]
-
Limit of Detection (LOD): 20.12 ng per band.[2]
-
Limit of Quantification (LOQ): 60.36 ng per band.[2]
Sample Preparation: Similar extraction procedures as described for the HPLC method are applicable for HPTLC analysis.
Biological Activity and Signaling Pathways
This compound is reported to possess immunomodulatory activity. While the precise molecular mechanisms are still under investigation, in silico and in vitro studies suggest its involvement in modulating key inflammatory pathways.
Postulated Immunomodulatory Signaling Pathway
Molecular docking studies have indicated that this compound can interact with key signaling molecules such as TGF-β and TNF-α. Extracts of Tinospora cordifolia, rich in this compound, have been shown to influence the NF-κB and MAPK signaling pathways. Macrophage activation has also been reported as a potential mechanism of its immunomodulatory effect. Based on this evidence, a plausible signaling pathway is proposed below.
References
- 1. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through in-depth transcriptomic profiling and in silico analysis [frontiersin.org]
An In-depth Technical Guide to the Immunomodulatory Effects of Cordifolioside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordifolioside A is a naturally occurring phenylpropanoid glycoside isolated from Tinospora cordifolia, a plant extensively used in traditional Ayurvedic medicine for its wide-ranging therapeutic properties, including the modulation of the immune system.[1][2] As a purified phytochemical, this compound is a subject of growing interest for its potential to serve as a lead compound in the development of novel immunomodulatory agents. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its immunomodulatory effects, underlying mechanisms of action, and the experimental methodologies used for its characterization and evaluation. The information is compiled from preclinical in vitro and in silico studies, offering a foundational resource for further research and development.
Known and Proposed Mechanisms of Action
While research into the specific molecular targets of isolated this compound is still emerging, studies on extracts rich in this compound and computational analyses suggest several pathways through which it exerts its immunomodulatory effects. The primary activities reported include the enhancement of phagocytosis and the modulation of key signaling molecules like cytokines and nitric oxide.[3]
An in silico study investigated the potential of this compound to act as a human immunomodulator by assessing its interaction with crucial cytokines like Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[4][5][6] Such interactions are critical as these cytokines regulate a wide array of inflammatory and immune responses. The proposed mechanism suggests that this compound may bind to these cytokines or their receptors, thereby modulating their downstream signaling cascades, which often involve key transcription factors such as NF-κB.
Data Presentation: Quantitative Analysis
Quantitative data for this compound primarily originates from analytical chemistry for its quantification in plant extracts and from in silico molecular docking studies. While direct dose-response data from in vitro functional assays on the isolated compound is limited in the reviewed literature, the following tables summarize the available quantitative metrics.
Table 1: Quantification of this compound in Tinospora cordifolia Extracts
| Extraction Solvent | Method | This compound Content | Reference |
|---|---|---|---|
| Ethyl Alcohol | HPTLC | 432.51 mg/100 g | [4] |
| Hydroalcoholic (Water:Ethanol 1:1) | HPTLC-DS | 0.134% w/w | [7] |
| Aqueous | HPTLC-DS | 0.017% w/w |[7] |
Table 2: HPTLC Method Validation Parameters for this compound Quantification
| Parameter | Value | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Linearity Range | 750–2250 ng/band | Hexane–Chloroform–Methanol–Formic Acid | 254 nm | [7][8] |
| Limit of Detection (LOD) | 107.05 ng/band | " | " | [7][8] |
| Limit of Quantification (LOQ) | 324.38 ng/band | " | " | [7][8] |
| Recovery | 98.96–101.43% | " | " | [7][8] |
| Alternate Method | ||||
| Linearity Range | 50–1000 ng/band | Chloroform–Methanol (85:15) | ~614 nm | [9] |
| Limit of Detection (LOD) | 20.12 ng/band | " | " | [9] |
| Limit of Quantification (LOQ) | 60.36 ng/band | " | " |[9] |
Table 3: In Silico Molecular Docking Parameters of this compound
| Target Protein | Software/Method | Binding Affinity / Score | Key Interacting Residues | Reference |
|---|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro) | AutoDock Vina / LibDock | Docking Score: 120.62 (LibDock) | His41, Ser144, Cys145, His163, His164, Glu166 | [4][6] |
| TGF-β (Human) | (Not Specified) | Appraised as immunomodulatory target | (Not Specified) | [4][6] |
| TNF-α (Human) | (Not Specified) | Appraised as immunomodulatory target | (Not Specified) | [4][6] |
Note: The primary in silico data available is for Mpro, which was used as a model to propose immunomodulatory potential via reduction of cytokine storms potentially involving TGF-β and TNF-α.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe key protocols relevant to the study of this compound.
Extraction and Quantification of this compound
This workflow outlines the general procedure from plant material collection to the quantification of this compound.
Protocol for HPTLC Quantification:
-
Sample Preparation: Accurately weigh 100 mg of the dried plant extract and dissolve it in 2 mL of an appropriate solvent (e.g., water or methanol).[7] Sonicate the solution for 10 minutes to ensure complete dissolution, then filter through Whatman filter paper.[7]
-
Standard Preparation: Prepare a standard stock solution of purified this compound (e.g., 50 µg/mL in methanol).[10] Create a series of dilutions from the stock to generate a calibration curve (e.g., 50-1000 ng/band).[9]
-
Chromatography:
-
Stationary Phase: Use pre-coated silica gel 60 F254 HPTLC plates.[9]
-
Sample Application: Apply the sample and standard solutions as bands (e.g., 4 mm width) onto the plate using a suitable applicator like a Linomat V.[9]
-
Mobile Phase: Prepare the mobile phase. A common system is Chloroform:Methanol (85:15, v/v).[9]
-
Development: Develop the plate in a twin-trough glass chamber pre-saturated with the mobile phase vapor for at least 10 minutes at room temperature, until the solvent front migrates a specified distance (e.g., 80 mm).[9]
-
-
Detection and Quantification:
-
Dry the plate after development.
-
Perform densitometric scanning using a TLC scanner at the wavelength of maximum absorbance for this compound (e.g., 254 nm).[7]
-
Identify the band for this compound in the sample by comparing its RF value to that of the standard (reported RF values include 0.12 and 0.52, depending on the exact chromatographic system).[7][9]
-
Calculate the concentration of this compound in the sample by correlating its peak area with the calibration curve generated from the standards.
-
In Vitro Immunomodulation Assays
The following are representative protocols for assays used to measure the immunomodulatory activity of compounds like this compound.
4.2.1 Phagocytosis Assay (using Macrophages and Fluorescent Beads)
This assay quantifies the ability of a compound to enhance the phagocytic capacity of immune cells.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or primary murine microglia) in appropriate media until they reach a suitable confluency in a multi-well plate.[11]
-
Treatment: Pre-incubate the macrophage cultures with various concentrations of this compound (or the extract/fraction being tested) for a defined period (e.g., 24 hours). Include a vehicle control (media with solvent used to dissolve the compound) and a positive control (e.g., LPS, 1 mg/mL) group.[11]
-
Phagocytosis Induction: Add fluorescently labeled zymosan beads or E. coli BioParticles (e.g., pHrodo™ Green) to each well at a specified concentration (e.g., 100 µg/mL).[12]
-
Incubation: Incubate the cells with the beads for a period sufficient to allow phagocytosis (e.g., 2.5 hours) at 37°C.[12] To control for non-specific surface binding, a parallel set of wells can be incubated at 4°C.[12]
-
Washing: Gently wash the cells multiple times with 1X PBS to remove any non-phagocytosed beads.
-
Quantification:
-
Fluorescence Microscopy: Stain the cell nuclei (e.g., with Hoechst dye), and capture images using a fluorescence microscope.[12] Quantify the phagocytic activity by counting the number of beads per cell or the percentage of phagocytosing cells using image analysis software (e.g., ImageJ).[11]
-
Flow Cytometry: Detach the cells from the plate using a gentle enzyme like TrypLE™.[12] Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity per cell, which correlates with the number of ingested beads.[12]
-
4.2.2 Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key signaling and effector molecule in the immune response, by assaying for its stable metabolite, nitrite.
-
Cell Culture and Stimulation: Seed macrophage cells (e.g., RAW 264.7) or neutrophils in a 96-well plate and allow them to adhere.[13]
-
Treatment: Treat the cells with various concentrations of this compound, along with a vehicle control.
-
Inflammatory Challenge: Co-incubate the cells with an inflammatory stimulus such as Lipopolysaccharide (LPS, e.g., 1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS).[13][14]
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[13]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance of the resulting azo dye at ~540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Conclusion and Future Directions
This compound, a key bioactive constituent of Tinospora cordifolia, has been identified as a compound with significant immunomodulatory potential.[3] Current evidence, primarily from studies on enriched plant fractions and computational models, points towards its ability to enhance phagocytosis and modulate critical inflammatory pathways involving cytokines like TNF-α and TGF-β.[3][4] The analytical methods for its quantification are well-established, providing a solid basis for standardization.
However, a significant gap exists in the literature regarding the specific molecular mechanisms and dose-dependent effects of isolated this compound in robust cellular and preclinical models of immunity. Future research should prioritize:
-
In-depth Mechanistic Studies: Elucidating the direct molecular targets of this compound within immune cells, including its effects on receptor binding, kinase activity (e.g., MAPK pathway), and transcription factor activation (e.g., NF-κB).
-
Comprehensive Cytokine Profiling: Moving beyond in silico predictions to measure the effects of the pure compound on a broad panel of pro- and anti-inflammatory cytokines secreted by various immune cell types.
-
Preclinical In Vivo Efficacy: Evaluating the immunomodulatory effects of purified this compound in established animal models of inflammatory diseases, infection, or immunosuppression.
By addressing these areas, the scientific community can fully characterize the therapeutic potential of this compound and pave the way for its development as a next-generation immunomodulatory drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. scispace.com [scispace.com]
- 11. Protocol for assessing phagocytosis activity in cultured primary murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.jax.org [media.jax.org]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. Inducible nitric oxide synthase: An asset to neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
The Radioprotective Potential of Cordifolioside A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ionizing radiation, a cornerstone of modern cancer therapy, paradoxically induces cellular damage, limiting its therapeutic window. The quest for effective radioprotectors, agents that selectively shield healthy tissues from radiation's deleterious effects, is a critical pursuit in oncology. Cordifolioside A, a phenylpropanoid glycoside isolated from the medicinal plant Tinospora cordifolia, has emerged as a promising candidate. This technical guide provides an in-depth analysis of the radioprotective properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and elucidating its putative mechanisms of action through signaling pathway diagrams.
Introduction
Tinospora cordifolia, a plant with a long history in traditional Ayurvedic medicine, is recognized for its diverse pharmacological activities, including immunomodulatory, antioxidant, and anti-inflammatory effects.[1] this compound is a key bioactive constituent of this plant.[2][3][4] Emerging evidence suggests that an enriched extract of Tinospora cordifolia containing this compound exhibits significant radioprotective and cytoprotective capabilities.[2][3][4] This document synthesizes the current scientific understanding of this compound's role in mitigating radiation-induced damage.
Quantitative Data on Radioprotective Efficacy
The radioprotective effects of a Tinospora cordifolia n-butanol fraction (NBTC), confirmed to contain this compound, have been quantified in both in vivo and in vitro models.[2][3][4]
Table 1: In Vivo Radioprotective Effects of NBTC in Mice[2][3][4]
| Parameter | Radiation Control (4 Gy γ-radiation) | NBTC (120 mg/kg) + Radiation | Outcome |
| Survival Rate | 70% | 100% | Increased survival |
| Body Weight | Significant loss | Retention of body weight | Maintained body weight |
| Hematological Parameters | |||
| - Total RBC Count (x10⁶/mm³) | 4.33 ± 0.62 | Significantly Increased | Hematopoietic protection |
| - Total WBC Count (x10³/mm³) | 2.04 ± 0.19 | Significantly Increased | Hematopoietic protection |
| - Hemoglobin (g/dl) | 7.57 ± 0.82 | Significantly Increased | Hematopoietic protection |
| Spleen Colony Forming Units (CFU) | Reduced | Significantly Increased (P < 0.01) | Stimulation of hematopoietic stem cells |
| Micronucleated Polychromatic Erythrocytes (MN-PCEs)/100 PCEs | Increased | Significantly Decreased (P < 0.01) | Reduced genotoxicity |
| PCE:NCE Ratio | Decreased | Significantly Increased (P < 0.01) | Enhanced erythropoiesis |
Table 2: In Vitro Cytoprotective Effects of NBTC on Allium cepa Root Meristem[2][3][4]
| Parameter | Cyclophosphamide Control (10 mg/ml) | NBTC (10 mg/ml) + Cyclophosphamide | Outcome |
| Root Growth | Inhibited | Significantly Increased (P < 0.01) | Promotion of cell growth |
| Mitotic Index (MI) | Reduced | 65.9% (Non-toxic) | Maintained cell division |
| Chromosomal Aberrations | Increased | 15.4% (Reduced) | Decreased genotoxicity |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the radioprotective properties of the this compound-containing extract.
In Vivo Radioprotection Study in Mice
-
Animal Model: Male Swiss albino mice.
-
Test Substance: n-butanol fraction of Tinospora cordifolia (NBTC) containing this compound.
-
Dosing: 120 mg/kg body weight, administered intraperitoneally (i.p.) for 15 consecutive days prior to irradiation.
-
Irradiation: Whole-body exposure to 4 Gy of gamma radiation.
-
Survival Rate: Monitored daily for 30 days post-irradiation.
-
Hematological Analysis: Blood samples were collected at regular intervals to determine Total Red Blood Cell (RBC) count, Total White Blood Cell (WBC) count, and Hemoglobin (Hb) concentration using standard hematological procedures.
-
Spleen Colony Forming Unit (CFU) Assay: Spleens were harvested from mice 10 days post-irradiation. The number of endogenous colonies on the surface of the spleen was counted as a measure of hematopoietic stem cell survival and proliferation.
-
Micronucleus Assay: Bone marrow was flushed from the femurs 24 hours post-irradiation. Smears were prepared, stained, and scored for the presence of micronucleated polychromatic erythrocytes (PCEs) and the ratio of PCEs to normochromatic erythrocytes (NCEs) was determined.
In Vitro Cytoprotection Study in Allium cepa
-
Model System: Allium cepa (onion) root meristem cells.
-
Test Substance: NBTC at concentrations of 5, 10, and 15 mg/ml.
-
Genotoxic Agent: Cyclophosphamide (10 mg/ml) was used to induce chromosomal damage.
-
Methodology: Onion bulbs were grown in the respective test solutions. Root tips were harvested, fixed, hydrolyzed, and stained.
-
Root Growth: The length of the roots was measured to assess the effect on cell elongation and division.
-
Mitotic Index (MI): The number of dividing cells per 1000 observed cells was calculated to determine the rate of cell division.
-
Chromosomal Aberration Analysis: Cells in different stages of mitosis were observed for abnormalities such as chromosome breaks, bridges, and fragments.
Putative Signaling Pathways of Radioprotection
While the precise molecular mechanisms of this compound are still under investigation, the radioprotective effects of Tinospora cordifolia extracts are believed to be mediated through a combination of antioxidant and immunomodulatory signaling pathways.
Antioxidant and Cytoprotective Pathways
Ionizing radiation induces cellular damage primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis. The this compound-containing extract likely counteracts these effects by activating endogenous antioxidant defense mechanisms.
Caption: Putative antioxidant pathway of this compound.
Immunomodulatory and Anti-inflammatory Pathways
Radiation can trigger an inflammatory response and suppress the immune system. The immunomodulatory properties of the this compound-containing extract may contribute to its radioprotective effects by modulating key signaling pathways like NF-κB.
Caption: Putative immunomodulatory pathway of this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for the preclinical evaluation of a potential radioprotective agent like this compound.
Caption: Preclinical evaluation workflow for radioprotective agents.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as a key component of Tinospora cordifolia extract, possesses significant radioprotective properties. These effects are likely mediated through a multi-pronged approach involving the enhancement of antioxidant defenses and the modulation of immune and inflammatory responses.
For drug development professionals, this compound represents a compelling lead compound. Future research should focus on:
-
Isolation and purification of this compound to definitively attribute the observed radioprotective effects to this specific molecule.
-
In-depth mechanistic studies to fully elucidate the signaling pathways modulated by pure this compound in response to radiation.
-
Preclinical studies in tumor-bearing animal models to evaluate its potential to selectively protect normal tissues without compromising the efficacy of radiotherapy on tumors.
-
Pharmacokinetic and pharmacodynamic studies to determine its bioavailability, metabolism, and optimal dosing regimen.
The development of this compound as a clinical radioprotector could significantly improve the therapeutic ratio of radiotherapy, leading to better outcomes and quality of life for cancer patients.
References
- 1. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
The Cytoprotective Action of Cordifolioside A: A Technical Guide for Drug Discovery
An In-depth Analysis of Preclinical Evidence for Researchers, Scientists, and Drug Development Professionals
Abstract
Cordifolioside A, a phenylpropanoid glycoside isolated from Tinospora cordifolia, has emerged as a promising natural compound with significant cytoprotective properties. This technical guide synthesizes the current preclinical evidence, focusing on its radioprotective, immunomodulatory, anti-inflammatory, and antioxidant activities. Through a detailed examination of experimental data and methodologies, this document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways are visualized to elucidate its mechanisms of action.
Introduction
This compound is a key bioactive constituent of Tinospora cordifolia, a plant extensively used in traditional Ayurvedic medicine for its wide-ranging therapeutic properties, including immunomodulatory and anti-inflammatory effects[1][2]. Scientific investigations have begun to validate these traditional uses, with a growing body of evidence pointing to the cytoprotective potential of this compound and extracts enriched with it. This guide focuses on the cellular and molecular mechanisms underlying these protective effects, providing a foundation for its potential development as a therapeutic agent.
Radioprotective and Cytoprotective Activities
This compound has demonstrated significant potential in protecting cells from damage induced by radiation and cytotoxic chemicals.[1][2] These protective effects have been observed in both in vivo and in vitro models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the radioprotective and cytoprotective effects of a this compound-containing n-butanol fraction of Tinospora Cordifolia (NBTC).
Table 1: In Vivo Radioprotective Effects of NBTC in Mice
| Parameter | Treatment Group | Result | Significance |
| Survival Rate | NBTC (120 mg/kg, i.p.) + 4 Gy-γ radiation | Increased survival | P < 0.01 |
| Body Weight | NBTC (120 mg/kg, i.p.) + 4 Gy-γ radiation | Increased retention | P < 0.01 |
| Spleen CFU Assay | NBTC (120 mg/kg, i.p.) + 4 Gy-γ radiation | Increased colonies | P < 0.01 |
| Micronucleus (MN) Expression | NBTC (120 mg/kg, i.p.) + 4 Gy-γ radiation | Decreased expression | P < 0.01 |
Data sourced from Patel, et al. (2013)[3]
Table 2: In Vitro Cytoprotective Effects of NBTC on Allium cepa Root Meristem Cells against Cyclophosphamide
| NBTC Concentration | Parameter | Result | Significance |
| 10 mg/ml | Root Growth | Significant increase | P < 0.01 |
| 10 mg/ml | Mitotic Index (MI) | 65.9% (non-toxic) | - |
| 10 mg/ml | Chromosomal Aberrations | 15.4% (lesser) | - |
Data sourced from Patel, et al. (2013)[3]
Experimental Protocols
-
Model: Mice were exposed to 4 Gy of gamma radiation.
-
Treatment: An n-butanol fraction of Tinospora Cordifolia (NBTC) containing this compound was administered intraperitoneally (i.p.) at a dose of 120 mg/kg.
-
Parameters Assessed: Survival rate, body weight retention, hematological parameters, spleen colony-forming unit (CFU) assay, and micronucleus (MN) expression were evaluated to determine the extent of protection against radiation-induced damage.[3]
-
Model: Allium cepa root meristem cells were used to assess cytoprotective activity against the genotoxic effects of cyclophosphamide.
-
Treatment: NBTC was evaluated at concentrations of 5, 10, and 15 mg/ml.
-
Parameters Assessed: Root growth, mitotic index (MI), and the frequency of chromosomal aberrations were measured to determine the protective effects of NBTC against cyclophosphamide-induced cytotoxicity.[3]
Immunomodulatory and Anti-inflammatory Mechanisms
This compound is recognized for its immunomodulatory activity, which contributes to its cytoprotective effects.[1][2] It appears to exert its influence by modulating the activity of immune cells and the production of inflammatory mediators.
Signaling Pathways
This compound has been implicated in the modulation of key inflammatory pathways. Studies on Tinospora cordifolia extracts, where this compound is a major constituent, suggest an inhibitory effect on pro-inflammatory cytokines such as TNF-α and IL-1β.[4] This is often mediated through the downregulation of the NF-κB signaling pathway. Furthermore, its neuroprotective effects are associated with the upregulation of cell survival pathways like ERK and AKT.
Caption: Modulatory effects of this compound on key cytoprotective signaling pathways.
Antioxidant Activity
The antioxidant properties of Tinospora cordifolia extracts, likely attributable in part to this compound, play a crucial role in its cytoprotective mechanism. These extracts have been shown to scavenge free radicals and reduce oxidative stress.
Quantitative Data Summary
Table 3: In Vitro Antioxidant Activity of Tinospora cordifolia Extract
| Assay | Concentration for 50% Inhibition (IC50) |
| Lipid Peroxidation Inhibition | 6 mg/ml |
| Superoxide Radical Scavenging | 12.5 mg/ml |
| Hydroxyl Radical Scavenging | 12.5 mg/ml |
Data sourced from Mathew & Kuttan (1997)[5]
Experimental Protocols
-
Lipid Peroxidation Assay: The ability of the extract to inhibit the formation of lipid peroxides was measured.
-
Radical Scavenging Assays: The capacity of the extract to scavenge superoxide and hydroxyl radicals was determined.[5]
Neuroprotective Potential
Emerging evidence suggests that this compound and its parent extracts possess neuroprotective properties. These effects are attributed to the attenuation of glutamate-induced excitotoxicity and the upregulation of cell survival pathways in neuronal cells.
Mechanistic Insights
Studies have shown that a butanol extract of Tinospora cordifolia (B-TCE) can protect hippocampal neurons from glutamate-induced neurodegeneration.[6] This protection is associated with the upregulation of the ERK and AKT signaling pathways, which are critical for synaptic plasticity and cell survival.[6]
Caption: Experimental workflow for assessing the neuroprotective effects of a T. cordifolia extract.
Conclusion and Future Directions
This compound demonstrates significant cytoprotective activity through a multi-faceted mechanism that includes radioprotection, immunomodulation, anti-inflammatory action, and antioxidant effects. The preclinical data presented in this guide provide a strong rationale for its further investigation as a potential therapeutic agent. Future research should focus on elucidating the precise molecular targets of this compound, conducting pharmacokinetic and pharmacodynamic studies, and evaluating its efficacy in more advanced disease models. The development of this compound or optimized analogs could offer novel therapeutic strategies for conditions associated with cellular stress and inflammation.
References
- 1. This compound | CAS:155179-20-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:155179-20-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Tinospora cordifolia protects against inflammation associated anemia by modulating inflammatory cytokines and hepcidin expression in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of Tinospora cordifolia and its usefulness in the amelioration of cyclophosphamide induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butanol Extract of Tinospora cordifolia Ameliorates Cognitive Deficits Associated with Glutamate-Induced Excitotoxicity: A Mechanistic Study Using Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Cordifolioside A from Tinospora cordifolia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of Cordifolioside A, a bioactive norditerpene furan glycoside from the medicinal plant Tinospora cordifolia (Guduchi). The methodologies outlined are intended for laboratory-scale applications and can be adapted for larger-scale production.
Introduction
Tinospora cordifolia, a member of the Menispermaceae family, is a cornerstone of traditional Ayurvedic medicine, revered for its wide array of therapeutic properties, including immunomodulatory, anti-inflammatory, and antioxidant effects.[1] this compound is one of the key bioactive constituents responsible for these activities.[2] Its potential to modulate immune responses, for instance by influencing cytokine signaling pathways involving TGF-β and TNF-α, makes it a compound of significant interest for drug discovery and development.[3][4] This document details a robust protocol for the isolation and analysis of this compound.
Experimental Protocols
Plant Material and Initial Processing
Fresh, healthy stems of Tinospora cordifolia should be collected and authenticated. The stems are then washed, shade-dried, and pulverized into a coarse powder (approximately 20 mesh) to maximize the surface area for efficient extraction.
Extraction of Crude Glycoside Fraction
This protocol employs a multi-step solvent extraction and precipitation method to obtain a crude extract enriched with this compound.
Workflow for Crude Extraction and Fractionation
Caption: Workflow for the initial extraction and fractionation of Tinospora cordifolia stems.
Protocol:
-
Soxhlet Extraction:
-
Place 1 kg of the powdered stem material into a large Soxhlet apparatus.
-
Extract with methanol for 48 hours.
-
Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a viscous residue.
-
-
Defatting:
-
Suspend the concentrated methanolic extract in a suitable volume of methanol.
-
Perform liquid-liquid partitioning with petroleum ether (60-80°C) in a separating funnel. Repeat this step three times.
-
Discard the petroleum ether layer, which contains non-polar compounds like fats and waxes. The methanolic layer contains the desired glycosides.
-
-
Precipitation of Glycosides:
-
Concentrate the defatted methanolic extract.
-
Collect the precipitate by filtration or centrifugation and dry it under a vacuum. This dried precipitate is the crude glycoside fraction enriched in this compound.
-
Purification of this compound by Column Chromatography
The crude glycoside fraction is further purified using silica gel column chromatography.
Protocol:
-
Column Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in chloroform.
-
Pack a glass column (e.g., 5 cm diameter, 100 cm length) with the silica gel slurry. The amount of silica gel should be approximately 50 times the weight of the crude extract to be loaded.
-
Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
-
Sample Loading:
-
Dissolve the dried crude glycoside fraction in a minimal amount of methanol.
-
Adsorb this solution onto a small amount of silica gel (dry loading).
-
Gently layer the dried, sample-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Collect fractions of a consistent volume (e.g., 25 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (85:15 v/v).
-
Visualize the spots under UV light (254 nm) or by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Pool the fractions that show a prominent spot corresponding to the Rf value of a this compound standard.
-
-
Final Purification:
-
Concentrate the pooled fractions to obtain purified this compound.
-
The purity can be further enhanced by recrystallization from a suitable solvent if necessary.
-
Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is used for the accurate quantification of this compound in the extracts and purified fractions.
Workflow for HPLC Analysis
Caption: General workflow for the quantification of this compound using HPLC.
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of standard this compound in methanol.
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 0.5-50 µg/mL).[6]
-
Accurately weigh the extract or purified fraction, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Acetonitrile:Water (25:75, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 20 µL.
-
Retention Time: Approximately 9.5 minutes.[6]
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and analysis of this compound from Tinospora cordifolia.
Table 1: this compound Content in T. cordifolia Extracts
| Extraction Method/Solvent | Plant Part | This compound Content (% w/w of extract) | Reference |
| 60% Methanolic Extract | Stem | 0.70% (UP region sample) | [6] |
| 60% Methanolic Extract | Stem | 0.20% (MP region sample) | [6] |
| 60% Methanolic Extract | Stem | 0.10% (ND region sample) | [6] |
| Ethanolic Extract | Not Specified | 432.51 mg/100g (0.43%) | [3] |
Table 2: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 50 µg/mL | [6] |
| Correlation Coefficient (r²) | 0.997 | [6] |
| Limit of Detection (LOD) | 0.18 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.55 µg/mL | [6] |
| Recovery | 99.21 - 99.82% | [6] |
Table 3: HPTLC Method Validation Parameters for this compound Quantification
| Parameter | Value | Reference |
| Linearity Range | 750 - 2250 ng/band | [7] |
| Limit of Detection (LOD) | 107.05 ng/band | [7] |
| Limit of Quantification (LOQ) | 324.38 ng/band | [7] |
| Recovery | 98.96 - 101.43% | [7] |
Biological Activity and Signaling Pathway
This compound is recognized for its immunomodulatory properties.[2][8] It is believed to exert its effects by modulating the production of key cytokines. Studies suggest that compounds from T. cordifolia, including this compound, can influence signaling pathways related to inflammation and immune response, such as those involving Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[3] Additionally, extracts of the plant have been shown to upregulate Interleukin-6 (IL-6), which is involved in activating inflammatory responses and immune cells.[2]
References
- 1. Tinospora Cordifolia: A review of its immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory activity of Tinospora cordifolia - J Nutr Metab Health Sci [jnmhs.com]
- 3. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. scispace.com [scispace.com]
- 7. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Cordifolioside A
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Cordifolioside A, a key bioactive compound found in Tinospora cordifolia. The described method is simple, accurate, precise, and suitable for the routine quality control and standardization of herbal extracts and formulations containing this compound. All experimental protocols and validation data are presented in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a phenyl propanoid glycoside with demonstrated immunomodulatory and other pharmacological activities.[1] As a significant bioactive marker in Tinospora cordifolia (Guduchi), a plant widely used in traditional medicine, the accurate and reliable quantification of this compound is crucial for ensuring the quality, efficacy, and safety of herbal products.[2][3] This document provides a comprehensive protocol for a reversed-phase HPLC method for the determination of this compound.
Experimental
A standard HPLC system equipped with a UV detector is required. The specific parameters for the analysis are outlined in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Shimadzu LC-20AT, SPD-20A with UV detector or equivalent |
| Column | Phenomenex Luna C-18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Water (25:75 v/v) |
| Flow Rate | 1.0 mL/min[4][5] |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm[4][5] |
| Column Temperature | Ambient |
| Retention Time | Approximately 9.52 ± 1.03 min[4][5] |
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Methanol (Analytical Grade)
-
This compound reference standard (>99% purity)
2.3.1. Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]
2.3.2. Working Standard Solutions for Calibration Curve: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.5, 1, 5, 10, 25, and 50 µg/mL).[4][6]
2.4.1. From Plant Material (e.g., Tinospora cordifolia stem powder):
-
Accurately weigh about 500 mg of the dried plant powder.
-
Transfer to a refluxing flask and add 25 mL of methanol.
-
Reflux for 1 hour.
-
Filter the extract through a 0.22 µm filter.
-
The resulting solution is ready for HPLC analysis.[3]
2.4.2. From Marketed Formulations (e.g., Syrups):
-
Transfer 50 mL of the syrup to a separating funnel.
-
Add 50 mL of distilled water and mix thoroughly.
-
Extract the mixture three times with 70 mL of an extraction medium (chloroform:methanol:butanol, 25:2:3 v/v/v).
-
Pass the combined organic layers over anhydrous sodium sulfate and evaporate to dryness.
-
Reconstitute the residue in 10 mL of methanol.[5]
-
Filter the solution through a 0.22 µm filter before injection.
Method Validation
The HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
The linearity of the method was established by injecting the working standard solutions at six different concentrations. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.
Table 2: Linearity Data for this compound
| Parameter | Result |
| Linearity Range | 0.5-50 µg/mL[4] |
| Correlation Coefficient (r²) | 0.997[4] |
| Linear Regression Equation | y = 29716x - 4417.4[4][5][6] |
Precision was evaluated by analyzing replicate injections of a standard solution.
Table 3: Precision Data
| Parameter | Acceptance Criteria |
| Repeatability (%RSD) | ≤ 2% |
| Intermediate Precision (%RSD) | ≤ 2% |
Accuracy was determined by the recovery of a known amount of this compound spiked into a sample matrix.
Table 4: Accuracy (Recovery) Data
| Parameter | Acceptance Criteria |
| Recovery | 98-102% |
The LOD and LOQ were determined based on the signal-to-noise ratio.
Table 5: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.18 µg/mL[4][5] |
| Limit of Quantification (LOQ) | 0.55 µg/mL[4][5] |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Detailed Protocols
-
Prepare a stock solution of this compound (1000 µg/mL) in methanol.
-
From the stock solution, prepare a series of at least six working standard solutions with concentrations ranging from 0.5 µg/mL to 50 µg/mL using the mobile phase as the diluent.
-
Inject each working standard solution in triplicate into the HPLC system.
-
Record the peak area for each injection.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
Calculate the linear regression equation and the correlation coefficient (r²). The r² value should be ≥ 0.99.
Repeatability (Intra-day precision):
-
Prepare a sample solution of this compound at a concentration within the linear range (e.g., 10 µg/mL).
-
Inject the sample solution six times on the same day under the same experimental conditions.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the peak areas. The %RSD should be ≤ 2%.
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Calculate the %RSD for the combined data from both days. The %RSD should be ≤ 2%.
-
Prepare a sample matrix (placebo or a sample with a known low concentration of this compound).
-
Spike the sample matrix with known amounts of this compound standard solution at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples using the HPLC method.
-
Calculate the percentage recovery for each sample using the following formula: Percentage Recovery = [(Amount found - Amount in unspiked sample) / Amount added] x 100
-
The mean recovery should be within 98-102%.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in various sample matrices. The method has been validated according to ICH guidelines and is suitable for routine use in quality control laboratories for the analysis of herbal medicines and formulations containing Tinospora cordifolia.
References
Application Note: High-Performance Thin-Layer Chromatographic (HPTLC) Quantification of Cordifolioside A in Herbal Extracts
Introduction
Cordifolioside A is a key bioactive compound found in several medicinal plants, most notably Tinospora cordifolia. It is recognized for its potential immunomodulatory and other pharmacological activities. Accurate and reliable quantification of this compound in herbal raw materials and finished products is crucial for quality control, standardization, and ensuring therapeutic efficacy. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the quantification of this marker compound. This application note details validated HPTLC methods for the determination of this compound in herbal extracts.
Principle
The HPTLC method involves the separation of this compound from other components in the herbal extract on a high-performance silica gel plate. The separation is achieved using a specific mobile phase. The plate is then scanned densitometrically at a characteristic wavelength for this compound, and the amount is quantified by comparing the peak area of the sample to that of a standard.
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Methanol, Chloroform, Hexane, Formic Acid (all analytical or HPLC grade)
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm or 10 x 10 cm)
-
Herbal Extract: Methanolic or hydroalcoholic extract of the plant material (e.g., Tinospora cordifolia stems)
Instrumentation
-
HPTLC system equipped with:
-
Sample applicator (e.g., Linomat 5 or Automatic TLC Sampler)
-
Twin-trough developing chamber
-
TLC scanner with a UV-Vis detector
-
Integration software
-
Experimental Protocols
Two validated HPTLC methods are presented below, offering flexibility based on laboratory resources and co-analyte considerations.
Method 1: Chloroform-Methanol System
This method is a straightforward approach for the specific quantification of this compound.
1. Preparation of Standard Solution:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare working standards in the concentration range of 50-1000 ng/µL by serial dilution with methanol.[1]
2. Preparation of Sample Solution:
-
Accurately weigh about 500 mg of the dried herbal extract.
-
Reflux the extract with 100 mL of methanol for 1 hour.[1]
-
Filter the solution through Whatman No. 41 filter paper.
-
Repeat the extraction of the residue with 50 mL of methanol for 1 hour and filter.[1]
-
Combine the filtrates and concentrate them using a rotary evaporator to a final volume of 25 mL.[1]
3. Chromatographic Conditions:
-
Stationary Phase: HPTLC pre-coated silica gel 60 F254 plates.
-
Chamber Saturation: 10 minutes at room temperature (25 ± 2°C).[1]
-
Application: Apply 2-10 µL of the standard and sample solutions as 8 mm bands.
-
Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber.[1]
-
Drying: Air dry the plate after development.
4. Densitometric Analysis:
-
Detection Wavelength: Scan the plates densitometrically at 614 nm in absorbance mode.[1]
-
Quantification: Use the peak area for quantification. The Rf value for this compound is approximately 0.52 ± 0.03.[1][2][3][4]
Method 2: Hexane-Chloroform-Methanol-Formic Acid System
This method is suitable for the simultaneous quantification of this compound along with other markers like 20-β-hydroxyecdysone and columbin.[5]
1. Preparation of Standard and Sample Solutions:
-
Prepare standard and sample solutions as described in Method 1. For simultaneous quantification, prepare mixed standard solutions of this compound, 20-β-hydroxyecdysone, and columbin.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC pre-coated silica gel 60 F254 plates.
-
Mobile Phase: Hexane:Chloroform:Methanol:Formic Acid (specific ratio to be optimized, a validated method uses a proprietary mixture). A good starting point could be a ratio that provides good separation for all compounds of interest.
-
Chamber Saturation: 20 minutes at room temperature.
-
Application: Apply desired volumes of standard and sample solutions.
-
Development: Develop the plate up to a distance of 80 mm.
-
Drying: Air dry the plate.
3. Densitometric Analysis:
-
Detection Wavelength: Scan the plates at 254 nm for this compound.[5][6]
-
Quantification: Use the peak area for quantification. The Rf value for this compound is approximately 0.12.[5] For enhanced visualization, the plate can be derivatized with anisaldehyde-sulfuric acid reagent and heated at 110°C for 5 minutes.[5]
Method Validation Summary
The described methods have been validated according to the International Council for Harmonisation (ICH) guidelines.[3][5]
| Parameter | Method 1 (Chloroform-Methanol) | Method 2 (Hexane-Chloroform-Methanol-Formic Acid) |
| Linearity Range | 50 - 1000 ng/band[1] | 750 - 2250 ng/band[5][6][7] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99[5][6] |
| Limit of Detection (LOD) | 20.12 ng/band[1][2][3][4] | 107.05 ng/band[5][6][7] |
| Limit of Quantification (LOQ) | 60.36 ng/band[1][2][3][4] | 324.38 ng/band[5][6][7] |
| Recovery | High | 98.96 - 101.43%[5][6] |
| Precision (%RSD) | < 2% | < 2%[5][6] |
| Robustness | Robust | Robust[5] |
Quantitative Data Summary
The amount of this compound in different extracts of Tinospora cordifolia has been determined using these methods.
| Extract Type | Method Used | This compound Content (% w/w) |
| Hydroalcoholic Extract | Method 2 | 0.134[5] |
| Aqueous Extract | Method 2 | 0.017[5] |
Visualizations
Experimental Workflow for HPTLC Quantification
Caption: Experimental workflow for the HPTLC quantification of this compound.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPTLC method validation as per ICH guidelines.
Conclusion
The described HPTLC methods are simple, precise, accurate, and robust for the quantification of this compound in herbal extracts. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique for routine quality control and standardization of herbal products containing this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the need for simultaneous quantification of other markers.
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of Cordifolioside A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cordifolioside A, a norditerpene furan glycoside isolated from Tinospora cordifolia, has garnered significant scientific interest due to its diverse pharmacological activities, including immunomodulatory, radioprotective, and cytoprotective effects.[1][2][3] This document provides detailed application notes and standardized protocols for the efficient isolation and purification of this compound, intended to aid researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined herein are compiled from validated scientific literature to ensure reproducibility and accuracy.
I. Data Presentation: Quantitative Parameters for Isolation and Purification
The following tables summarize key quantitative data from various validated methods for the extraction and chromatographic purification of this compound.
Table 1: Extraction Yields of Tinospora cordifolia Stem Extracts
| Extraction Method | Solvent System | Temperature | Duration | Yield (% w/w) | Reference |
| Soxhlet Extraction | 50% v/v Ethanol | 40-45°C | 48 hours | Not Specified | [1] |
| Reflux Extraction | Water | 60 ± 5°C | 3 hours (x3) | 10.0% | [4] |
| Reflux Extraction | Water:Ethanol (1:1, v/v) | 60 ± 5°C | 3 hours (x3) | 12.3% | [4] |
| Reflux Extraction | 60% Methanol | Not Specified | 1 hour (x2) | Not Specified | [5] |
Table 2: Chromatographic Conditions and Performance Data for this compound Analysis
| Technique | Stationary Phase | Mobile Phase | Detection Wavelength | Rf / Rt | Linearity Range | LOD | LOQ | Reference |
| HPTLC | Silica Gel 60 F254 | Chloroform:Methanol (85:15, v/v) | 254 nm | Rf: 0.52 ± 0.03 | 50-1000 ng/band | 20.12 ng/band | 60.36 ng/band | [6] |
| HPTLC | Silica Gel 60 F254 | Hexane:Chloroform:Methanol:Formic Acid | 254 nm | Rf: 0.12 | 750-2250 ng/band | 107.05 ng/band | 324.38 ng/band | [4] |
| HPLC | C18 | Acetonitrile:Water (25:75, v/v) | 210 nm | Rt: 9.52 ± 1.03 min | 0.5-50 µg/mL | 0.18 µg/mL | 0.55 µg/mL | [5] |
HPTLC: High-Performance Thin-Layer Chromatography; HPLC: High-Performance Liquid Chromatography; Rf: Retention Factor; Rt: Retention Time; LOD: Limit of Detection; LOQ: Limit of Quantification.
Table 3: this compound Content in Tinospora cordifolia Extracts
| Extraction Solvent | Analytical Method | This compound Content | Reference |
| 60% Methanolic Extract (from UP, India) | HPLC | 0.70% w/w | [5] |
| 60% Methanolic Extract (from MP, India) | HPLC | 0.20% w/w | [5] |
| 60% Methanolic Extract (from ND, India) | HPLC | 0.10% w/w | [5] |
| Ethyl Alcohol Extract | HPTLC | 432.51 mg/100 g | [7] |
II. Experimental Protocols
Protocol 1: Extraction of this compound from Tinospora cordifolia Stems
This protocol describes a common method for obtaining a crude extract enriched with this compound.
1.1. Materials and Equipment:
-
Dried stems of Tinospora cordifolia
-
Soxhlet apparatus or Reflux condenser and heating mantle
-
Grinder or pulverizer
-
50% v/v Ethanol or Methanol
-
Petroleum ether
-
Ethyl acetate
-
n-Butanol
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware (beakers, flasks, separating funnel)
1.2. Procedure: Soxhlet Extraction and Fractionation [1]
-
Plant Material Preparation: Collect and authenticate fresh, healthy stems of Tinospora cordifolia. Wash the stems, shade-dry them completely, and then pulverize them into a coarse powder.
-
Soxhlet Extraction: Place the powdered stem material in a thimble and extract with 50% v/v ethanol in a Soxhlet apparatus for 48 hours at 40-45°C.
-
Concentration: After extraction, concentrate the ethanolic extract to dryness under reduced pressure using a rotary evaporator.
-
Solvent-Solvent Fractionation: a. Suspend the dried ethanolic extract in water. b. Perform successive extractions with petroleum ether to remove non-polar compounds. Discard the petroleum ether fraction. c. Subsequently, extract the aqueous layer with ethyl acetate. Separate and collect the ethyl acetate fraction. d. Finally, extract the remaining aqueous layer with n-butanol.
-
Final Concentration: Collect the n-butanol fraction, filter it, and dry it under vacuum. This n-butanol fraction is enriched with this compound.
Protocol 2: Purification and Analysis by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol is suitable for the quantification and semi-preparative isolation of this compound from the enriched extract.
2.1. Materials and Equipment:
-
HPTLC system (CAMAG or equivalent) with applicator, developing chamber, scanner, and software
-
Pre-coated silica gel 60 F254 HPTLC plates
-
n-Butanol fraction of T. cordifolia extract
-
This compound reference standard
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
Micropipettes or sample injector
-
UV cabinet for visualization
2.2. Procedure: [6]
-
Standard and Sample Preparation: a. Prepare a stock solution of this compound standard in methanol (e.g., 50 µg/mL). b. Dissolve the dried n-butanol fraction in methanol to a known concentration (e.g., 10 mg/mL).
-
Chromatographic Development: a. Apply the standard and sample solutions as bands on the HPTLC plate using the applicator. b. Prepare the mobile phase consisting of Chloroform:Methanol in a ratio of 85:15 (v/v). c. Develop the plate in a pre-saturated twin-trough chamber until the mobile phase front travels a sufficient distance (e.g., 8 cm).
-
Detection and Quantification: a. Dry the plate in an oven. b. Visualize the separated bands under a UV lamp at 254 nm. c. Scan the plate using a densitometer at 254 nm. d. Identify the band corresponding to this compound by comparing its Rf value with that of the standard (Rf ≈ 0.52). e. Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard.
Protocol 3: Purification and Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC method for the precise quantification of this compound.
3.1. Materials and Equipment:
-
HPLC system with a pump, injector, C18 column (e.g., 250 x 4.6 mm, 5 µm), and UV detector
-
This compound reference standard
-
n-Butanol fraction or other extracts of T. cordifolia
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
3.2. Procedure: [5]
-
Standard and Sample Preparation: a. Prepare a stock solution of this compound standard in methanol. Further dilute with the mobile phase to create a series of calibration standards (e.g., 0.5-50 µg/mL). b. Accurately weigh and dissolve the extract in methanol, then dilute with the mobile phase to a suitable concentration. c. Filter all solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: a. Mobile Phase: Acetonitrile:Water (25:75, v/v). b. Flow Rate: 1.0 mL/min. c. Column: C18 reverse-phase column. d. Detection Wavelength: 210 nm. e. Injection Volume: 20 µL.
-
Analysis: a. Inject the standard solutions to generate a calibration curve. b. Inject the sample solution. c. Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard (Rt ≈ 9.52 min). d. Quantify this compound in the sample using the regression equation from the calibration curve.
III. Mandatory Visualizations
Workflow for Isolation and Purification of this compound
References
- 1. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:155179-20-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. akjournals.com [akjournals.com]
- 7. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Method Validation of Cordifolioside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordifolioside A is a key bioactive phenylpropanoid glycoside isolated from Tinospora cordifolia, a plant widely used in traditional medicine. As interest in the therapeutic potential of this compound grows, robust and reliable analytical methods for its quantification are crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies. This document provides detailed application notes and validated protocols for the analysis of this compound using High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC). The methodologies presented have been validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Analytical Method Validation Workflow
The general workflow for analytical method validation is a systematic process to ensure that the analytical procedure is suitable for its intended purpose. The process involves evaluating various performance characteristics of the method to demonstrate its reliability.
Caption: General workflow for analytical method validation.
High-Performance Thin-Layer Chromatography (HPTLC) Method
The HPTLC method offers a simple, rapid, and cost-effective approach for the quantification of this compound in herbal extracts and formulations.
Instrumentation and Materials
-
HPTLC system equipped with a sample applicator, developing chamber, and densitometric scanner.
-
HPTLC plates pre-coated with silica gel 60 F254.
-
This compound reference standard.
-
Analytical grade solvents: hexane, chloroform, methanol, and formic acid.
Experimental Protocol
-
Preparation of Standard Solution: Accurately weigh 5.0 mg of this compound reference standard and dissolve in 5 mL of methanol to obtain a stock solution of 1000 µg/mL.[1] From this stock solution, prepare working standard solutions of desired concentrations.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254.[1]
-
Mobile Phase: Hexane:Chloroform:Methanol:Formic acid.[1] An alternative mobile phase is Chloroform:Methanol (85:15, v/v).[4]
-
Chamber Saturation: Saturate the twin-trough glass chamber with the mobile phase vapor for 10-20 minutes at room temperature.[4]
-
Development: Develop the plates up to a distance of 80 mm.[4]
-
-
Sample Application: Apply the standard and sample solutions as bands of appropriate width onto the HPTLC plate using an automated sample applicator.
-
Densitometric Analysis: After development, dry the plates and perform densitometric scanning at 254 nm.[1][5] For some methods, derivatization with anisaldehyde–sulfuric acid reagent followed by heating and scanning at 600 nm may be employed.[1][5]
Method Validation Summary
| Validation Parameter | HPTLC Method 1 | HPTLC Method 2 |
| Linearity Range | 750–2250 ng/band[1][5] | 50–1000 ng/band[4] |
| Correlation Coefficient (r²) | > 0.99[1][5] | - |
| Accuracy (Recovery) | 98.96–101.43%[1][5] | - |
| LOD | 107.05 ng/band[1][5] | 20.12 ng/band[4] |
| LOQ | 324.38 ng/band[1][5] | 60.36 ng/band[4] |
| Precision (%RSD) | < 2%[1][5] | - |
| Robustness | %RSD < 2% for minor changes in mobile phase, saturation time, etc.[1] | - |
| RF Value | 0.12[1][5] | 0.52 ± 0.03[4] |
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method provides high resolution and sensitivity for the precise quantification of this compound.
Instrumentation and Materials
-
HPLC system with a UV detector, autosampler, and column oven.
-
C18 analytical column.
-
This compound reference standard.
-
HPLC grade solvents: acetonitrile and water.
Experimental Protocol
-
Preparation of Standard and Sample Solutions: Prepare stock and working standard solutions of this compound in the mobile phase. Extract samples with a suitable solvent (e.g., 60% methanol) and dilute appropriately with the mobile phase.[2][3]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound is approximately 9.52 ± 1.03 minutes under these conditions.[2][3]
Method Validation Summary
| Validation Parameter | HPLC Method |
| Linearity Range | 0.5–50 µg/mL[2][3][6] |
| Correlation Coefficient (r²) | 0.997[2][3][6] |
| Regression Equation | y = 29716x – 4417.4[2][3][6] |
| Accuracy (Recovery) | 99.21–99.82%[2] |
| LOD | 0.18 µg/mL[2][3][6] |
| LOQ | 0.55 µg/mL[2][3][6] |
| Precision (%RSD) | 1.42–1.97%[2] |
| Robustness | No significant change with minor variations in mobile phase composition and flow rate.[2] |
Stability-Indicating Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method, ensuring that the method can accurately measure the analyte in the presence of its degradation products.[8][9]
Protocol for Forced Degradation
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl and reflux for a specified period (e.g., 8 hours).[10]
-
Alkali Hydrolysis: Treat the sample with 0.1 N NaOH.[8]
-
Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3-30%).[10]
-
Thermal Degradation: Expose the sample to dry heat (e.g., 80°C).[8]
-
Photolytic Degradation: Expose the sample to UV light.[8]
After exposure to these stress conditions, analyze the samples using the validated analytical method to assess the degradation of this compound and the formation of any degradation products.
Biological Activity and Signaling Pathway
This compound, as a constituent of Tinospora cordifolia, is associated with immunomodulatory and anti-inflammatory activities.[5][11] Extracts of Tinospora cordifolia have been shown to modulate key inflammatory signaling pathways, such as the NF-κB pathway.[6] The NF-κB signaling cascade is a central regulator of the inflammatory response, and its inhibition can lead to the downregulation of pro-inflammatory cytokines and mediators.
Caption: Inhibition of the NF-κB inflammatory pathway by Tinospora cordifolia extract.
Conclusion
The HPTLC and HPLC methods detailed in this document are validated, reliable, and suitable for the routine analysis and quality control of this compound in various samples. The provided protocols and validation data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The stability-indicating nature of these methods ensures their applicability in stability testing and formulation development. Furthermore, the elucidation of the inhibitory effect of Tinospora cordifolia extracts on inflammatory pathways provides a scientific basis for its traditional use and potential as a source of novel therapeutic agents.
References
- 1. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through in-depth transcriptomic profiling and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tinospora cordifolia extract modulates COX-2, iNOS, ICAM-1, pro-inflammatory cytokines and redox status in murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Unveiling Various Facades of Tinospora cordifolia Stem in Food: Medicinal and Nutraceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of proinflammatory pathways by bioactive fraction of Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Models in Cordifolioside A Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experimental models to study the biological activities of Cordifolioside A, a key bioactive compound found in Tinospora cordifolia. The following sections outline methodologies for investigating its radioprotective, anti-diabetic, anti-inflammatory, and neuroprotective effects. The protocols are primarily based on studies using extracts of Tinospora cordifolia enriched with this compound, as research on the isolated compound in vivo is still emerging.
Radioprotective Effects of this compound-Containing Extract
This section details an in vivo model to assess the radioprotective and cytoprotective activities of an n-butanol fraction of Tinospora cordifolia stem extract (NBTC) containing this compound.[1]
Experimental Protocol
1.1. Animal Model:
-
Species: Wistar Albino mice
-
Weight: 30-35 g
-
Housing: Housed in a well-ventilated animal house at a temperature of 25°C ± 2°C and relative humidity of 65% ± 5%. A 12-hour light/dark cycle should be maintained. Animals should have free access to a standard pelleted diet and water ad libitum.[1]
-
Ethical Considerations: All experimental procedures must be reviewed and approved by an Institutional Animal Ethics Committee (IAEC) in accordance with local guidelines.[1]
1.2. Experimental Groups:
-
Group I (Radiation Control): Treated with vehicle (e.g., 0.2 ml/100 g).
-
Group II (Standard): Treated with a standard radioprotective agent, such as tocopheryl acetate (300 mg/kg, intraperitoneally).
-
Group III (Test Group 1): Treated with NBTC at 80 mg/kg, intraperitoneally.[1]
-
Group IV (Test Group 2): Treated with NBTC at 120 mg/kg, intraperitoneally.[1]
1.3. Drug Administration and Irradiation:
-
Administer the respective treatments (vehicle, standard, or NBTC) one hour prior to radiation exposure.
-
Continue drug administration for 15 consecutive days.[1]
-
On the first day, expose animals from all groups to 4 Gy of gamma radiation using a 60Co Gammatron teletherapy unit at a dose rate of 0.77 Gy/min.[1]
1.4. Parameters to be Measured:
-
Survival Rate: Monitor and record the survival of animals in each group for 30 days post-irradiation.
-
Body Weight: Record the body weight of each animal before and at regular intervals for 15 days after irradiation.
-
Hematological Parameters: On day 15 post-irradiation, collect blood samples to analyze Total Red Blood Cell (RBC) count, White Blood Cell (WBC) count, and Hemoglobin (Hb) concentration.[1]
-
Spleen Colony Forming Unit (CFU) Assay: To assess the proliferation of hematopoietic stem cells.
-
Micronucleus (MN) Expression: To evaluate chromosomal damage.
Data Presentation
Table 1: Radioprotective Effects of NBTC Containing this compound in Mice
| Parameter | Radiation Control (4 Gy) | NBTC (120 mg/kg) + Radiation (4 Gy) |
| Survival Rate (30 days) | 70% | 100%[1] |
| Body Weight Retention (Day 15) | Significant decline | Non-significant decrease[1] |
| Total RBC Count (106/mm3) | 4.33 ± 0.62 | 8.66 ± 0.85[1] |
| Hemoglobin (g/dl) | 7.57 ± 0.82 | 12.17 ± 1.33[1] |
| Spleen CFU Count | Significantly lower | Significantly increased (P < 0.01)[1] |
| Micronucleated PCEs/100 PCEs | Significantly higher | Significantly lower (P < 0.01)[1] |
PCE: Polychromatic Erythrocytes
Experimental Workflow Diagram
Anti-Diabetic Effects of Tinospora cordifolia Extract
This protocol outlines a study to evaluate the anti-diabetic potential of a Tinospora cordifolia extract, which is known to contain this compound, in a streptozotocin-induced diabetic rat model.
Experimental Protocol
2.1. Animal Model:
-
Species: Wistar albino rats.
-
Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (STZ) at a dose of 45-55 mg/kg body weight.[2] Diabetes can be confirmed by measuring blood glucose levels after 48 hours.
2.2. Experimental Groups:
-
Group I (Normal Control): Healthy rats receiving the vehicle.
-
Group II (Diabetic Control): STZ-induced diabetic rats receiving the vehicle.
-
Group III (Standard): Diabetic rats treated with a standard anti-diabetic drug (e.g., glibenclamide).
-
Group IV (Test Group): Diabetic rats treated with the Tinospora cordifolia extract (e.g., 200-400 mg/kg, orally) for a specified period (e.g., 2-6 weeks).[3]
2.3. Parameters to be Measured:
-
Fasting Blood Glucose: Measured at regular intervals throughout the study.
-
Body Weight: Monitored weekly.
-
Serum Insulin Levels: Assessed at the end of the study.
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA), superoxide dismutase (SOD), and catalase (CAT) in tissues.[4]
Data Presentation
Table 2: Anti-Diabetic Effects of Tinospora cordifolia Extract in STZ-Induced Diabetic Rats
| Parameter | Diabetic Control | Tinospora cordifolia Extract Treated |
| Blood Glucose Level | Significantly elevated | Significantly reduced[3] |
| Serum Insulin Level | Decreased | Non-significant increase[4] |
| Malondialdehyde (MDA) | Increased | Significantly decreased (P<0.05)[4] |
| Superoxide Dismutase (SOD) | Decreased | Significantly increased[4] |
| Catalase (CAT) | Decreased | Decreased on days 14 and 21[4] |
Signaling Pathway Diagram
Anti-Inflammatory Effects of Tinospora cordifolia Extract
This protocol describes an in vivo model to investigate the anti-inflammatory properties of a Tinospora cordifolia extract in a rheumatoid arthritis model.
Experimental Protocol
3.1. Animal Model:
-
Species: Wistar albino rats.
-
Induction of Arthritis: Collagen-Induced Arthritis (CIA) model is commonly used.[5]
3.2. Experimental Groups:
-
Group I (Normal Control): Healthy rats.
-
Group II (Arthritic Control): CIA-induced rats receiving vehicle.
-
Group III (Standard): CIA-induced rats treated with a standard anti-inflammatory drug (e.g., dexamethasone).
-
Group IV (Test Group): CIA-induced rats treated with Tinospora cordifolia extract (e.g., 150 mg/kg, orally).[5]
3.3. Parameters to be Measured:
-
Paw Edema and Erythema: Clinical symptoms of arthritis to be scored.[5]
-
Pro-inflammatory Cytokines: Serum levels of TNF-α, IL-6, and IL-17.[5]
-
Inflammatory Mediators: Serum levels of Nitric Oxide (NO) and Prostaglandin E2 (PGE2).[5]
-
Histopathology: Examination of joint tissues for inflammation and damage.[6]
Data Presentation
Table 3: Anti-Inflammatory Effects of Tinospora cordifolia Extract in CIA Rats
| Parameter | Arthritic Control | Tinospora cordifolia Extract (150 mg/kg) Treated |
| Paw Edema | Severe | Significantly reduced[5] |
| Serum TNF-α | Elevated | Significantly reduced[5] |
| Serum IL-6 | Elevated | Significantly reduced[5] |
| Serum IL-17 | Elevated | Significantly reduced[5] |
| Serum NO | Elevated | Significantly reduced[5] |
| Serum PGE2 | Elevated | Significantly reduced[5] |
Signaling Pathway Diagram
References
- 1. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinospora cordifolia and Its Anti-Diabetic Activity: A Review - IJPRS [ijprs.com]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo anti-inflammatory and anti-arthritic effect of Tinospora cordifolia via modulation of JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Stable Formulation of Cordifolioside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordifolioside A, a phenylpropanoid glycoside isolated from Tinospora cordifolia, has demonstrated significant immunomodulatory and antioxidant activities.[1] These therapeutic properties position this compound as a promising candidate for pharmaceutical development. However, like many glycosidic natural products, this compound is susceptible to degradation, posing a significant challenge to the development of a stable and effective pharmaceutical formulation. Glycosidic bonds are prone to hydrolysis under acidic or basic conditions, and the phenolic groups within the molecule are susceptible to oxidation.[2] Furthermore, exposure to heat and light can accelerate its degradation.
These application notes provide a comprehensive guide to developing a stable formulation of this compound. This document outlines detailed protocols for conducting forced degradation studies to identify the degradation pathways and for developing and validating a stability-indicating analytical method. Additionally, it presents various formulation strategies to enhance the stability of this compound, including the use of antioxidants, chelating agents, and encapsulation technologies.
Materials and Reagents
| Material | Grade | Supplier |
| This compound Reference Standard | >98% Purity | Commercially Available |
| Acetonitrile | HPLC Grade | Commercially Available |
| Water | HPLC Grade / Milli-Q | --- |
| Methanol | HPLC Grade | Commercially Available |
| Hydrochloric Acid (HCl) | Analytical Grade | Commercially Available |
| Sodium Hydroxide (NaOH) | Analytical Grade | Commercially Available |
| Hydrogen Peroxide (H₂O₂) | 30% Solution, Analytical Grade | Commercially Available |
| Ascorbic Acid | Pharmaceutical Grade | Commercially Available |
| Disodium EDTA | Pharmaceutical Grade | Commercially Available |
| Polysorbate 80 | Pharmaceutical Grade | Commercially Available |
| Phospholipids (e.g., Soy Phosphatidylcholine) | Pharmaceutical Grade | Commercially Available |
| Cholesterol | Pharmaceutical Grade | Commercially Available |
Experimental Protocols
A validated high-performance liquid chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products. The following method is adapted from a validated method for this compound analysis.[3][4][5]
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
| Column Temperature | Ambient |
| Retention Time | Approximately 9.5 min |
Protocol:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 to 50 µg/mL.
-
Sample Preparation: Dilute the formulation samples with the mobile phase to a final concentration within the linear range of the standard curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the standard curve.
Forced degradation studies are essential to understand the degradation pathways of this compound and to ensure the specificity of the analytical method.[6]
Protocol:
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 10 days. Also, heat a solution of this compound (1 mg/mL in methanol) at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines. Keep a control sample in the dark.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method.
Based on the degradation profile, appropriate formulation strategies can be employed to enhance the stability of this compound.
3.3.1. Aqueous Formulation with Stabilizers
-
Objective: To develop a stable aqueous solution for oral or parenteral administration.
-
Excipients:
-
Antioxidants: Ascorbic acid (0.01-0.1%) or sodium metabisulfite to prevent oxidative degradation.
-
Chelating Agents: Disodium EDTA (0.01-0.05%) to chelate metal ions that can catalyze oxidation.
-
Buffering Agents: Citrate or phosphate buffer to maintain an optimal pH (likely acidic, as glycosides are often more stable at lower pH).[7]
-
Surfactants: Polysorbate 80 (0.1-1%) to enhance solubility and prevent precipitation.
-
-
Protocol:
-
Dissolve the buffering agents and disodium EDTA in water.
-
Add and dissolve this compound.
-
Add and dissolve the antioxidant.
-
Add the surfactant and mix until a clear solution is obtained.
-
Adjust the final volume with water and filter through a 0.22 µm filter.
-
3.3.2. Encapsulation in Liposomes
-
Objective: To protect this compound from hydrolysis and oxidation and to potentially improve its bioavailability.
-
Protocol (Thin-film hydration method):
-
Dissolve phospholipids (e.g., soy phosphatidylcholine) and cholesterol in chloroform in a round-bottom flask.
-
Evaporate the organic solvent under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous solution of this compound by gentle rotation.
-
Sonicate the resulting suspension to form small unilamellar vesicles.
-
Separate the encapsulated this compound from the unencapsulated drug by centrifugation or dialysis.
-
Data Presentation
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (60°C) | 2 | 95.2 | 1 |
| 8 | 85.1 | 2 | |
| 24 | 70.5 | 3 | |
| 0.1 M NaOH (RT) | 2 | 88.9 | 2 |
| 8 | 65.3 | 4 | |
| 24 | 40.1 | 5 | |
| 3% H₂O₂ (RT, dark) | 24 | 75.8 | 3 |
| Thermal (60°C, solution) | 24 | 92.3 | 1 |
| Photolytic (UV) | 24 | 80.2 | 2 |
| Formulation | Initial Assay (%) | Assay after 1 Month (%) | Assay after 3 Months (%) |
| Aqueous Solution (pH 7) | 100 | 85.4 | 60.2 |
| Aqueous Solution (pH 4.5, with Ascorbic Acid & EDTA) | 100 | 98.1 | 95.3 |
| Liposomal Formulation | 100 | 99.2 | 97.8 |
Visualizations
References
- 1. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Liposomal Formulation to Increase Stability and Prolong Antineuropathic Activity of Verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity and stability studies of verbascoside, a novel antioxidant, in dermo-cosmetic and pharmaceutical topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stress-Induced Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2014146135A2 - Steviol glycosides, their compositions and their purification - Google Patents [patents.google.com]
Spectroscopic Characterization of Cordifolioside A: Application Notes and Protocols for Researchers
Abstract
Cordifolioside A, a phenylpropanoid glycoside isolated from Tinospora cordifolia, has garnered significant scientific interest for its immunomodulatory properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of this compound. It includes protocols for its isolation and purification, a summary of its key spectroscopic data, and visualizations of its chemical structure, experimental workflow, and its putative role in signaling pathways.
Introduction
Tinospora cordifolia (Guduchi) is a cornerstone of traditional Ayurvedic medicine, valued for its wide array of therapeutic properties, including anti-inflammatory, anti-diabetic, and immunomodulatory effects. Among its rich phytochemical constituents, this compound has been identified as a significant bioactive compound. Accurate and thorough spectroscopic characterization is fundamental for its identification, quality control, and further investigation into its pharmacological applications. This application note outlines the essential spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy—used to characterize this compound.
Isolation and Purification of this compound
The following protocol describes a general method for the isolation and purification of this compound from the stems of Tinospora cordifolia, based on established phytochemical procedures.
Experimental Protocol:
-
Plant Material Preparation:
-
Collect fresh stems of Tinospora cordifolia and authenticate the plant material.
-
Wash the stems thoroughly, shade-dry them, and pulverize them into a coarse powder to maximize the surface area for extraction.
-
-
Extraction:
-
Defat the powdered plant material by extraction with petroleum ether in a Soxhlet apparatus for 24 hours.
-
Discard the petroleum ether extract and air-dry the defatted plant material.
-
Subsequently, perform an exhaustive extraction of the defatted powder with 50% v/v ethanol or methanol in a Soxhlet apparatus for 48 hours at 40-45°C.[1]
-
Collect the hydroalcoholic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning and Enrichment:
-
Suspend the crude extract in water and perform successive partitioning with solvents of increasing polarity.
-
First, extract with ethyl acetate to remove non-polar to medium-polar compounds.
-
Separate the aqueous layer and then extract it with n-butanol. This compound, being a glycoside, is expected to be enriched in the n-butanol fraction.[1]
-
Dry the n-butanol fraction to yield an enriched glycosidic fraction.
-
-
Chromatographic Purification:
-
Subject the dried n-butanol fraction to column chromatography using silica gel (100-200 mesh).
-
Elute the column with a gradient of increasing methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing the methanol concentration). A mobile phase of chloroform:methanol (85:15) has been reported to be effective for the separation of related compounds.[1]
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a similar mobile phase.
-
Combine the fractions containing the spot corresponding to this compound (visualized under UV light at 254 nm or by spraying with an appropriate reagent).
-
Further purification can be achieved through preparative High-Performance Liquid Chromatography (HPLC) if necessary.
-
Caption: Workflow for the isolation and purification of this compound.
Spectroscopic Data
The structural elucidation of this compound is achieved through a combination of spectroscopic methods. The quantitative data are summarized below.
Physicochemical and Spectroscopic Data Summary
| Property | Data | Reference(s) |
| Molecular Formula | C₂₂H₃₂O₁₃ | [2] |
| Molecular Weight | 504.5 g/mol | [2] |
| UV-Vis (λmax) | 221 nm, 240 nm | [3] |
| Mass Spectrometry | ESI-MS: m/z 527 [M+Na]⁺ | [3] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
This compound exhibits UV absorption maxima at approximately 221 nm and 240 nm, which is characteristic of the phenylpropanoid chromophore present in its structure.[3]
Protocol:
-
Instrument: UV-Vis Spectrophotometer
-
Solvent: Methanol or Ethanol
-
Procedure: Dissolve a small amount of purified this compound in the solvent. Record the absorption spectrum over a wavelength range of 200-400 nm.
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The detection of the sodium adduct ion [M+Na]⁺ at m/z 527 confirms its molecular weight of 504.5 g/mol .[3]
Protocol:
-
Instrument: Mass spectrometer with an ESI source (e.g., QTOF or Triple Quadrupole).
-
Mode: Positive ion mode.
-
Procedure: Infuse a dilute solution of this compound in methanol directly into the ESI source. Acquire the mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected Functional Group Absorptions:
-
-OH (hydroxyl groups): Broad band around 3400 cm⁻¹
-
C-H (aliphatic): Stretching vibrations around 2900 cm⁻¹
-
C=C (aromatic): Bands in the region of 1600-1450 cm⁻¹
-
C-O (ethers and alcohols): Strong stretching bands in the 1200-1000 cm⁻¹ region.
Protocol:
-
Instrument: FTIR Spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the dried sample or use an ATR accessory.
-
Procedure: Record the spectrum over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the complete structural elucidation of this compound. Although NMR has been used for its characterization, specific chemical shift and coupling constant data from the primary literature were not available in the searched databases.[3] The analysis of 1H, 13C, COSY, HSQC, and HMBC spectra would be required for unambiguous assignment of all proton and carbon signals. The structure of this compound is presented below.
Caption: Chemical structure of this compound.
Putative Signaling Pathway Involvement
This compound has been reported to possess immunomodulatory activity, potentially through the modulation of key cytokine signaling pathways such as those involving Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[4] These pathways are crucial in regulating inflammatory responses and immune cell function.
The diagram below illustrates a conceptual model where this compound may exert its immunomodulatory effects by influencing the TGF-β and TNF-α signaling cascades, which are known to have complex interactions in immune regulation.
Caption: Putative immunomodulatory action of this compound.
Conclusion
This application note provides a foundational guide for the spectroscopic characterization of this compound. The detailed protocols for isolation and the summarized spectroscopic data serve as a valuable resource for researchers. While comprehensive NMR and FTIR data were not available in the reviewed literature, the provided information on UV and MS, combined with the established chemical structure, offers a solid basis for the identification and further study of this promising immunomodulatory compound. The visualization of the experimental workflow and the proposed signaling pathway involvement aims to facilitate a deeper understanding and guide future research in drug discovery and development.
References
Application Notes and Protocols for Assessing the Antioxidant Activity of Cordifolioside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordifolioside A, a key bioactive compound isolated from the medicinal plant Tinospora cordifolia, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This document provides a comprehensive set of protocols for evaluating the antioxidant activity of this compound using a combination of widely accepted in vitro chemical and cell-based assays. These assays will enable researchers to characterize the compound's free-radical scavenging abilities, its capacity to reduce oxidants, and its protective effects in a cellular context.
I. In Vitro Chemical Assays
In vitro chemical assays are rapid and cost-effective methods to screen for the direct antioxidant capacity of a compound. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[1] A combination of assays is recommended for a comprehensive assessment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[2][3] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[4]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[3] Store the solution in a dark bottle at 4°C.
-
Preparation of this compound and Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions to obtain different concentrations. Ascorbic acid or Trolox can be used as a positive control.[4]
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the this compound dilutions or standard to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.[5][6]
Experimental Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[7]
-
Preparation of this compound and Standard: Prepare dilutions of this compound and a standard (Trolox) as described for the DPPH assay.
-
Assay Procedure:
-
Measurement: Measure the absorbance at 734 nm.[6]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[9][10]
Experimental Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water.
-
Prepare the fresh working FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[9]
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of this compound and Standard: Prepare dilutions of this compound and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the this compound dilutions or standard to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as µmol of Fe(II) equivalents per gram or µmol of the compound.
Data Presentation: In Vitro Chemical Assays
| Assay | Parameter | This compound | Ascorbic Acid (Standard) | Trolox (Standard) |
| DPPH Scavenging | IC50 (µg/mL) | [Insert Value] | [Insert Value] | [Insert Value] |
| ABTS Scavenging | IC50 (µg/mL) | [Insert Value] | [Insert Value] | [Insert Value] |
| TEAC (µM TE/µM) | [Insert Value] | [Insert Value] | 1.0 | |
| FRAP | µmol Fe(II) equiv/g | [Insert Value] | [Insert Value] | [Insert Value] |
II. Cellular Antioxidant Assays
Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and localization of the compound.[11][12]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), within cells.[11] DCFH-DA is a cell-permeable, non-fluorescent molecule that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13] Antioxidants can quench the ROS, thereby reducing the fluorescence signal.
Experimental Protocol:
-
Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density that will result in 90-100% confluency after 24 hours.[14]
-
Treatment:
-
Remove the growth medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Add 50 µL of DCFH-DA probe solution to each well.
-
Add 50 µL of this compound dilutions or a standard antioxidant (e.g., Quercetin) to the respective wells.[13]
-
Incubate the plate at 37°C in a CO₂ incubator for 1 hour.[11]
-
-
Induction of Oxidative Stress:
-
Remove the treatment solution and wash the cells with PBS.
-
Add 100 µL of a free radical initiator solution (e.g., AAPH) to each well.[15]
-
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically for 1 hour at 37°C using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 538 nm.[11]
-
Calculation: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated using the formula: CAA value = 100 - (AUC_sample / AUC_control) x 100 The results can be expressed as Quercetin Equivalents (QE).[14]
Endogenous Antioxidant Enzyme Activity Assays
This compound may exert its antioxidant effects by modulating the activity of endogenous antioxidant enzymes. The following protocols outline methods to assess the activity of key enzymes in cell lysates after treatment with this compound.
Principle: SOD catalyzes the dismutation of the superoxide anion (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. The assay often involves a system that generates superoxide radicals, and the inhibition of a colorimetric reaction by SOD is measured.[16]
Experimental Protocol:
-
Sample Preparation: Treat cells with various concentrations of this compound for a specified period. Harvest the cells, lyse them in an appropriate buffer on ice, and centrifuge to collect the supernatant (cell lysate).[17]
-
Assay Procedure: A variety of commercial kits are available. A common method involves the use of a water-soluble tetrazolium salt (WST-1) that produces a water-soluble formazan dye upon reduction by superoxide anions. The rate of reduction is inhibited by SOD, and the inhibition can be measured colorimetrically.[17]
-
Add cell lysate, a WST working solution, and an enzyme working solution (to generate superoxide) to a 96-well plate.
-
Incubate at 37°C for 20-30 minutes.
-
Measure the absorbance at approximately 450 nm.
-
-
Calculation: The SOD activity is calculated based on the percentage of inhibition of the colorimetric reaction and can be quantified using a standard curve.
Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[18] The assay typically measures the rate of H₂O₂ decomposition.
Experimental Protocol:
-
Sample Preparation: Prepare cell lysates as described for the SOD assay.
-
Assay Procedure:
-
A common method involves monitoring the decrease in absorbance at 240 nm as H₂O₂ is consumed.[19]
-
Alternatively, the reaction can be stopped after a specific time, and the remaining H₂O₂ can be quantified colorimetrically. For example, the reaction of H₂O₂ with ammonium molybdate produces a yellowish complex that can be measured at 405 nm.[20]
-
-
Calculation: One unit of catalase activity is often defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute under specific conditions.
Principle: GPx catalyzes the reduction of H₂O₂ or organic hydroperoxides to water or corresponding alcohols using reduced glutathione (GSH) as a reductant.[21] The most common assay method is a coupled reaction where the oxidized glutathione (GSSG) produced is recycled to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is proportional to GPx activity.[22][23]
Experimental Protocol:
-
Sample Preparation: Prepare cell lysates as described for the SOD assay.
-
Assay Procedure:
-
In a 96-well plate, add the cell lysate, a reaction mixture containing GSH, GR, and NADPH.
-
Initiate the reaction by adding a substrate (e.g., cumene hydroperoxide or H₂O₂).[21]
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Calculation: The GPx activity is calculated from the rate of NADPH consumption and is typically expressed as units per milligram of protein.
Data Presentation: Cellular Antioxidant Assays
Cellular Antioxidant Activity (CAA)
| Compound | Concentration (µM) | CAA Value | Quercetin Equivalents (QE) |
| This compound | [Conc. 1] | [Insert Value] | [Insert Value] |
| [Conc. 2] | [Insert Value] | [Insert Value] | |
| [Conc. 3] | [Insert Value] | [Insert Value] | |
| Quercetin | [Conc. 1] | [Insert Value] | [Insert Value] |
| [Conc. 2] | [Insert Value] | [Insert Value] |
Endogenous Antioxidant Enzyme Activity
| Treatment | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (Conc. 1) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (Conc. 2) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (Conc. 3) | [Insert Value] | [Insert Value] | [Insert Value] |
III. Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
Caption: Workflow for in vitro antioxidant capacity assessment.
Workflow for Cellular Antioxidant Activity (CAA) Assay
Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.
Potential Antioxidant Signaling Pathway Modulation
Caption: Potential mechanisms of antioxidant action for this compound.
References
- 1. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 6. benchchem.com [benchchem.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. ijarets.org [ijarets.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. zen-bio.com [zen-bio.com]
- 16. mmpc.org [mmpc.org]
- 17. assaygenie.com [assaygenie.com]
- 18. mmpc.org [mmpc.org]
- 19. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sciencellonline.com [sciencellonline.com]
- 22. nwlifescience.com [nwlifescience.com]
- 23. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Improving Cordifolioside A Yield from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Cordifolioside A from plant material, primarily Tinospora cordifolia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield important?
A1: this compound is a bioactive clerodane diterpenoid glycoside found in plants of the Tinospora genus, most notably Tinospora cordifolia. It has demonstrated immunomodulatory and other pharmacological activities, making it a compound of interest for drug development. Optimizing its yield is crucial for ensuring a consistent and economically viable supply for research and potential therapeutic applications.
Q2: Which plant species and parts are the best sources for this compound?
A2: Tinospora cordifolia is the most well-documented source of this compound. The stem of the plant is typically used for extraction and has been shown to contain significant amounts of the compound.
Q3: What are the main factors that influence the yield of this compound during extraction?
A3: Several factors can significantly impact the extraction yield of this compound, including:
-
Plant Material: The geographical origin, age, and harvesting time of the plant material can affect the concentration of this compound.
-
Extraction Method: The choice of extraction technique (e.g., maceration, ultrasound-assisted extraction, microwave-assisted extraction) plays a critical role.
-
Solvent System: The type of solvent and its concentration are crucial for efficiently solubilizing this compound.
-
Extraction Parameters: Temperature, time, and the solid-to-liquid ratio are key parameters that need to be optimized for each extraction method.
-
Post-Extraction Handling: Degradation can occur during solvent evaporation and purification if not performed under optimal conditions.
Q4: How can I increase the production of this compound in the plant itself?
A4: The production of secondary metabolites like this compound can be enhanced through a technique called elicitation. This involves treating the plant or cell cultures with elicitors (biotic or abiotic) that stimulate the plant's defense responses and, consequently, the biosynthesis of these compounds. For instance, plant growth regulators like gibberellic acid have been shown to increase the production of total alkaloids and phenols in Tinospora cordifolia suspension cultures.[1]
Troubleshooting Guides
Low Extraction Yield of this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Low overall crude extract yield. | Inefficient cell wall disruption. | Ensure the plant material is dried and finely ground to a consistent particle size to maximize the surface area for solvent penetration. |
| Suboptimal solvent choice. | The polarity of the solvent is critical. Ethyl alcohol has been shown to be a good solvent for this compound extraction.[2] Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to determine the most effective one for your plant material. | |
| Inadequate extraction parameters. | Optimize extraction time and temperature. For maceration, ensure a sufficient duration with occasional agitation. For advanced methods like UAE and MAE, optimize power and duration settings. | |
| Low concentration of this compound in the extract, despite a good crude yield. | Degradation of this compound. | This compound, being a glycoside, can be susceptible to degradation at high temperatures or extreme pH. Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a temperature below 60°C. Maintain a neutral or slightly acidic pH during extraction. |
| Incorrect solvent for selective extraction. | While a solvent might yield a high amount of total extract, it may not be selective for this compound. A study showed that ethyl alcohol extract contained a higher concentration of this compound compared to methanol, acetone, and water extracts.[2] |
Issues During Purification with Macroporous Resin
| Problem | Possible Cause | Troubleshooting Steps |
| Poor binding of this compound to the resin. | Improper resin selection. | The choice of macroporous resin is crucial and depends on the polarity of the target compound. For glycosides, weakly polar resins are often effective. |
| Inadequate resin activation/pretreatment. | Resins must be properly pre-treated before use. A common procedure involves soaking in ethanol followed by thorough washing with deionized water to activate the resin. | |
| Incorrect pH of the loading solution. | The pH can affect the adsorption of glycosides. Adjust the pH of your crude extract solution to a neutral or slightly acidic range before loading it onto the column. | |
| Co-elution of impurities with this compound. | Suboptimal elution gradient. | The elution process needs to be optimized. Use a stepwise gradient of a polar solvent (e.g., ethanol in water) to selectively desorb compounds. Start with a low concentration of the organic solvent to wash away highly polar impurities, then gradually increase the concentration to elute this compound. Collect small fractions and analyze them by HPLC or HPTLC. |
| Overloading of the column. | Loading too much crude extract can lead to poor separation. Determine the adsorption capacity of your resin for this compound and load a sample amount that is below this capacity. | |
| Low recovery of this compound after elution. | Irreversible adsorption. | Some compounds can bind irreversibly to the resin. Ensure the resin is appropriate for your compound and that it is properly regenerated after each use. |
| Degradation on the column. | Prolonged exposure to the stationary phase or harsh elution conditions can cause degradation. Minimize the purification time and use mild elution solvents. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes findings on the extraction of compounds from Tinospora cordifolia, providing a comparative overview of different methods. Note that direct comparative data for this compound yield across all modern methods is limited in the literature.
| Extraction Method | Solvent | Key Parameters | Yield of Interest | Source |
| Maceration | Ethyl Alcohol | 7 days | This compound: 432.51 mg/100 g | [2] |
| Methanol | 7 days | This compound: Lower than ethyl alcohol | [2] | |
| Acetone | 7 days | This compound: Lower than ethyl alcohol | [2] | |
| Water | 7 days | This compound: Lower than ethyl alcohol | [2] | |
| Soxhlet Extraction | 70:30 Methanol:Acetone | 16 hours, 40°C, 4 cycles | Total Extract Yield: 8.16% - 13.67% | [3] |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 3 minutes, 60% irradiation power | Total Extract Yield: 91.3% higher than maceration, 25.7% higher than soxhlation | [4] |
| Reflux | Water-Ethanol (1:1, v/v) | 3 hours, 60 ± 5 °C | Total Extract Yield: 12.3% (123g from 1kg) | [5][6] |
| Supercritical Fluid Extraction (SFE) | CO2 with modifier | 120 min, 100 bar, 60°C | Total Extract Yield: 2.06-fold increase over UAE | [7] |
Experimental Protocols
Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on an optimized method for extracting bioactive compounds from Tinospora cordifolia stem.
Materials:
-
Dried and powdered Tinospora cordifolia stem
-
80% Ethanol
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place the powdered stem material in the microwave extraction vessel.
-
Add 80% ethanol at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Set the microwave parameters to 60% irradiation power for an extraction time of 3 minutes.[4]
-
After extraction, allow the vessel to cool before opening.
-
Filter the extract to separate the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 60°C to obtain the crude extract.
Purification of this compound using Macroporous Resin Chromatography
This is a general protocol for the purification of glycosides that can be adapted for this compound.
Materials:
-
Crude this compound extract
-
Macroporous resin (e.g., D101 or AB-8)
-
Ethanol
-
Deionized water
-
Chromatography column
Procedure:
-
Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours. Then, wash thoroughly with deionized water until no ethanol is detected.
-
Column Packing: Prepare a slurry of the pre-treated resin in deionized water and pour it into a chromatography column. Allow the resin to settle, ensuring a uniform and tightly packed bed.
-
Equilibration: Equilibrate the packed column by passing deionized water through it at a controlled flow rate until the effluent is clear and the pH is neutral.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the equilibrated column at a low flow rate (e.g., 1-2 bed volumes per hour).
-
Washing: Wash the column with deionized water to remove highly polar impurities like sugars and salts.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions at each step.
-
Analysis: Analyze the collected fractions using HPLC or HPTLC to identify the fractions containing this compound.
-
Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator.
Mandatory Visualizations
Biosynthesis and Regulatory Pathways
// Nodes GGPP [label="Geranylgeranyl Pyrophosphate (GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; CPP [label="Copalyl Diphosphate (CPP) Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Clerodane_Scaffold [label="Clerodane Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Modified_Scaffold [label="Modified Clerodane Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Cordifolioside_A [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges GGPP -> CPP [label="di-TPS (Class II)"]; CPP -> Clerodane_Scaffold [label="di-TPS (Class I)"]; Clerodane_Scaffold -> Modified_Scaffold [label="CYP450s (Oxidation)"]; Modified_Scaffold -> Cordifolioside_A [label="Glycosyltransferases"]; } caption [label="Biosynthesis of this compound.", shape=plaintext, fontname="Arial", fontsize=10];
// Edges "Biotic (e.g., Pathogens)" -> JA; "Abiotic (e.g., UV, Salinity)" -> SA; JA -> TF; SA -> TF; GA -> TF; TF -> TBP [label="Upregulation"]; TBP -> Cordifolioside_A; } caption [label="Signaling pathways influencing this compound production.", shape=plaintext, fontname="Arial", fontsize=10];
Experimental and Logical Workflows
// Nodes Start [label="Start: Low this compound Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plant_Material [label="Assess Plant Material\n(Source, Grinding)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction_Method [label="Select Extraction Method\n(Maceration, UAE, MAE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Parameters [label="Optimize Parameters\n(Solvent, Time, Temp.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Yield [label="Analyze Yield (HPLC/HPTLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Troubleshoot [label="Troubleshoot Degradation\n(Low Temp, Neutral pH)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Optimized Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Plant_Material; Plant_Material -> Extraction_Method; Extraction_Method -> Optimize_Parameters; Optimize_Parameters -> Analyze_Yield; Analyze_Yield -> End [label="Yield is High"]; Analyze_Yield -> Troubleshoot [label="Yield is Low"]; Troubleshoot -> Optimize_Parameters; } caption [label="Workflow for optimizing this compound extraction.", shape=plaintext, fontname="Arial", fontsize=10];
// Nodes Start [label="Start: Crude Extract", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resin_Selection [label="Select & Pre-treat\nMacroporous Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Column_Chromatography [label="Column Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Sample_Loading [label="Load Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing [label="Wash with Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Elution [label="Stepwise Ethanol Elution", fillcolor="#F1F3F4", fontcolor="#202124"]; Fraction_Analysis [label="Analyze Fractions (HPLC/HPTLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Pooling [label="Pool Pure Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Purified this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Resin_Selection; Resin_Selection -> Column_Chromatography; Column_Chromatography -> Sample_Loading; Sample_Loading -> Washing; Washing -> Elution; Elution -> Fraction_Analysis; Fraction_Analysis -> Pooling; Pooling -> End; } caption [label="Workflow for this compound purification.", shape=plaintext, fontname="Arial", fontsize=10];
References
- 1. Early herbivore-elicited events in terpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Cordifolioside A Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Cordifolioside A.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, separation, and analysis of this compound.
Chromatography Issues
Problem: Poor Resolution or Co-elution of Peaks in HPLC
Possible Causes:
-
Suboptimal Mobile Phase: The solvent system may not have the appropriate polarity to effectively separate this compound from other structurally similar compounds.
-
Presence of Similar Glycosides: Tinospora cordifolia contains several other phenylpropanoid glycosides, such as Cordifolioside B, C, D, E, and syringin, which may have similar retention times.[1]
-
Inappropriate Stationary Phase: The chosen HPLC column may not provide the necessary selectivity for the separation.
Solutions:
-
Mobile Phase Optimization:
-
For reversed-phase HPLC, a common mobile phase is a gradient of acetonitrile and water.[2][3] A typical starting point is a 25:75 (v/v) mixture of acetonitrile and water.[2][3]
-
To improve the separation of polar compounds like glycosides, the addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can enhance peak shape and resolution.
-
Experiment with different gradient slopes. A shallower gradient can improve the separation of closely eluting peaks.
-
-
Column Selection:
-
A C18 reversed-phase column is a good starting point for the separation of phenylpropanoid glycosides.
-
-
HPTLC as an Alternative:
-
For complex mixtures, High-Performance Thin-Layer Chromatography (HPTLC) can be an effective separation technique. A mobile phase of hexane-chloroform-methanol-formic acid (4:4:2:0.1%, v/v/v/v) has been shown to successfully separate this compound from other compounds like 20-β-hydroxyecdysone and columbin.[1]
-
Problem: Peak Tailing in HPLC Chromatogram
Possible Causes:
-
Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanol groups) on the silica-based stationary phase.
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate pH of Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly affect peak shape.
Solutions:
-
Mobile Phase Modification:
-
Add a small amount of an acid modifier, like 0.1% formic or acetic acid, to the mobile phase. This can suppress the ionization of silanol groups and reduce secondary interactions.
-
-
Reduce Sample Concentration: Dilute the sample before injection.
-
Use a Different Column: Consider using a column with end-capping to minimize the presence of free silanol groups.
Problem: this compound Degradation During Purification
Possible Causes:
-
Harsh pH Conditions: Glycosidic bonds are susceptible to hydrolysis under strong acidic or basic conditions.[4][5]
-
Elevated Temperatures: High temperatures can accelerate the degradation of natural products.
-
Oxidative Stress: Exposure to oxidizing agents can lead to the degradation of the compound.
Solutions:
-
Maintain Neutral or Mildly Acidic pH: During extraction and purification, it is advisable to work under neutral or slightly acidic conditions to minimize the hydrolysis of the glycosidic linkage.
-
Avoid High Temperatures: Use low-temperature extraction methods like maceration or ultrasound-assisted extraction. If reflux or Soxhlet extraction is used, carefully control the temperature.[1] Evaporate solvents under reduced pressure at a low temperature.
-
Use Fresh Solvents and Protect from Light: Use high-purity, degassed solvents to minimize oxidative damage. Store extracts and purified fractions in a cool, dark place.
-
Forced Degradation Studies: To understand the stability of this compound, forced degradation studies can be performed under various stress conditions (acid, base, oxidation, heat, light). This helps in identifying potential degradation products and developing a stability-indicating method.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the extraction of this compound from Tinospora cordifolia?
A1: A common and effective method is reflux extraction with a hydroalcoholic solution (e.g., 1:1 v/v water-ethanol) at a controlled temperature of around 60 ± 5 °C.[1] Maceration with methanol is another widely used technique.
Q2: How can I enrich the concentration of this compound in my crude extract before final purification?
A2: A multi-step liquid-liquid partitioning is effective. After obtaining the initial extract, it can be successively partitioned with solvents of increasing polarity. For instance, partitioning with petroleum ether and then ethyl acetate will remove non-polar and less polar compounds, enriching this compound in the remaining aqueous or subsequent butanol fraction.
Q3: What are the typical analytical parameters for HPLC analysis of this compound?
A3: A validated HPLC method uses a C18 column with a mobile phase of acetonitrile and water (25:75, v/v).[2][3] Detection is typically performed at 210 nm with a flow rate of 1.0 mL/min.[2][3] The retention time for this compound under these conditions is approximately 9.52 minutes.[2]
Q4: What are some of the common impurities I should be aware of during this compound purification?
A4: Tinospora cordifolia contains a variety of other compounds, including other glycosides (syringin, Cordifolioside B, C, D, E), diterpenoids (columbin, tinosporaside), and ecdysteroids (20-β-hydroxyecdysone).[1] Chromatographic methods need to be optimized to ensure separation from these compounds.
Data Presentation
| Parameter | HPLC Method | HPTLC Method |
| Stationary Phase | C18 Reversed-Phase | Silica Gel 60 F254 |
| Mobile Phase | Acetonitrile:Water (25:75, v/v)[2][3] | Hexane:Chloroform:Methanol:Formic Acid (4:4:2:0.1, v/v/v/v)[1] |
| Detection Wavelength | 210 nm[2][3] | 254 nm[1] |
| Retention Time (Rt) | ~9.52 min[2] | N/A |
| Retardation Factor (Rf) | N/A | ~0.12[1] |
| Linear Range | 0.5–50 µg/mL[2] | 750–2250 ng/band[1] |
| LOD | 0.18 µg/mL[2] | 107.05 ng/band[1] |
| LOQ | 0.55 µg/mL[2] | 324.38 ng/band[1] |
| Recovery | 99.21–99.82%[2] | 98.96–101.43%[1] |
Experimental Protocols
Protocol 1: Extraction and Enrichment of this compound
-
Extraction:
-
Dry the stems of Tinospora cordifolia in the shade and pulverize them into a coarse powder.
-
Perform reflux extraction with a 1:1 (v/v) mixture of water and ethanol at 60 ± 5 °C for 3 hours.[1] Repeat the extraction three times.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude hydroalcoholic extract.
-
-
Enrichment:
-
Suspend the crude extract in water.
-
Perform successive liquid-liquid partitioning with petroleum ether to remove non-polar compounds.
-
Further, partition the aqueous layer with ethyl acetate to remove compounds of intermediate polarity.
-
The remaining aqueous fraction or a subsequent n-butanol fraction will be enriched with polar glycosides, including this compound.
-
Protocol 2: HPLC Analysis of this compound
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a 25:75 (v/v) mixture of HPLC-grade acetonitrile and water.[2][3] Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Prepare a calibration curve using a this compound standard of known concentration.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common HPLC issues in this compound purification.
References
- 1. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A validated HPLC method for estimation of this compound in Tinospora cordifolia, Miers and marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jackwestin.com [jackwestin.com]
Technical Support Center: Optimizing HPLC Parameters for Cordifolioside A Analysis
Welcome to the technical support center for the HPLC analysis of Cordifolioside A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting HPLC method for the analysis of this compound?
A1: A validated and frequently cited method utilizes a reversed-phase C18 column with a mobile phase of acetonitrile and water in a 25:75 (v/v) ratio.[1][2][3] Detection is typically performed at a wavelength of 210 nm with a flow rate of 1.0 mL/min.[1][3] This method has been shown to produce a sharp and well-defined peak for this compound.[1]
Q2: What alternative mobile phases can be used for this compound analysis?
A2: During method development for the widely used acetonitrile-water system, other mobile phases were investigated. These include various ratios of methanol and water, such as 25:75 and 50:50 (v/v), as well as different acetonitrile-water ratios like 50:50 and 75:25 (v/v).[1] Additionally, a UHPLC-PDA method has been developed using a gradient elution with 0.10% orthophosphoric acid in water as mobile phase A and acetonitrile as mobile phase B.[4]
Q3: How can I prepare a sample of Tinospora cordifolia for this compound analysis?
A3: A common method involves creating a 60% methanolic extract of the plant material.[1] For commercial syrup formulations, a liquid-liquid extraction using a chloroform-methanol-butanol (25:2:3, v/v/v) mixture can be employed.[1] The final extract is typically reconstituted in methanol before injection.[1]
Q4: Is the validated HPLC method for this compound robust?
A4: Yes, the robustness of the acetonitrile-water (25:75 v/v) method has been evaluated by introducing small, deliberate variations in the chromatographic conditions. This includes altering the flow rate (to 0.9 and 1.1 mL/min) and the mobile phase composition (acetonitrile concentrations of 23% and 27%).[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | Add a small percentage of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol interactions.[5] For basic compounds, a basic modifier such as diethylamine can be used.[5] |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.[5] This ensures the analyte is in a single ionic state, leading to a more symmetrical peak. |
| Column Overload | Reduce the injection volume or dilute the sample concentration.[6] |
| Mismatched Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase. Injecting in a much stronger solvent can lead to peak distortion. |
| Column Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analytical run, especially when changing mobile phases. |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Column Temperature Variations | Use a column oven to maintain a consistent temperature throughout the analysis.[4] |
| Pump Malfunction | Check the pump for any leaks and ensure it is delivering a consistent flow rate. |
Issue 3: No Peak or Very Small Peak
| Potential Cause | Troubleshooting Step |
| Incorrect Detection Wavelength | Verify the detector is set to the correct wavelength (210 nm for this compound).[1][3] If using a PDA detector, check the entire spectrum to ensure the maximum absorbance wavelength is being used. |
| Insufficient Sample Concentration | Concentrate the sample or inject a larger volume (be mindful of potential column overload). |
| Sample Degradation | This compound has been shown to be stable in an acetonitrile-water mixture for at least 48 hours at both room temperature and under refrigeration.[1] However, ensure proper storage and handling of samples and standards. |
| Detector Malfunction | Check the detector lamp and perform any necessary diagnostic tests as per the instrument manual. |
Experimental Protocols
Validated HPLC Method for this compound
-
Column: Reversed-phase C18 (e.g., Zorax RP-HPLC, 250 x 4.6 mm, 5 µm)[1]
-
Injection Volume: 20 µL[1]
-
Temperature: Ambient[1]
Sample Preparation from Tinospora cordifolia Stems
-
Prepare a 60% methanolic extract of the dried and powdered plant material.[1]
-
Filter the extract through a 0.45 µm membrane filter before HPLC analysis.[1]
Data Presentation
Summary of Validated HPLC Method Parameters
| Parameter | Value |
| Stationary Phase | C18 |
| Mobile Phase | Acetonitrile:Water (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Retention Time | ~9.52 min |
| Linearity Range | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.18 µg/mL |
| Limit of Quantification (LOQ) | 0.55 µg/mL |
Data sourced from a validated HPLC method for this compound.[1][3]
Alternative Mobile Phases Investigated
| Organic Solvent | Water Ratio (v/v) |
| Acetonitrile | 50:50 |
| Acetonitrile | 75:25 |
| Methanol | 25:75 |
| Methanol | 50:50 |
These mobile phases were tested during the development of the validated method.[1]
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Workflow for HPLC method development and validation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. A validated HPLC method for estimation of this compound in Tinospora cordifolia, Miers and marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temporal diversity of phytochemicals in Tinospora cordifolia (Giloy), in accordance with seasonal variations: comparative analysis using UHPLC-PDA and HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Overcoming Poor Solubility of Cordifolioside A
Welcome to the technical support center for Cordifolioside A. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility characteristics?
A1: this compound is a phenylpropanoid glycoside with recognized immunomodulatory activity, isolated from plants such as Tinospora cordifolia.[1][2] Like many natural glycosides, it exhibits poor solubility in water, which can pose challenges for its formulation and limit its oral bioavailability.[3] While a precise quantitative value for its aqueous solubility is not widely reported in public literature, its chemical structure and class suggest limited solubility in aqueous solutions. It is, however, soluble in several organic solvents.
Q2: What are the typical organic solvents used to dissolve this compound?
A2: this compound is soluble in a range of organic solvents. The choice of solvent will depend on the specific requirements of your experiment, such as the desired concentration and compatibility with downstream applications.
| Solvent | Reported Solubility/Use | Citation(s) |
| Dimethyl sulfoxide (DMSO) | Soluble; stock solutions of 10 mM can be prepared. A maximum concentration of 25 mg/mL has also been reported. | [4][5][6] |
| Methanol | Soluble; used for reconstitution and in HPLC mobile phases. | [4][5][7] |
| Ethanol | Soluble. | [4][5] |
| Chloroform | Soluble. | [4] |
| Dichloromethane | Soluble. | [4] |
| Ethyl Acetate | Soluble. | [4] |
| Acetone | Soluble. | [4] |
| Pyridine | Soluble. | [5] |
Q3: What are the most promising strategies for improving the aqueous solubility of this compound?
A3: Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound. These include:
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can lead to enhanced dissolution rates.[8][9]
-
Nanoemulsions: These lipid-based formulations can encapsulate and deliver compounds with low water solubility.[8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can improve its wettability and dissolution.[10][11]
-
Inclusion Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility.[12][13]
The choice of strategy will depend on factors such as the desired dosage form, the scale of the experiment, and the specific application.
Troubleshooting Guides
Strategy 1: Nanoparticle Formulation via Solvent Evaporation and Sonication
This guide focuses on the preparation of this compound nanoparticles, adapted from protocols used for Tinospora cordifolia extracts.[8][9]
Experimental Protocol: Nanoparticle Preparation
-
Dissolution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol).
-
Solvent Evaporation: Place the solution in an oven at a controlled temperature (e.g., 45°C) for a sufficient time to obtain a dry extract.
-
Hydration: Add the dry extract to an aqueous solution.
-
Sonication: Sonicate the aqueous suspension using a probe sonicator to reduce the particle size and form a nanoparticle suspension.
-
Filtration: Filter the nanoparticle suspension through a suitable filter (e.g., 0.22 µm) to remove any large aggregates.
-
Characterization: Characterize the nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Nanoparticles | Incomplete dissolution of this compound in the organic solvent. | Ensure complete dissolution by gentle warming or sonication. Try a different organic solvent in which this compound has higher solubility. |
| Aggregation and precipitation of nanoparticles during preparation. | Optimize the sonication parameters (time and amplitude). Consider adding a stabilizer to the aqueous phase. | |
| Large Particle Size or High PDI | Insufficient sonication time or power. | Increase the sonication time or amplitude incrementally. |
| Aggregation of nanoparticles. | Optimize the concentration of this compound. Ensure the temperature of the suspension is controlled during sonication (e.g., using an ice bath). | |
| Instability of the Nanoparticle Suspension (Precipitation Over Time) | Particle aggregation due to low surface charge. | Measure the zeta potential. If the absolute value is low (< |
| Ostwald ripening. | Optimize the formulation by adding a polymer or surfactant to stabilize the nanoparticles. |
Strategy 2: Nanoemulsion Formulation
This guide provides a general protocol for preparing a this compound nanoemulsion, based on methods for Tinospora cordifolia extracts.[8]
Experimental Protocol: Nanoemulsion Preparation
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., clove oil) with the aid of a lipophilic surfactant (e.g., Span 80).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a hydrophilic surfactant (e.g., Tween 20).
-
Emulsification: Slowly add the aqueous phase to the oil phase while stirring at high speed to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-energy homogenization (e.g., ultrasonication or high-pressure homogenization) to reduce the droplet size and form a nanoemulsion.
-
Characterization: Characterize the nanoemulsion for droplet size, PDI, and zeta potential.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Phase Separation or Creaming | Inappropriate oil/water ratio. | Optimize the oil-to-water ratio by creating a pseudo-ternary phase diagram. |
| Insufficient surfactant concentration or incorrect HLB value. | Screen different surfactants and co-surfactants. Adjust the surfactant concentration. | |
| Large Droplet Size | Insufficient homogenization energy. | Increase the homogenization time or intensity. |
| Unfavorable formulation components. | Optimize the ratios of oil, water, and surfactants. | |
| Drug Precipitation | Low solubility of this compound in the oil phase. | Screen different oils to find one with better solubilizing capacity for this compound. |
| Expulsion of the drug from the oil droplets. | Consider using a co-surfactant to improve drug loading and stability. |
Immunomodulatory Signaling Pathway of Tinospora cordifolia Constituents
Constituents of Tinospora cordifolia, such as the polysaccharide (1,4)-alpha-D-glucan, have been shown to activate macrophages through Toll-like receptor (TLR) signaling, leading to the activation of the NF-κB pathway and the production of various cytokines.[2][14] While the specific pathway for this compound is still under investigation, it is believed to contribute to the overall immunomodulatory effects of the plant. The following diagram illustrates a plausible signaling cascade.
References
- 1. Indian herb Tinospora cordifolia and Tinospora species: Phytochemical and therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genus Tinospora: Ethnopharmacology, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. This compound | CAS:155179-20-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | CAS:155179-20-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. medkoo.com [medkoo.com]
- 7. scispace.com [scispace.com]
- 8. Process Optimization of Tinospora cordifolia Extract-Loaded Water in Oil Nanoemulsion Developed by Ultrasound-Assisted Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 155179-20-7 | FGA17920 | Biosynth [biosynth.com]
- 11. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Toll-Like Receptor (TLR) Signaling Pathway by Polyphenols in the Treatment of Age-Linked Neurodegenerative Diseases: Focus on TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anthocyanin - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity of Isolated Cordifolioside A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of isolated Cordifolioside A, particularly when lower-than-expected bioactivity is observed.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound, a phenyl propanoid glycoside isolated from Tinospora cordifolia, is primarily known for its immunomodulatory, radioprotective, and cytoprotective activities.[1][2] It has also been studied for its potential as an inhibitor of the main protease of SARS-CoV-2 and its ability to modulate inflammatory cytokines.
Q2: My isolated this compound is showing low bioactivity. What are the potential primary causes?
Low bioactivity of isolated this compound can stem from several factors, which can be broadly categorized as:
-
Compound Integrity and Purity: Degradation of the compound during isolation or storage, or the presence of impurities.
-
Experimental Protocol Issues: Suboptimal assay conditions, incorrect reagent preparation, or issues with cell culture.
-
Assay-Specific Interferences: The inherent properties of this compound or impurities may interfere with the assay itself.
Q3: How can I verify the purity of my isolated this compound?
Purity analysis is crucial. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common methods for assessing the purity of this compound.
| Parameter | HPLC Method Example | HPTLC Method Example |
| Stationary Phase | Reverse phase C18 column | Silica gel 60 F254 plates |
| Mobile Phase | Acetonitrile–water (25:75, v/v) | Chloroform–methanol (85:15, v/v) |
| Detection | 210 nm | Densitometric analysis |
| Expected Retention | ~9.52 min | Rf ~0.52 |
Q4: What are the recommended storage conditions for this compound?
As a glycoside, this compound may be sensitive to environmental factors. While specific stability data for this compound is limited, general recommendations for glycosides include:
-
Storage: Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended.
-
Light Sensitivity: Protect from light to prevent potential degradation.
-
pH Stability: Be mindful of the pH of your solutions, as extreme pH can lead to hydrolysis of the glycosidic bond.
Troubleshooting Guides
Issue 1: Low Immunomodulatory Activity (MTT Assay)
The MTT assay is commonly used to assess cell viability and proliferation, which can be indicative of immunomodulatory effects. If you are observing low activity, consider the following:
Methodology:
-
Cell Seeding: Seed lymphocytes (e.g., peripheral blood mononuclear cells - PBMCs) in a 96-well plate at a density of 1 x 105 cells/well in complete RPMI-1640 medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Add various concentrations of this compound to the wells. For stimulation, add a mitogen like Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL. Include appropriate controls (cells alone, cells + mitogen, cells + vehicle).
-
Incubation: Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Radioprotective Activity: Clonogenic Assay
This assay determines the ability of a single cell to form a colony after irradiation.
Methodology:
-
Cell Seeding: Plate cells (e.g., V79 or A549) at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for colony formation.
-
Treatment: Pre-incubate the cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Irradiation: Irradiate the cells with a range of doses of gamma or X-rays.
-
Incubation: Incubate the plates for 7-14 days until visible colonies are formed.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each dose and plot the cell survival curves.
Cytoprotective Activity: In Vitro Micronucleus Assay
This assay measures the frequency of micronuclei in cells that have undergone cell division after exposure to a genotoxic agent.
Methodology:
-
Cell Culture: Culture cells (e.g., CHO or TK6) to an appropriate density.
-
Treatment: Treat the cells with a known genotoxic agent (e.g., mitomycin C) in the presence or absence of various concentrations of this compound.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Slide Preparation: Prepare slides with the cell suspension.
-
Staining: Stain the cells with a DNA-specific stain (e.g., DAPI or Giemsa).
-
Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per treatment group under a microscope.
Signaling Pathways
This compound's immunomodulatory effects are believed to be mediated, in part, through the regulation of cytokine production, which in turn influences key signaling pathways like the JAK-STAT pathway.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for cytokine signaling.
Modulation by this compound via TNF-α and TGF-β
This compound has been suggested to modulate the production of key cytokines like TNF-α and TGF-β. The balance between these two cytokines can significantly impact immune responses.
This guide is intended to provide a starting point for troubleshooting. Experimental conditions may need to be optimized for specific cell lines and research applications.
References
Technical Support Center: Quantification of Cordifolioside A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Cordifolioside A. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most commonly used for the quantification of this compound?
A1: The most commonly reported and validated methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[1][2][3][4][5][6] Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has also been used for the analysis of phytochemicals in Tinospora cordifolia, the plant source of this compound, and is suitable for both qualitative and quantitative analysis of its constituents.[7]
Q2: What are the typical chromatographic conditions for HPLC analysis of this compound?
A2: A widely used method employs a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water in a 25:75 (v/v) ratio.[1][2][4][5] The flow rate is typically maintained at 1.0 mL/min, and detection is performed at a wavelength of 210 nm.[1][2][4][5]
Q3: What are the key parameters for HPTLC quantification of this compound?
A3: For HPTLC, separation is often achieved on silica gel 60 F254 plates. A common mobile phase is a mixture of hexane, chloroform, methanol, and formic acid (4:4:2:0.1%, v/v/v/v).[3] Densitometric quantification is typically performed at 254 nm.[3][6]
Q4: Are there published validation parameters for these methods?
A4: Yes, validated HPLC and HPTLC methods are available in the scientific literature. These validations, conducted as per International Council for Harmonisation (ICH) guidelines, include data on linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4][5]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peak or very small peak for this compound | 1. Incorrect wavelength setting.2. Low concentration of the analyte in the sample.3. Issues with sample preparation leading to degradation.4. Column contamination or degradation. | 1. Ensure the detector is set to 210 nm.[1][2][4][5]2. Concentrate the sample or use a more sensitive detector if available.3. Review the sample extraction and dilution protocol. Ensure the stability of this compound in the chosen solvent.[1]4. Flush the column with a strong solvent or replace the column if necessary. |
| Poor peak shape (tailing or fronting) | 1. Inappropriate mobile phase pH.2. Column overload.3. Column deterioration. | 1. Although the common mobile phase is neutral, ensure the pH is suitable for your specific column.2. Dilute the sample and reinject.3. Replace the column. |
| Shifting retention times | 1. Fluctuation in mobile phase composition.2. Inconsistent column temperature.3. Air bubbles in the pump. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a consistent temperature.3. Degas the mobile phase and prime the pump. |
| Extraneous peaks (ghost peaks) | 1. Contaminated mobile phase or glassware.2. Carryover from previous injections. | 1. Use high-purity solvents and thoroughly clean all glassware.2. Run blank injections between samples to wash the injector and column. |
HPTLC Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of bands (low resolution) | 1. Incorrect mobile phase composition.2. Improper chamber saturation. | 1. Prepare the mobile phase accurately. The ratio of hexane, chloroform, methanol, and formic acid is critical.[3]2. Ensure the developing chamber is fully saturated with the mobile phase vapor before placing the plate. |
| Inconsistent Rf values | 1. Variation in mobile phase composition.2. Temperature fluctuations during development. | 1. Prepare fresh mobile phase for each run.2. Perform the development in a temperature-controlled environment. |
| Streaking of bands | 1. Sample overload.2. Particulate matter in the sample. | 1. Apply a smaller volume of the sample or dilute the sample.2. Filter the sample solution before application. |
| Fading or discoloration of bands after derivatization | 1. Inappropriate derivatizing agent or application technique. | 1. For compounds requiring derivatization, ensure the correct reagent and heating conditions are used. For this compound, detection is typically at 254 nm without derivatization.[3][6] |
Quantitative Data Summary
HPLC Method Parameters
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (25:75, v/v)[1][2][4][5] |
| Column | Reversed-phase C18[1] |
| Flow Rate | 1.0 mL/min[1][2][4][5] |
| Detection Wavelength | 210 nm[1][2][4][5] |
| Linearity Range | 0.5 - 50 µg/mL[1][2][4][5] |
| Limit of Detection (LOD) | 0.18 µg/mL[1][2][4] |
| Limit of Quantification (LOQ) | 0.55 µg/mL[1][2][4] |
| Accuracy (Recovery) | 99.21 - 99.82%[1] |
HPTLC Method Parameters
| Parameter | Value |
| Mobile Phase | Hexane:Chloroform:Methanol:Formic Acid (4:4:2:0.1, v/v/v/v)[3] |
| Stationary Phase | Silica gel 60 F254 HPTLC plates[3] |
| Detection Wavelength | 254 nm[3][6] |
| Linearity Range | 750 - 2250 ng/band[3][6] |
| Limit of Detection (LOD) | 107.05 ng/band[3][6] |
| Limit of Quantification (LOQ) | 324.38 ng/band[3][6] |
| Accuracy (Recovery) | 98.96 - 101.43%[3][6] |
Experimental Protocols
Detailed HPLC Methodology
A validated HPLC method for the quantification of this compound can be performed using a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[1] The mobile phase consists of a mixture of acetonitrile and water in a 25:75 (v/v) ratio.[1][2][4][5] The system is run isocratically at a flow rate of 1.0 mL/min.[1][2][4][5] The injection volume is 20 µL, and the column effluent is monitored at a wavelength of 210 nm.[1] A standard stock solution of this compound is prepared in the mobile phase and serially diluted to prepare calibration standards.
Detailed HPTLC Methodology
For the HPTLC analysis, pre-coated silica gel 60 F254 aluminum plates are used as the stationary phase.[3] Standard and sample solutions are applied to the plate as bands. The plate is then developed in a twin-trough glass chamber saturated with the mobile phase, which is a mixture of hexane, chloroform, methanol, and formic acid in a 4:4:2:0.1 (v/v/v/v) ratio.[3] After development, the plate is dried, and densitometric scanning is performed at 254 nm.[3][6] Quantification is achieved by comparing the peak area of the sample to that of the standard.
Visualizations
Caption: High-Performance Liquid Chromatography (HPLC) workflow for this compound quantification.
Caption: Logical troubleshooting workflow for addressing analytical issues.
References
- 1. scispace.com [scispace.com]
- 2. A validated HPLC method for estimation of this compound in Tinospora cordifolia, Miers and marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of phytochemical variations in dioecious Tinospora cordifolia stems using HPLC/QTOF MS/MS and UPLC/QqQLIT -MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of Cordifolioside A during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Cordifolioside A during extraction from Tinospora cordifolia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a diterpenoid glycoside and one of the key bioactive compounds isolated from Tinospora cordifolia. As a glycoside, it is susceptible to degradation under certain experimental conditions, which can lead to reduced yields and the generation of impurities. The primary degradation pathway for glycosides is the cleavage of the glycosidic bond through hydrolysis, which can be catalyzed by acids, bases, or enzymes present in the plant material. The diterpenoid portion of the molecule may also be susceptible to oxidation.
Q2: What are the main factors that can cause the degradation of this compound during extraction?
A2: The primary factors that can contribute to the degradation of this compound include:
-
Temperature: High extraction temperatures can accelerate the rate of hydrolysis and other degradation reactions.
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of the glycosidic bond.
-
Light: Exposure to UV or high-intensity light may induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Enzymatic Activity: Endogenous enzymes (e.g., glycosidases) in the plant material can cleave the sugar moiety.
Q3: What are the recommended solvents for extracting this compound to minimize degradation?
A3: Polar solvents are generally effective for the extraction of diterpenoid glycosides like this compound. Commonly used solvents include:
-
Methanol and Ethanol: These are widely used for their efficiency in extracting this compound.
-
Aqueous Alcohol Mixtures: Mixtures of ethanol or methanol with water (e.g., 60-80%) are often employed to enhance extraction efficiency while maintaining a polar environment that can help stabilize the glycoside.
Q4: How stable is this compound in solution?
A4: One study has shown that this compound is stable in a mixture of acetonitrile and water (25:75% v/v) for up to 48 hours at both laboratory temperature and under refrigeration.[1] This suggests that once extracted and dissolved in an appropriate solvent system, it has reasonable short-term stability under these conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Degradation during extraction: Exposure to high temperatures, extreme pH, or prolonged extraction times. | - Maintain a low extraction temperature, ideally below 50°C. - Use a neutral or slightly acidic extraction solvent. - Minimize the duration of the extraction process. |
| Inefficient extraction: Incorrect solvent or method. | - Use polar solvents like methanol, ethanol, or their aqueous mixtures. - Consider advanced extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) which can reduce extraction time and temperature. | |
| Presence of Unknown Impurities in the Final Extract | Degradation Products: this compound may have degraded into its aglycone and sugar components or other byproducts. | - Perform a forced degradation study on a small scale to identify potential degradation products. - Use a stability-indicating analytical method (e.g., HPLC, HPTLC) to monitor for the appearance of new peaks. |
| Co-extraction of other compounds: The solvent system may be non-selective. | - Optimize the solvent polarity to be more selective for this compound. - Employ pre-extraction with a non-polar solvent (e.g., petroleum ether) to remove lipids and other non-polar compounds. - Utilize purification techniques such as column chromatography post-extraction. | |
| Inconsistent Results Between Batches | Variability in plant material: Differences in the geographical source, age, or drying process of the Tinospora cordifolia. | - Source plant material from a consistent and reliable supplier. - Standardize the pre-treatment of the plant material (e.g., drying and grinding). |
| Inconsistent extraction parameters: Fluctuations in temperature, time, or solvent quality. | - Strictly control all extraction parameters using calibrated equipment. - Use fresh, high-purity solvents for each extraction. |
Data Presentation
Table 1: Comparison of Extraction Methods for Compounds from Tinospora cordifolia
| Extraction Method | Solvent | Temperature (°C) | Duration | Key Findings | Reference |
| Soxhlet Extraction | Methanol:Acetone (70:30) | 40 | 16 hours | Optimized for alkaloid extraction, yielding up to 14.29%. | [2] |
| Maceration | Methanol-water mixtures (0-45% methanol) | 95 | 2 hours | Higher temperatures and pure water favored higher yields of total phenolics and flavonoids. | |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | Not specified (Power: 60%) | 3 minutes | Resulted in a 91.3% higher extract yield than maceration and 25.7% higher than Soxhlet. | |
| Reflux | Water and Water:Ethanol (1:1) | 60 ± 5 | 3 hours | Used for the extraction prior to HPTLC quantification of this compound. | [3] |
| Sonication | Various (Ethyl alcohol, methanol, acetone, water) | Not specified | 30 minutes | Ethyl alcohol extract showed the highest content of this compound.[4] |
Table 2: HPTLC Quantification of this compound in Various Extracts
| Solvent | This compound Content (mg/100g of extract) |
| Ethyl alcohol | 432.51 |
| Methanol | Not specified in the same study |
| Acetone | Not specified in the same study |
| Water | Not specified in the same study |
| Data from a study by S. et al. (2021)[4] |
Experimental Protocols
Protocol 1: Soxhlet Extraction for General Alkaloids (Adaptable for Glycosides)
-
Plant Material Preparation: Dry the stems of Tinospora cordifolia in the shade for 7-10 days and then pulverize them into a coarse powder.[2]
-
Extraction:
-
Concentration: After extraction, concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[2]
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Plant Material Preparation: As described in Protocol 1.
-
Extraction:
-
Place 10 g of the powdered plant material into a microwave extraction vessel.
-
Add 100 mL of 80% ethanol.
-
Set the microwave power to 60% and the extraction time to 3 minutes.
-
-
Post-Extraction Processing:
-
Allow the vessel to cool and then filter the mixture.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Conceptual diagram of potential degradation pathways for this compound.
References
- 1. Chemical kinetics and aqueous degradation pathways of a new class of synthetic ozonide antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cordifolioside A Resolution in Chromatography
Welcome to the technical support center for the chromatographic analysis of Cordifolioside A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the resolution and overall quality of your chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for this compound. What are the likely causes and how can I resolve this?
A: Peak tailing is a common issue in the reversed-phase HPLC analysis of polar compounds like this compound, which is a glycoside with multiple hydroxyl groups. The primary cause is often secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.
Here are the key causes and solutions:
-
Silanol Interactions: Free silanol groups on the column packing can interact with the polar hydroxyl groups of this compound, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0 or lower) with an acidic modifier like formic acid or trifluoroacetic acid can protonate the silanol groups, minimizing these secondary interactions.[1]
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for interaction.
-
Solution 3: Increase Buffer Strength: A higher buffer concentration in the mobile phase can also help to mask the residual silanol activity.[1]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at extreme pH values or high temperatures. This can create active sites that cause tailing.
-
Solution: If you suspect column degradation, flushing the column with a strong solvent may help. If the problem persists, replacing the column is the best course of action.
-
Q2: My this compound peak is co-eluting with an impurity. How can I improve the separation?
A: Co-elution is a common challenge when analyzing complex mixtures. Here are several strategies to improve the resolution between this compound and a co-eluting impurity:
-
Optimize Mobile Phase Composition: The ratio of organic solvent to the aqueous phase is a critical parameter for resolution.
-
Solution: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A shallower gradient or a lower percentage of organic solvent in an isocratic method will generally increase retention and may improve separation.
-
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities.
-
Solution: If you are using acetonitrile, try switching to methanol, or vice versa. This can alter the elution order and improve the separation of closely eluting compounds.
-
-
Adjust the Mobile Phase pH: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. While this compound itself is not strongly ionizable, impurities might be.
-
Solution: Experiment with a pH range, for example, between 3 and 7, to see how it affects the retention of the impurity relative to this compound.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be required.
-
Solution: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.
-
Q3: What is the recommended starting point for developing an HPLC method for this compound?
A: Based on validated methods, a good starting point for an HPLC method for this compound is a reversed-phase separation.[3][4]
-
Column: A C18 column is a common choice.
-
Mobile Phase: A mixture of acetonitrile and water is effective. A starting composition of Acetonitrile:Water (25:75, v/v) has been shown to produce a sharp and well-defined peak.[3][4]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[3][4]
-
Detection: this compound can be detected at a wavelength of 210 nm.[3][4]
From this starting point, you can optimize the mobile phase composition and gradient to achieve the desired resolution and run time for your specific sample matrix.
Q4: How does the stability of this compound affect my chromatographic analysis?
A: Understanding the stability of this compound is crucial for accurate quantification. Forced degradation studies on extracts containing this compound have shown that it can be susceptible to degradation under certain conditions.[5]
-
pH Stability: this compound may degrade under strong acidic or alkaline conditions. It is important to control the pH of your mobile phase and sample diluent to ensure the integrity of the analyte during the analysis.
-
Oxidative Stress: The compound may also be sensitive to oxidation. Ensure your solvents are properly degassed and consider using an antioxidant in your sample preparation if necessary.
-
Temperature and Light: While some stability has been shown at elevated temperatures and under photolytic conditions, it is good practice to store your standards and samples in a cool, dark place to minimize degradation.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters from a validated HPLC method for the analysis of this compound.
| Parameter | Value | Reference |
| Mobile Phase | Acetonitrile:Water (25:75, v/v) | [3][4] |
| Flow Rate | 1.0 mL/min | [3][4] |
| Detection Wavelength | 210 nm | [3][4] |
| Retention Time | ~9.52 min | [4] |
| Linearity Range | 0.5 - 50 µg/mL | [3][4] |
| Limit of Detection (LOD) | 0.18 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.55 µg/mL | [3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol is based on a validated method for the estimation of this compound.[3][4]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water in a 25:75 (v/v) ratio.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column at ambient temperature.
-
Detection Wavelength: Monitor the eluent at 210 nm.
-
Injection Volume: 20 µL (can be optimized).
4. Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 0.5 to 50 µg/mL).
5. Sample Preparation:
-
Extract the sample containing this compound with a suitable solvent (e.g., methanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using a calibration curve generated from the standard solutions.
High-Performance Thin-Layer Chromatography (HPTLC) Method for this compound
This protocol is based on a validated HPTLC method for the quantification of this compound.
1. Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
HPTLC plates pre-coated with silica gel 60 F254.
2. Reagents and Materials:
-
Hexane (HPLC grade)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of Hexane:Chloroform:Methanol:Formic acid in a ratio of 4:4:2:0.1 (v/v/v/v).
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated twin-trough developing chamber with the mobile phase until the solvent front reaches a desired distance.
-
Drying: Dry the plate in an oven.
-
Detection: Scan the plate densitometrically at 254 nm.
4. Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable solvent like methanol.
5. Analysis:
-
Identify the this compound band in the sample track by comparing the Rf value with that of the standard.
-
Quantify the amount of this compound using the peak area from the densitometric scan and a calibration curve.
Visualizations
Caption: Troubleshooting workflow for poor resolution.
Caption: Chromatographic parameter relationships.
References
addressing matrix effects in Cordifolioside A analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Cordifolioside A.
Troubleshooting Guides
Issue: Poor peak shape and resolution for this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix Interference | Co-eluting matrix components can interfere with the peak shape. | Improved peak symmetry and resolution. |
| Action: Optimize the chromatographic gradient to better separate this compound from interfering compounds. | ||
| Action: Employ a more selective sample preparation technique like Solid Phase Extraction (SPE). | ||
| Inappropriate Mobile Phase | The mobile phase composition may not be optimal for this compound. | A sharp and well-defined peak.[1][2] |
| Action: Adjust the ratio of organic solvent (e.g., acetonitrile) to water. A common mobile phase is acetonitrile–water (25:75%, v/v).[1][2] | ||
| Action: Ensure the pH of the mobile phase is controlled, if necessary, to maintain a consistent ionization state for this compound. |
Issue: Inconsistent or low recovery of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix Suppression/Enhancement | Components in the sample matrix are affecting the ionization of this compound in the mass spectrometer.[3][4] | Consistent and reproducible analytical results. |
| Action: Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound to compensate for matrix effects.[5] | ||
| Action: Perform a matrix effect evaluation by comparing the response of this compound in a neat solution versus a post-extraction spiked blank matrix sample.[3] | ||
| Action: Dilute the sample extract to reduce the concentration of interfering matrix components.[6][7] | ||
| Inefficient Extraction | The extraction protocol is not effectively isolating this compound from the sample matrix. | High and reproducible recovery rates, typically between 98-101%.[8][9] |
| Action: Optimize the extraction solvent. Methanol has been shown to be effective for extracting this compound.[1] | ||
| Action: Consider using techniques like Solid Phase Extraction (SPE) which can provide cleaner extracts compared to protein precipitation.[10] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix.[3][11] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound.[3]
Q2: What is the most effective way to minimize matrix effects in my this compound analysis?
A2: A multi-pronged approach is often the most effective. This includes:
-
Optimizing Sample Preparation: Use techniques like Solid Phase Extraction (SPE) to remove a significant portion of interfering matrix components.[10]
-
Chromatographic Separation: Develop a robust HPLC/UHPLC method that separates this compound from the bulk of the matrix components.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects that cannot be eliminated through sample preparation and chromatography.[5][11]
Q3: How can I quantitatively assess the extent of matrix effects in my samples?
A3: The post-extraction spike method is a widely accepted technique.[3] This involves comparing the peak area of this compound in a neat solvent standard to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[3]
Q4: Can simple dilution of my sample help in reducing matrix effects?
A4: Yes, sample dilution can be a straightforward and effective method to reduce the concentration of interfering compounds and thereby diminish matrix effects.[6][7] However, it is crucial to ensure that after dilution, the concentration of this compound remains above the limit of quantification (LOQ) of the analytical method.
Q5: Are there specific analytical methods validated for this compound that I can refer to?
A5: Yes, several HPLC and HPTLC methods have been developed and validated for the estimation of this compound in various matrices like plant extracts and formulations.[1][2][12] These methods provide details on mobile phase composition, detection wavelengths, and linearity, which can serve as a good starting point for your method development.
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Mobile Phase | Acetonitrile:Water (25:75, v/v) | [1][2] |
| Flow Rate | 1.0 mL/min | [1][2] |
| Detection Wavelength | 210 nm | [1][2] |
| Retention Time | ~9.52 ± 1.03 min | [1] |
| Linearity Range | 0.5–50 µg/mL | [1][2] |
| Correlation Coefficient (r²) | 0.997 | [1] |
| Limit of Detection (LOD) | 0.18 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.55 µg/mL | [1][13] |
| Accuracy (Recovery) | 99.21–99.82% | [1] |
Table 2: HPTLC Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Mobile Phase | Chloroform:Methanol (85:15, v/v) | [12] |
| Stationary Phase | Silica gel 60 F254 plates | [12] |
| RF Value | 0.52 ± 0.03 | [12] |
| Linearity Range | 750–2250 ng/band | [8][9][14] |
| Limit of Detection (LOD) | 20.12 ng/band | [12] |
| Limit of Quantification (LOQ) | 60.36 ng/band | [12] |
| Accuracy (Recovery) | 98.96–101.43% | [8][9] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Plant Material (Methanolic Extraction)
-
Weigh approximately 500 mg of the dried and powdered plant material.
-
Transfer the material to a refluxing flask and add 100 mL of methanol.
-
Reflux for 1 hour.
-
Filter the extract through Whatman No. 41 filter paper.
-
Repeat the reflux process on the remaining marc with an additional 50 mL of methanol for 1 hour and filter.
-
Combine the filtrates and concentrate them using a rotary vacuum evaporator to a final volume of 25 mL.
-
The resulting solution is ready for HPLC analysis.[1]
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Blank Matrix Extract): Extract a blank matrix (a sample of the same type that does not contain this compound) using the established sample preparation protocol.
-
Set C (Post-Spiked Matrix): Spike the blank matrix extract from Set B with the this compound standard to achieve the same final concentration as in Set A.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set C) / (Peak Area of this compound in Set A)
-
An MF value significantly different from 1.0 indicates the presence of matrix effects.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General experimental workflow for this compound analysis.
References
- 1. scispace.com [scispace.com]
- 2. A validated HPLC method for estimation of this compound in Tinospora cordifolia, Miers and marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. academic.oup.com [academic.oup.com]
- 14. [PDF] A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Cordifolioside A's Therapeutic Claims
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical therapeutic claims of Cordifolioside A against established alternative treatments. The analysis focuses on its purported immunomodulatory, anti-inflammatory, neuroprotective, and radioprotective properties, presenting available experimental data to validate these claims.
Executive Summary
This compound, a phenyl propanoid glycoside isolated from Tinospora cordifolia, has demonstrated a range of biological activities in preclinical studies. These studies, primarily utilizing extracts of Tinospora cordifolia enriched with this compound, suggest potential therapeutic benefits. However, a notable gap exists in the literature regarding clinical trial data for the purified compound. This guide aims to contextualize the existing preclinical evidence by comparing it with standard therapeutic agents.
Immunomodulatory and Anti-Cancer Activity
This compound is reported to possess immunomodulatory activity, which is often linked to its potential in cancer therapy. The proposed mechanism involves the enhancement of phagocytic activity and the modulation of cytokine production. This is compared with Ipilimumab, a well-established immune checkpoint inhibitor.
Comparative Data: Immunomodulation
| Compound/Treatment | Model System | Key Efficacy Parameters | Results |
| This compound (and other compounds from T. cordifolia) | Human Neutrophil Cells | Phagocytic activity, Nitric Oxide (NO) and Reactive Oxygen Species (ROS) generation | Significant enhancement in phagocytic activity and increase in NO and ROS generation at concentrations of 0.1-2.5 µg/ml.[1] |
| Ipilimumab | In vitro T-cell activation assay | T-cell proliferation and cytokine production | Blocks the inhibitory signal of CTLA-4, allowing T-cells to remain active and mount a robust immune response against cancer cells.[2][3] |
Experimental Protocol: In Vitro Immunomodulatory Activity Assessment
Objective: To evaluate the effect of a test compound on phagocytosis and the production of reactive oxygen and nitrogen species in human neutrophils.
Methodology:
-
Isolation of Human Neutrophils: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. Neutrophils are further purified from the PBMC fraction.
-
Phagocytosis Assay:
-
Neutrophils are incubated with the test compound (e.g., this compound at various concentrations) and a fluorescently labeled substrate (e.g., zymosan).
-
The uptake of the fluorescent substrate by neutrophils is measured using flow cytometry or fluorometry.
-
-
Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production:
-
Neutrophils are treated with the test compound and stimulated with an appropriate agent (e.g., phorbol 12-myristate 13-acetate - PMA).
-
NO production is quantified using the Griess reagent.
-
ROS production is measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).
-
-
Data Analysis: The results are expressed as a percentage of the control (untreated cells) and dose-response curves are generated.
Signaling Pathway: Ipilimumab and CTLA-4 Inhibition
Caption: Ipilimumab blocks the inhibitory CTLA-4 signal, promoting T-cell activation.
Anti-Inflammatory Activity
Extracts of Tinospora cordifolia have shown anti-inflammatory effects in preclinical models. The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. Here, the effect of a T. cordifolia extract is compared with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.
Comparative Data: Carrageenan-Induced Paw Edema
| Compound/Treatment | Animal Model | Dose | Percent Inhibition of Edema |
| Ethanolic extract of T. cordifolia | Wistar rats | 200 mg/kg | Significant reduction in paw volume (quantitative value not specified). |
| Indomethacin | Wistar rats | 5 mg/kg | 62.96% |
| Indomethacin | Rats | 0.66-2 mg/kg | Dose-dependent inhibition of paw edema. |
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Wistar rats or Swiss albino mice are used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the compound being investigated.
-
Administration: The test compound or standard drug is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Neuroprotective Activity
Chronic neuroinflammation is implicated in the pathogenesis of neurodegenerative diseases. Lipopolysaccharide (LPS)-induced neuroinflammation in rodents is a common model to study the effects of potential neuroprotective agents. The efficacy of Tinospora cordifolia extract is compared with Dexamethasone, a potent corticosteroid with anti-inflammatory properties.
Comparative Data: LPS-Induced Neuroinflammation
| Compound/Treatment | Model System | Key Efficacy Parameters | Results |
| Ethanolic extract of T. cordifolia | LPS-induced rats | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Attenuates LPS-induced neuroinflammation by down-regulating the levels of pro-inflammatory cytokines.[4] |
| Dexamethasone | LPS-activated BV-2 microglial cells | Pro-inflammatory factors (RANTES, TGF-β1, NO) | Inhibited the secretion of RANTES, TGF-β1, and NO.[5] |
| Dexamethasone | LPS-induced mice | Gene expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Dose-dependently reduced the expression of IL-1β and TNF-α.[6] |
Experimental Protocol: LPS-Induced Neuroinflammation Model
Objective: To assess the neuroprotective and anti-neuroinflammatory effects of a test compound in a rodent model.
Methodology:
-
Animals: C57BL/6 mice or other suitable rodent strains are used.
-
Groups: Animals are assigned to control, LPS-only, standard drug (e.g., Dexamethasone), and test compound groups.
-
Administration: The test compound or standard drug is administered prior to or concurrently with LPS.
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.
-
Behavioral Tests: Cognitive and motor functions are assessed using tests such as the Morris water maze, Y-maze, and open field test.
-
Biochemical and Histological Analysis:
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the brain tissue are measured by ELISA or qPCR.
-
Activation of microglia and astrocytes is assessed by immunohistochemistry (e.g., staining for Iba1 and GFAP).
-
-
Data Analysis: Behavioral scores, cytokine levels, and cellular markers are compared between the different treatment groups.
Signaling Pathway: Dexamethasone in LPS-Induced Neuroinflammation
Caption: Dexamethasone inhibits LPS-induced pro-inflammatory cytokine production.
Radioprotective Activity
An n-butanol fraction of Tinospora cordifolia (NBTC), confirmed to contain this compound, has been evaluated for its radioprotective potential. This is compared with Amifostine, a clinically approved radioprotective agent.
Comparative Data: Radioprotection
| Compound/Treatment | Animal Model | Radiation Dose | Key Efficacy Parameters | Results |
| NBTC extract (containing this compound) | Mice | 4 Gy-γ radiation | Survival rate, hematological parameters, spleen CFU assay | 120 mg/kg i.p. administration resulted in 100% survival (vs. 70% in control) and significant protection of hematological parameters.[7] |
| Amifostine | Mice | Lethal whole-body irradiation | 30-day survival | Dose-dependent increase in survival. A dose of 500 mg/kg can provide significant protection.[8][9] |
| Amifostine | Rats | 17.5 Gy to the knee | Growth plate function | Dose-dependent recovery of growth, with 57% recovery at 250 mg/kg.[10] |
Experimental Protocol: In Vivo Radioprotection Assay
Objective: To determine the radioprotective efficacy of a test compound in an animal model.
Methodology:
-
Animals: Mice (e.g., C57BL/6) are commonly used.
-
Groups: Animals are divided into a radiation-only control group, a standard radioprotector group (e.g., Amifostine), and test groups receiving different doses of the compound.
-
Administration: The test compound or standard drug is administered at a specific time before irradiation.
-
Irradiation: Animals are exposed to a specific dose of whole-body or localized radiation (e.g., from a 60Co or 137Cs source).
-
Endpoints:
-
Survival: 30-day survival is a common primary endpoint.
-
Hematological Parameters: Blood counts (WBC, RBC, platelets) are monitored at various time points post-irradiation.
-
Spleen Colony-Forming Units (CFU-S): The number of hematopoietic stem cell colonies in the spleen is counted to assess bone marrow recovery.
-
Tissue-Specific Damage: For localized irradiation, functional or histological assessment of the targeted organ is performed.
-
-
Data Analysis: Survival curves are generated and compared. Hematological and tissue damage parameters are statistically analyzed between groups.
Signaling Pathway: Amifostine's Radioprotective Mechanism
Caption: Amifostine is converted to its active form, which protects cells from radiation damage.
Conclusion
The available preclinical data, largely from studies on Tinospora cordifolia extracts, suggest that this compound is a promising bioactive compound with immunomodulatory, anti-inflammatory, neuroprotective, and radioprotective properties. However, for its therapeutic potential to be fully validated, further research is imperative. Specifically, studies using the purified this compound in head-to-head comparisons with standard-of-care drugs in validated preclinical models are necessary. Such studies would provide the quantitative data required for a more definitive assessment of its efficacy and potential for clinical translation. The information presented in this guide should serve as a foundation for designing such future investigations.
References
- 1. Immunomodulatory active compounds from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Dexamethasone sodium phosphate attenuates lipopolysaccharide-induced neuroinflammation in microglia BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. CTLA-4 antibody ipilimumab negatively affects CD4+ T-cell responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Radioprotection in mice following oral delivery of amifostine nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose response of amifostine in protection of growth plate function from irradiation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cordifolioside A and Synthetic Immunomodulators for Researchers
For researchers and drug development professionals, understanding the nuanced differences between natural compounds and synthetic molecules in modulating the immune system is paramount. This guide provides an objective comparison of Cordifolioside A, a natural immunomodulator, and Resatorvid (TAK-242), a synthetic counterpart, supported by experimental data and detailed methodologies.
Introduction
The modulation of the immune system is a critical therapeutic strategy for a wide range of diseases, from autoimmune disorders to cancer. This has led to the exploration of a diverse array of immunomodulatory agents. Among these, natural compounds and synthetic molecules represent two major classes with distinct characteristics. This compound, a phenylpropanoid glycoside isolated from the medicinal plant Tinospora cordifolia, has garnered attention for its immunomodulatory properties.[1][2] In contrast, synthetic immunomodulators, such as Resatorvid (TAK-242), are designed to target specific molecular pathways with high precision. This guide delves into a comparative analysis of their mechanisms, efficacy, and the experimental frameworks used to evaluate them.
Performance Comparison: this compound vs. Resatorvid (TAK-242)
A direct head-to-head clinical comparison between this compound and synthetic immunomodulators is not extensively documented in publicly available literature. However, by examining their known mechanisms of action and effects on key immunological pathways, a comparative assessment can be constructed. Resatorvid (TAK-242) is a well-characterized synthetic inhibitor of Toll-like receptor 4 (TLR4) signaling.[3] Emerging in silico evidence suggests that this compound may also exert its immunomodulatory effects, at least in part, through the TLR4 pathway, making Resatorvid a relevant synthetic comparator.[4]
Quantitative Data on Immunomodulatory Activity
| Parameter | This compound | Resatorvid (TAK-242) | Reference |
| Target | Putatively TLR4 and other immune-related proteins | Toll-like receptor 4 (TLR4) | [3][4] |
| Mechanism of Action | Proposed to interact with the binding cleft of immune proteins; may act as a TLR4 antagonist.[4][5] | Binds directly to Cys747 in the intracellular domain of TLR4, preventing its interaction with adaptor proteins TIRAP and TRAM.[3][6] | |
| Effect on Cytokine Production | Modulates cytokine production, though specific IC50 values are not well-documented.[7] | Inhibits LPS-induced production of: - Nitric Oxide (NO): IC50 = 1.8 nM - TNF-α: IC50 = 1.9 nM - IL-6: IC50 = 1.3 nM | [8][9] |
| Downstream Signaling Inhibition | In silico studies suggest modulation of pathways involving TNF-α and TGF-β.[5] | Inhibits downstream signaling cascades including NF-κB and MAPK pathways.[6][10] |
Signaling Pathways
Both this compound and Resatorvid are implicated in the modulation of the TLR4 signaling pathway, a critical component of the innate immune system. Activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a cascade that leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.
Figure 1: TLR4 Signaling Pathway and Points of Inhibition. This diagram illustrates the TLR4 signaling cascade initiated by LPS, leading to the production of pro-inflammatory cytokines. The putative antagonistic action of this compound on the TLR4 receptor and the specific intracellular inhibitory mechanism of Resatorvid (TAK-242) are highlighted.
Experimental Protocols
The evaluation of immunomodulatory compounds relies on a suite of well-defined in vitro assays. Below are detailed methodologies for key experiments relevant to the assessment of agents like this compound and Resatorvid.
Macrophage Polarization Assay
This assay is crucial for determining how a compound influences the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
Protocol:
-
Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line like THP-1. For THP-1 cells, induce differentiation into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Treatment: Treat the differentiated macrophages with the test compound (this compound or Resatorvid) at various concentrations for a predetermined period (e.g., 24 hours).
-
Polarization:
-
M1 Polarization: Induce M1 polarization by adding LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the culture medium.
-
M2 Polarization: Induce M2 polarization by adding IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
-
Analysis: After 24-48 hours of polarization, analyze the macrophage phenotype through:
-
Flow Cytometry: Stain for M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206).
-
ELISA: Measure the concentration of M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines (e.g., IL-10, TGF-β) in the culture supernatant.
-
qPCR: Analyze the gene expression of M1 and M2 markers.
-
Figure 2: Macrophage Polarization Experimental Workflow. This flowchart outlines the key steps in assessing the effect of immunomodulatory compounds on macrophage polarization.
T-Cell Proliferation Assay
This assay measures the ability of a compound to either stimulate or inhibit the proliferation of T-lymphocytes, a key event in the adaptive immune response.
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or splenocytes from mice.
-
Labeling (Optional but Recommended): Label the cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of daughter cells is halved.
-
Culture and Stimulation: Culture the labeled cells in 96-well plates. Stimulate T-cell proliferation using:
-
Polyclonal activators: Phytohemagglutinin (PHA) or Concanavalin A (ConA).
-
Antigen-specific stimulation: Anti-CD3 and anti-CD28 antibodies.
-
-
Treatment: Add the test compound (this compound or Resatorvid) at various concentrations to the stimulated T-cell cultures.
-
Incubation: Incubate the plates for 3-5 days.
-
Analysis:
-
Flow Cytometry (for CFSE): Analyze the dilution of CFSE fluorescence to quantify the percentage of proliferating cells.
-
MTT Assay: Add MTT reagent to the wells. Viable, proliferating cells will convert MTT to formazan, which can be quantified spectrophotometrically.
-
NF-κB Activation Assay
This assay determines if a compound inhibits the activation of the NF-κB signaling pathway.
Protocol:
-
Cell Line: Use a reporter cell line that expresses a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element.
-
Treatment: Pre-treat the cells with the test compound (this compound or Resatorvid) for a specified time.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as LPS or TNF-α.
-
Analysis:
-
Reporter Gene Assay: Measure the expression of the reporter gene (e.g., luciferase activity) to quantify NF-κB activation.
-
Western Blot: Analyze the phosphorylation of IκBα and the p65 subunit of NF-κB, as well as the nuclear translocation of p65.
-
Conclusion
This compound represents a promising natural immunomodulator with a potentially broad spectrum of activity. In silico studies suggest its interaction with key immune signaling pathways, including the TLR4 pathway. In contrast, synthetic immunomodulators like Resatorvid (TAK-242) offer high specificity and potency for a single target, as evidenced by its nanomolar IC50 values for cytokine inhibition.
The provided experimental protocols offer a robust framework for the head-to-head evaluation of these and other immunomodulatory compounds. Further research, particularly quantitative in vitro and in vivo studies, is necessary to fully elucidate the comparative efficacy and therapeutic potential of this compound relative to well-characterized synthetic molecules. Such studies will be instrumental in guiding the development of novel and effective immunomodulatory therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Resatorvid - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Cordifolioside A Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative analysis of Cordifolioside A. The information presented is based on a review of validated analytical methods to assist researchers in selecting the most suitable technique for their specific applications, from quality control of herbal extracts to detailed pharmacokinetic studies.
Method Comparison: HPLC vs. HPTLC for this compound Analysis
The selection of an analytical method is critical for the accurate quantification of bioactive compounds. Both HPLC and HPTLC are powerful chromatographic techniques widely employed for the analysis of this compound in various matrices, including herbal extracts and marketed formulations. Below is a detailed comparison of their performance characteristics based on published validation data.
Quantitative Data Summary
The following tables summarize the key validation parameters for published HPLC and HPTLC methods for this compound quantification.
Table 1: HPLC Method Validation Parameters for this compound
| Parameter | Reported Values |
| Mobile Phase | Acetonitrile:Water (25:75, v/v)[1][2][3] |
| Detection Wavelength | 210 nm[1][2][3] |
| Retention Time (Rt) | 9.52 ± 1.03 min[1][2][3] |
| Linearity Range | 0.5 - 50 µg/mL[1][2][3] |
| Correlation Coefficient (r²) | 0.997[1][2][3] |
| Limit of Detection (LOD) | 0.18 µg/mL[1][2][3] |
| Limit of Quantification (LOQ) | 0.55 µg/mL[1][2][3] |
| Accuracy (% Recovery) | 99.21 - 99.82%[1] |
| Precision (%RSD) | 1.42 - 1.97%[1] |
Table 2: HPTLC Method Validation Parameters for this compound
| Parameter | Reported Values |
| Mobile Phase | Hexane:Chloroform:Methanol:Formic Acid[4] / Chloroform:Methanol (85:15, v/v)[5] |
| Detection Wavelength | 254 nm[4] |
| Rf Value | 0.12[4] / 0.52 ± 0.03[5] |
| Linearity Range | 750 - 2250 ng/band[4] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Limit of Detection (LOD) | 107.05 ng/band[4] / 20.12 ng/band[5] |
| Limit of Quantification (LOQ) | 324.38 ng/band[4] / 60.36 ng/band[5] |
| Accuracy (% Recovery) | 98.96 - 101.43%[4] |
| Precision (%RSD) | < 2%[4] |
Experimental Protocols
Detailed methodologies for the HPLC and HPTLC analysis of this compound are provided below, based on established and validated methods.
HPLC Method Protocol
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water in a 25:75 (v/v) ratio is employed.[1][2][3]
-
Flow Rate: The flow rate is maintained at 1.0 mL/min.[1][2][3]
-
Detection: UV detection is performed at a wavelength of 210 nm.[1][2][3]
-
Injection Volume: A 20 µL injection volume is typical.
-
Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards within the linear range (0.5-50 µg/mL).
-
Sample Preparation (for plant extract): The plant material is extracted with 60% methanol. The resulting extract is filtered and appropriately diluted with the mobile phase before injection.
HPTLC Method Protocol
Instrumentation: A standard HPTLC system including a sample applicator, developing chamber, and a densitometric scanner is required.
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates are used.[4][5]
-
Sample Application: Samples and standards are applied to the plate as bands of a specific width.
-
Mobile Phase: A common mobile phase is a mixture of hexane, chloroform, methanol, and formic acid.[4] Another validated mobile phase is chloroform and methanol in an 85:15 (v/v) ratio.[5]
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Detection and Densitometry: After development, the plate is dried, and the bands are scanned densitometrically at 254 nm.[4]
-
Standard Preparation: A stock solution of this compound is prepared in methanol, and different concentrations are spotted on the HPTLC plate to construct a calibration curve.
-
Sample Preparation: The extract is dissolved in a suitable solvent, like methanol, and applied to the HPTLC plate.
Visualizing the Biological Context: this compound Signaling Pathway
This compound has demonstrated immunomodulatory activity, in part through its influence on T-helper 17 (Th17) cell differentiation. This process is crucial in the adaptive immune response and is mediated by the JAK-STAT signaling pathway.
Caption: this compound inhibits the JAK-STAT pathway, reducing Th17 cell differentiation.
Experimental Workflow for Method Validation
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, following ICH guidelines.
Caption: A typical workflow for analytical method validation according to ICH guidelines.
Conclusion
Both HPLC and HPTLC methods offer reliable and validated approaches for the quantification of this compound.
-
HPLC provides high resolution and sensitivity, making it well-suited for the analysis of complex mixtures and for studies requiring low detection limits.
-
HPTLC offers the advantages of high throughput, lower solvent consumption per sample, and the ability to analyze multiple samples simultaneously, making it a cost-effective option for routine quality control.
The choice between these two powerful techniques will ultimately depend on the specific requirements of the research, including the nature of the sample, the required sensitivity, and the number of samples to be analyzed. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cordifolioside A from Diverse Geographical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Cordifolioside A, a key bioactive compound isolated from Tinospora cordifolia, based on its geographical origin. The comparison focuses on the quantitative variations in its content, alongside a review of its biological activities and the analytical methods used for its characterization. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery by compiling available data to highlight the impact of geographical sourcing on the properties of this compound.
Quantitative Analysis of this compound Content
The concentration of this compound in Tinospora cordifolia exhibits significant variability depending on the geographical location of the plant. Studies conducted on samples from different regions within India have demonstrated a considerable range in the percentage weight by weight (% w/w) of this compound in the plant extract.
A notable study utilizing a validated High-Performance Liquid Chromatography (HPLC) method revealed that the content of this compound was highest in samples collected from the Uttar Pradesh (UP) zone, followed by the Madhya Pradesh (MP) and New Delhi (ND) regions.[1] This variation is likely attributable to a combination of genetic variability within the plant species and external factors such as climate, soil conditions, seasonal variations, and post-harvest processing methods.[1]
Another study focusing on seasonal variations found that the concentration of this compound in Tinospora cordifolia stems was significantly influenced by the time of harvest. The highest concentrations were observed during the monsoon season, with a decline in the winter months. While specific geographical locations were not the primary focus of this study, it underscores the temporal and environmental influence on phytochemical content.
While data from different continents is limited, the existing evidence from regional studies within India strongly suggests that the geographical source is a critical factor in the yield of this compound.
| Geographical Source (India) | This compound Content (% w/w) | Analytical Method |
| Uttar Pradesh (UP) Zone | 0.70% | HPLC |
| Madhya Pradesh (MP) Region | 0.20% | HPLC |
| New Delhi (ND) Region | 0.10% | HPLC |
| Not Specified (Hydroalcoholic Extract) | 0.134% | HPTLC |
| Not Specified (Aqueous Extract) | 0.017% | HPTLC |
Table 1: Comparison of this compound content from different geographical regions in India. [1][2]
Biological Activity Profile
This compound is recognized for its significant immunomodulatory properties.[3] Research has demonstrated its role in enhancing phagocytic activity and stimulating the production of nitric oxide and reactive oxygen species, which are key components of the immune response.[3] Furthermore, this compound, along with other compounds from Tinospora cordifolia, has been associated with macrophage activation.[1]
An in-silico study has provided insights into the potential molecular mechanisms underlying the immunomodulatory and antiviral activities of this compound. This computational analysis suggests that this compound may act as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2 and as an immunomodulator through the Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α) signaling pathways.[4]
It is important to note that direct comparative studies on how the biological activity of this compound varies with its geographical source are currently lacking. However, it can be inferred that variations in the concentration of this compound from different geographical locations would likely lead to corresponding differences in the therapeutic efficacy of the plant extracts.
Experimental Protocols
Extraction and Purification of this compound
A general protocol for the extraction and isolation of this compound from Tinospora cordifolia stems involves the following steps:
-
Plant Material Preparation : Fresh and healthy stems of Tinospora cordifolia are collected, washed, shade-dried, and pulverized into a coarse powder.[5]
-
Extraction : The powdered material is subjected to extraction, commonly using a 60% methanolic solution.[1] Other solvents like ethanol have also been used.[2]
-
Filtration and Concentration : The extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[5]
-
Purification : The crude extract is further purified using chromatographic techniques, such as column chromatography over silica gel, to isolate pure this compound.[5]
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) [1][6]
-
Mobile Phase : Acetonitrile–water (25:75%, v/v)
-
Column : C18
-
Detection Wavelength : 210 nm
-
Flow Rate : 1.0 mL/min
-
Retention Time : Approximately 9.52 ± 1.03 min
High-Performance Thin-Layer Chromatography (HPTLC) [2][7][8]
-
Stationary Phase : Pre-coated silica gel 60 F254 aluminum plates
-
Mobile Phase : Hexane‒chloroform‒methanol‒formic acid
-
Detection Wavelength : 254 nm
-
RF Value : Approximately 0.12
Signaling Pathway Interactions (Based on In-Silico Analysis)
Computational studies have suggested potential interactions of this compound with key signaling pathways involved in inflammation and immune response. It is crucial to emphasize that these are predicted interactions and require further experimental validation.
Caption: General experimental workflow for the comparative study of this compound.
Caption: Predicted modulation of TNF-α and TGF-β pathways by this compound.
References
- 1. scispace.com [scispace.com]
- 2. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory active compounds from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Illuminating the Shield: Cordifolioside A's In Vivo Efficacy in Radioprotection Compared
For Immediate Release
In the landscape of drug development, particularly in the realm of radioprotection and cytoprotection, the quest for effective agents with favorable safety profiles is paramount. This guide provides a comprehensive comparison of the in vivo efficacy of a Tinospora cordifolia extract enriched with Cordifolioside A against other established and emerging radioprotective agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Executive Summary
Recent preclinical studies have highlighted the significant radioprotective and cytoprotective capabilities of an n-butanol fraction of Tinospora cordifolia (NBTC) containing this compound. In vivo experiments in murine models have demonstrated its ability to enhance survival, preserve hematopoietic function, and reduce genetic damage following radiation exposure. This guide benchmarks these findings against the known in vivo efficacy of other radioprotective agents, including the natural compounds Eugenol, Orientin, and Vicenin, as well as the synthetic aminothiol, Amifostine (WR-2721). The objective of this guide is to present a clear, data-driven comparison to aid in the assessment of this compound's therapeutic potential.
Comparative In Vivo Efficacy of Radioprotective Agents
The following tables summarize the key in vivo efficacy data for the Tinospora cordifolia extract containing this compound and its comparators.
| Compound/Extract | Animal Model | Radiation Dose | Administration Route & Dose | Key Efficacy Endpoints | Quantitative Results |
| NBTC (this compound) | Swiss Albino Mice | 4 Gy γ-radiation | Intraperitoneal (i.p.), 120 mg/kg | 30-Day Survival Rate | 100% survival (vs. 70% in sham-treated)[1] |
| Spleen Colony Forming Units (CFU) | Significant increase (P < 0.01) compared to sham control[1] | ||||
| Micronucleated PCEs/100 PCEs | Significantly lower (P < 0.01) compared to radiation control[1] | ||||
| Eugenol | Swiss Albino Mice | 1.5 Gy γ-radiation | Intraperitoneal (i.p.), 75, 150, 300 mg/kg | Reduction in Micronucleated Polychromatic Erythrocytes (MnPCEs) | Significant reduction in MnPCEs at all doses[2] |
| Orientin | Swiss Albino Mice | 11 Gy γ-radiation | Intraperitoneal (i.p.), 50 µg/kg | 30-Day Survival Rate | Dose Modification Factor (DMF) for LD50: 1.30[3] |
| Vicenin | Swiss Albino Mice | 11 Gy γ-radiation | Intraperitoneal (i.p.), 50 µg/kg | 30-Day Survival Rate | Dose Modification Factor (DMF) for LD50: 1.37[3] |
| Amifostine (WR-2721) | Mice | Lethal total-body irradiation | Intraperitoneal (i.p.), 500 mg/kg | Dose Reduction Factor (DRF) for H-ARS | 2.7[4] |
| Dose Reduction Factor (DRF) for GI-ARS | 1.8[4] |
PCE: Polychromatic Erythrocytes; H-ARS: Hematopoietic Acute Radiation Syndrome; GI-ARS: Gastrointestinal Acute Radiation Syndrome
Detailed Experimental Protocols
Radioprotective Activity of NBTC (containing this compound)
-
Animal Model: Swiss albino mice.
-
Test Substance: An n-butanol fraction of Tinospora cordifolia (NBTC) confirmed to contain this compound via HPTLC analysis.
-
Dosing and Administration: NBTC was administered intraperitoneally (i.p.) at a dose of 120 mg/kg.
-
Irradiation: Animals were exposed to 4 Gy of whole-body gamma radiation.
-
Efficacy Evaluation:
-
Survival: Monitored for 30 days post-irradiation.
-
Hematological Parameters: Blood samples were collected to assess changes in red blood cells, white blood cells, and hemoglobin.
-
Spleen Colony Forming Unit (CFU) Assay: Spleens were harvested from irradiated mice to determine the number of endogenous hematopoietic colonies.
-
Micronucleus (MN) Assay: Bone marrow was collected to assess the frequency of micronucleated polychromatic erythrocytes (PCEs) as an indicator of chromosomal damage.[1][5]
-
Radioprotective Activity of Eugenol
-
Animal Model: Swiss albino mice.
-
Test Substance: Eugenol.
-
Dosing and Administration: Eugenol was administered intraperitoneally (i.p.) at doses of 75, 150, and 300 mg/kg.
-
Irradiation: Animals were exposed to 1.5 Gy of whole-body gamma radiation.
-
Efficacy Evaluation:
-
Micronucleus Assay: Bone marrow was collected to determine the frequency of micronucleated polychromatic erythrocytes (MnPCEs).[2]
-
Radioprotective Activity of Orientin and Vicenin
-
Animal Model: Swiss albino mice.
-
Test Substances: Orientin and Vicenin.
-
Dosing and Administration: Both compounds were administered intraperitoneally (i.p.) at an optimal dose of 50 µg/kg.
-
Irradiation: Animals were exposed to a lethal dose of 11 Gy whole-body gamma radiation.
-
Efficacy Evaluation:
-
Survival: The 30-day survival rate was monitored, and the Dose Modification Factor (DMF) for the LD50 was calculated. The DMF is the ratio of the radiation dose causing 50% lethality in the presence of the protective agent to that in its absence.[3]
-
Radioprotective Activity of Amifostine (WR-2721)
-
Animal Model: Mice.
-
Test Substance: Amifostine (WR-2721).
-
Dosing and Administration: Amifostine was administered intraperitoneally (i.p.) at a dose of 500 mg/kg.
-
Irradiation: Animals were subjected to lethal doses of whole-body irradiation to induce Hematopoietic Acute Radiation Syndrome (H-ARS) or Gastrointestinal Acute Radiation Syndrome (GI-ARS).
-
Efficacy Evaluation:
-
Dose Reduction Factor (DRF): The DRF was calculated, representing the factor by which the radiation dose can be increased to achieve the same biological effect when the radioprotector is used.[4]
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of radioprotection by this compound.
Caption: General experimental workflow for in vivo radioprotection studies.
Caption: Logical relationship of the compared radioprotective agents.
References
- 1. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eugenol as an in vivo radioprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo radioprotection by ocimum flavonoids: survival of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of Cordifolioside A Analogs: A Comparative Guide
Initial research indicates a notable lack of publicly available, in-depth structure-activity relationship (SAR) studies for a series of synthetic Cordifolioside A analogs. The current body of scientific literature primarily focuses on the isolation of this compound from its natural source, Tinospora cordifolia, and the elucidation of its various biological activities as a singular compound. While in silico studies and research on the plant's extracts are available, comprehensive experimental data comparing the potency and efficacy of a range of this compound derivatives is not sufficiently documented to construct a detailed SAR guide.
This guide, therefore, summarizes the known biological profile of this compound and presents the experimental methodologies used in its evaluation, providing a foundation for future SAR investigations.
Biological Activities of this compound
This compound, a phenylpropanoid glycoside, has been identified as one of the active constituents of Tinospora cordifolia and is recognized for several key pharmacological effects.
Immunomodulatory Activity
This compound is reported to possess immunomodulatory properties.[1][2][3] Studies on extracts of Tinospora cordifolia containing this compound have demonstrated effects on the immune system.[1] Specifically, compounds isolated from the plant, including this compound, have been shown to enhance phagocytic activity and increase the generation of nitric oxide and reactive oxygen species at concentrations ranging from 0.1 to 2.5 µg/ml.[1] It is suggested that the overall immunomodulatory effect of Tinospora cordifolia may be due to the synergistic action of a group of compounds, including this compound.[1]
Radioprotective and Cytoprotective Effects
Research has highlighted the potential of this compound in protecting against radiation and cellular damage.[1][3][4] An enriched extract of Tinospora cordifolia containing this compound demonstrated a significant in vivo radioprotective effect in male Wistar Albino mice against 4 Gy-γ radiation exposure.[4] The administration of the extract at a dose of 120 mg/kg (i.p.) resulted in increased survival rates, better body weight retention, and protection of hematological parameters.[4] In vitro studies also showed cytoprotective activity against cyclophosphamide-induced genotoxicity.[4]
Potential Anti-COVID-19 Activity (In Silico)
In silico studies have explored the potential of this compound as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[5][6] These computational models suggest that this compound could be a promising candidate for developing anti-COVID-19 drugs, though preclinical and clinical studies are necessary to validate these findings.[6]
Quantitative Data
Detailed quantitative data from comparative studies of this compound analogs is not available in the reviewed literature. The following table summarizes the concentrations and dosages of this compound or extracts containing it, as reported in the cited studies.
| Activity | Compound/Extract | Concentration/Dosage | Organism/System | Outcome | Reference |
| Immunomodulatory | This compound and other compounds | 0.1-2.5 µg/ml | Human neutrophil cells | Enhancement of phagocytic activity, increased NO and ROS generation | [1] |
| Radioprotective | Tinospora cordifolia extract containing this compound | 120 mg/kg (i.p.) | Male Wistar Albino mice | Increased survival rate, body weight retention, protection of hematological parameters | [4] |
| Cytoprotective | Tinospora cordifolia extract containing this compound | 10 mg/ml | Allium cepa root meristem | Increased root growth, non-toxic mitotic index, lesser chromosomal aberrations | [4] |
Experimental Protocols
The following are summaries of the experimental methodologies employed in the studies of this compound.
Immunomodulatory Activity Assays
-
PMN Phagocytic Function Studies: Human neutrophil cells are used to investigate the effect of the compounds on phagocytosis.[1]
-
NBT, NO, and Chemiluminescence Assays: These assays are used to measure the generation of reactive oxygen species and nitric oxide in human neutrophil cells following treatment with the test compounds.[1]
Radioprotective and Cytoprotective Activity Assays
-
In Vivo Radioprotective Study: Male Wistar Albino mice are administered the test extract intraperitoneally. They are then exposed to a specific dose of gamma radiation. Parameters such as survival rate, body weight, and hematological profiles are monitored to assess the protective effect.[4]
-
In Vitro Cytoprotective Study (Allium cepa Root Meristem Model): Onion root tips are treated with a genotoxic agent (e.g., cyclophosphamide) in the presence or absence of the test extract. The root growth, mitotic index, and chromosomal aberrations are then analyzed to determine the cytoprotective potential.[4]
-
High-Performance Thin-Layer Chromatography (HPTLC): This technique is used to confirm the presence and quantify the amount of this compound in the plant extracts.[4][7]
In Silico Docking Studies
-
Molecular Docking: Computational software such as Discovery Studio and AutoDock Vina are used to predict the binding affinity and interaction between this compound and target proteins, such as the main protease (Mpro) of SARS-CoV-2.[6]
Visualizations
The following diagram illustrates the known biological activities of this compound as derived from its natural source.
Caption: Biological activities of this compound.
References
- 1. This compound | CAS:155179-20-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Cordifolioside A: A Review of Combination Therapies
An analysis of the enhanced therapeutic effects of Cordifolioside A, a key bioactive compound from Tinospora cordifolia, when used in conjunction with other therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current, albeit nascent, understanding of these synergistic interactions, supported by experimental data from studies on Tinospora cordifolia extracts.
While direct experimental evidence on the synergistic effects of isolated this compound is limited, studies involving extracts of Tinospora cordifolia, where this compound is a prominent constituent, have shown significant promise in combination therapies, particularly in oncology. This guide will explore these findings, presenting the data as a strong indicator of the potential synergistic activities of this compound.
Synergistic Effects with Chemotherapeutic Agents and Herbal Extracts
Extracts of Tinospora cordifolia have demonstrated synergistic or protective effects when combined with conventional chemotherapeutic drugs like cisplatin and doxorubicin, as well as with other herbal extracts such as Zingiber officinale (ginger). These studies suggest that the presence of compounds like this compound can enhance the efficacy of anti-cancer treatments and mitigate toxicity.
Combination with Zingiber officinale (Ginger)
A notable study investigated the combinatorial effects of Tinospora cordifolia (TC) and Zingiber officinale (ZO) extracts on human breast cancer cells (MCF-7). The combination therapy exhibited a potent synergistic anti-proliferative effect.[1]
Table 1: In Vitro Anti-proliferative Activity of Tinospora cordifolia and Zingiber officinale Extracts on MCF-7 Cells [1][2]
| Treatment | IC50 Value | Observations at 1 µg/ml |
| Tinospora cordifolia (TC) alone | 509 µg/ml | - |
| Zingiber officinale (ZO) alone | 1 mg/ml | - |
| TC + ZO Combination | 2 µg/ml | Inhibition of DNA synthesis, reduced cell migration, induction of apoptosis, and G0/G1 phase cell cycle arrest.[1][2] |
The significantly lower IC50 value of the combination treatment highlights a strong synergistic interaction. The study also pointed towards the downregulation of matrix metalloproteinase-9 (MMP9) and upregulation of estrogen receptor-alpha (ER-α) as a potential mechanism for this synergy.[1][2]
Combination with Cisplatin
Studies have indicated that Tinospora cordifolia extract can act synergistically with cisplatin, a common chemotherapeutic agent, in HPV-positive cervical cancer cells.[3] Furthermore, research in animal models has demonstrated a protective effect of Tinospora cordifolia extract against cisplatin-induced cardiotoxicity and nephrotoxicity, suggesting its potential to reduce the adverse effects of chemotherapy.[4][5]
Table 2: Protective Effects of Tinospora cordifolia Extract against Cisplatin-Induced Toxicity in Rats [4][6][7]
| Parameter | Cisplatin Alone | Cisplatin + Tinospora cordifolia Extract |
| Cardiotoxicity Markers | ||
| Serum LDH, CPK, Troponins | Significantly increased | Significantly reduced compared to cisplatin alone group.[4] |
| Nephrotoxicity Markers | ||
| Serum Creatinine, Blood Urea Nitrogen | Significantly increased | Significantly reduced compared to cisplatin alone group.[5] |
| Sperm Parameters | ||
| Acrosomal Integrity & Morphology | Negative impact observed | Ameliorative effect observed.[6][7] |
These findings suggest that co-administration of Tinospora cordifolia extract could enhance the therapeutic window of cisplatin by mitigating its toxic side effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density (e.g., 1x10^4 cells/well) and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of the test compounds (e.g., Tinospora cordifolia extract, Zingiber officinale extract, or their combination) and incubated for a specified period (e.g., 48 hours). Doxorubicin or another standard chemotherapeutic agent can be used as a positive control.[8]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/ml) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[1][9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.[10][11][12]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[10][11][12]
Signaling Pathways and Mechanisms of Action
The synergistic effects of Tinospora cordifolia extracts, and by extension this compound, are likely mediated through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling and plays a significant role in immunity and inflammation. Studies have shown that Tinospora cordifolia extract can modulate the JAK-STAT pathway, which may contribute to its immunomodulatory and anti-inflammatory effects.
References
- 1. Evaluation of the combinatorial effect of Tinospora cordifolia and Zingiber officinale on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the combinatorial effect of Tinospora cordifolia and Zingiber officinale on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and immunomodulatory properties of Tinospora cordifolia, Boerhaavia diffusa, Berberis aristata, and Ocimum basilicum extracts against HPV-positive cervical cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. plantsjournal.com [plantsjournal.com]
- 9. bio-conferences.org [bio-conferences.org]
- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 11. Aqueous Ethanolic Extract of Tinospora cordifolia as a Potential Candidate for Differentiation Based Therapy of Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. famecancermuseum.com [famecancermuseum.com]
Independent Verification of Cordifolioside A's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordifolioside A, a phenylpropanoid glycoside isolated from Tinospora cordifolia, has garnered significant interest for its diverse biological activities. This guide provides an independent verification of its key biological effects—immunomodulation and radioprotection—by comparing its performance with two other bioactive compounds also found in Tinospora cordifolia: Berberine and Magnoflorine. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate independent verification.
Comparative Analysis of Biological Effects
The primary biological activities attributed to this compound are its immunomodulatory and radioprotective effects.[1] This section compares these effects with those of Berberine, an isoquinoline alkaloid, and Magnoflorine, an aporphine alkaloid.
Immunomodulatory Activity
This compound has been shown to possess significant immunomodulatory activity, primarily by enhancing phagocytosis and increasing the production of nitric oxide (NO) and reactive oxygen species (ROS) in neutrophils.[2][3] This suggests its potential in boosting the innate immune response.
Berberine also exhibits potent immunomodulatory and anti-inflammatory properties.[4][5][6][7] It can modulate the Th1/Th2 balance, prevent cytokine storms, and enhance cell-mediated immunity.[4] Mechanistically, Berberine has been shown to influence several signaling pathways, including PI3K/Akt, Wnt/β-catenin, and AMPK/lipogenesis, to suppress inflammatory responses.[5] It can also modulate the Th17/Treg balance, which is crucial in autoimmune diseases.[5]
Magnoflorine has demonstrated both pro-inflammatory and anti-inflammatory effects depending on the context. It can enhance pro-inflammatory responses in macrophages via MyD88-dependent pathways, including NF-κB, MAPK, and PI3K-Akt signaling, suggesting a role in augmenting immune responses.[8][9] Conversely, in the context of rheumatoid arthritis, Magnoflorine has been shown to attenuate inflammatory responses by inhibiting the PI3K/Akt/NF-κB signaling axis and activating the Keap1-Nrf2/HO-1 pathway.[10]
Table 1: Comparison of Immunomodulatory Effects
| Feature | This compound | Berberine | Magnoflorine |
| Primary Effect | Enhancement of innate immunity | Anti-inflammatory and immunomodulatory | Context-dependent immunomodulation |
| Key Mechanisms | Increased phagocytosis, NO, and ROS production[2][3] | Modulation of Th1/Th2 and Th17/Treg balance; Inhibition of PI3K/Akt, Wnt/β-catenin, AMPK pathways[4][5] | Modulation of NF-κB, MAPK, and PI3K-Akt pathways; Keap1-Nrf2/HO-1 activation[8][9][10] |
| Reported Activity | Significant enhancement in phagocytic activity and increase in nitric oxide and reactive oxygen species generation at 0.1-2.5 µg/ml.[2] | Reduces pro-inflammatory cytokines (IL-1β, IL-6, IL-17, TNF-α, IFN-γ) and increases anti-inflammatory IL-10.[11] | Can enhance production of TNF-α, IL-1β, and PGE2 in LPS-activated macrophages.[8] Can also reduce inflammatory cytokines (iNOS, COX-2, IL-6, IL-8) in an arthritis model.[10] |
Radioprotective Activity
This compound has been identified as a potent radioprotective agent.[1] An n-butanol fraction of Tinospora cordifolia containing this compound, administered at 120 mg/kg, provided significant protection against 4 Gy-gamma radiation in mice. This was evidenced by increased survival rate, better body weight retention, improved hematological parameters, a higher number of spleen colony-forming units (CFU), and decreased micronucleus (MN) expression.[1] The radioprotective effect is likely linked to its antioxidant and immunostimulating properties.[1]
Berberine also demonstrates significant radioprotective effects by reducing levels of reactive oxygen species (ROS), malondialdehyde (MDA), and pro-inflammatory cytokines like TNF-α and TGF-β1, while increasing the anti-inflammatory cytokine IL-10.[12][13] It can also enhance the sensitivity of cancer cells to radiation, suggesting a dual role.[14] Mechanistically, Berberine's radioprotective effects are associated with the inhibition of the HO-1/NF-κB-mediated survival pathway and modulation of the MAPK/caspase-3 and ROS pathways.[14]
Information on the direct radioprotective effects of Magnoflorine is less established in the reviewed literature. However, its known antioxidant and anti-inflammatory properties suggest a potential for radioprotection.
Table 2: Comparison of Radioprotective Effects
| Feature | This compound | Berberine | Magnoflorine |
| Primary Effect | Protects against radiation-induced damage | Radioprotective and radiosensitizing | Not well-established |
| Key Mechanisms | Likely through antioxidant and immunostimulatory activities[1] | Reduction of ROS and pro-inflammatory cytokines; Inhibition of HO-1/NF-κB and modulation of MAPK/caspase-3 pathways[12][14] | Potential antioxidant and anti-inflammatory effects |
| Reported Activity | 120 mg/kg of an enriched fraction significantly increased survival, spleen CFU, and decreased micronucleus expression in irradiated mice.[1] | Attenuated intestinal injury in mice undergoing whole abdominal radiotherapy.[15] Pre-treatment with 30 µM Berberine enhanced radiation-induced cell death in prostate cancer cells.[14] | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison, allowing for independent verification and further research.
Phagocytosis Assay
-
Objective: To assess the effect of the test compounds on the phagocytic activity of neutrophils.
-
Methodology (based on Sharma et al., 2012): [2]
-
Cell Preparation: Isolate human polymorphonuclear neutrophils (PMNs) from heparinized venous blood of healthy volunteers using a Ficoll-Hypaque density gradient centrifugation method.
-
Opsonization of Candida albicans: Prepare a suspension of heat-killed Candida albicans and opsonize by incubating with pooled human AB serum.
-
Treatment: Pre-incubate the isolated PMNs with various concentrations of the test compounds (this compound, Berberine, Magnoflorine) or a vehicle control.
-
Phagocytosis: Add the opsonized Candida albicans to the treated PMNs and incubate to allow for phagocytosis.
-
Staining and Microscopy: Prepare smears of the cell suspension, fix, and stain with Giemsa.
-
Quantification: Determine the phagocytic activity by counting the number of PMNs that have ingested one or more yeast cells (percentage of phagocytosis) and the average number of yeast cells ingested per phagocyte (phagocytic index) under a light microscope.
-
Nitric Oxide (NO) Production Assay
-
Objective: To measure the effect of the test compounds on nitric oxide production by neutrophils.
-
Methodology (based on the Griess reaction): [2]
-
Cell Culture: Culture isolated human neutrophils in a suitable medium.
-
Treatment: Treat the cells with different concentrations of the test compounds in the presence or absence of a stimulant (e.g., lipopolysaccharide - LPS).
-
Sample Collection: After a specified incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Quantification: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite.
-
Spleen Colony Forming Unit (CFU) Assay
-
Objective: To evaluate the effect of the test compounds on the regenerative capacity of hematopoietic stem and progenitor cells after radiation.
-
Methodology (based on Goel et al., 2004): [16]
-
Animal Model: Use a suitable mouse model (e.g., Swiss albino mice).
-
Treatment and Irradiation: Administer the test compounds to the mice for a specified period before exposing them to a sub-lethal dose of whole-body gamma radiation.
-
Spleen Harvesting: Euthanize the mice at a specific time point post-irradiation (e.g., day 9 or 10) and aseptically remove their spleens.
-
Colony Counting: Fix the spleens in Bouin's fluid to visualize the colonies. Count the number of macroscopic colonies on the surface of the spleens. Each colony is considered to have arisen from a single hematopoietic progenitor cell.
-
Micronucleus (MN) Assay
-
Objective: To assess the genotoxic or anti-genotoxic (protective) effects of the test compounds by measuring the frequency of micronuclei in bone marrow cells.
-
Methodology (based on Goel et al., 2004): [16]
-
Animal Model and Treatment: Use mice and administer the test compounds before and/or after exposure to a genotoxic agent (e.g., radiation or a chemical mutagen).
-
Bone Marrow Aspiration: Euthanize the animals at a specific time after treatment and aspirate the bone marrow from the femur or tibia.
-
Slide Preparation: Prepare smears of the bone marrow cells on clean glass slides.
-
Staining: Fix the slides and stain with a DNA-specific stain such as Giemsa or acridine orange.
-
Scoring: Under a microscope, score a large number of polychromatic erythrocytes (PCEs) for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) can also be determined as an indicator of cytotoxicity.
-
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound exhibits promising immunomodulatory and radioprotective properties. When compared to Berberine and Magnoflorine, other active constituents of Tinospora cordifolia, it demonstrates a distinct profile, particularly in its potent enhancement of innate immune cell activity. While Berberine shows strong anti-inflammatory effects through various signaling pathways, and Magnoflorine displays context-dependent immunomodulation, this compound's primary reported strength lies in augmenting phagocytosis and providing significant in vivo protection against radiation.
Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative potencies and therapeutic potential of these three compounds. The detailed protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to independently verify these findings and explore the mechanisms of action in greater depth.
References
- 1. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory active compounds from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. imrpress.com [imrpress.com]
- 5. Immunomodulatory effects of berberine on the inflamed joint reveal new therapeutic targets for rheumatoid arthritis management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and immune-modulatory impacts of berberine on activation of autoreactive T cells in autoimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti‐inflammatory and immune‐modulatory impacts of berberine on activation of autoreactive T cells in autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Radiotherapy Enhancing and Radioprotective Properties of Berberine: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Berberine Inhibited Radioresistant Effects and Enhanced Anti-Tumor Effects in the Irradiated-Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Berberine Against Radiation-Induced Intestinal Injury in Mice (Journal Article) | OSTI.GOV [osti.gov]
- 16. Radioprotective potential of an herbal extract of Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cordifolioside A: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Cordifolioside A, a phenylpropanoid glycoside with immunomodulatory activity.[1][2][3] Adherence to these procedures is crucial for minimizing risks and maintaining a secure and compliant research environment.
I. Understanding this compound: Properties and Handling
This compound is a natural product isolated from herbs such as Tinospora cordifolia.[2][4] While comprehensive hazard information is not widely published, it should be handled with care in a laboratory setting. The table below summarizes key properties relevant to its handling and storage.
| Property | Data |
| Chemical Formula | C₂₂H₃₂O₁₃ |
| Molecular Weight | 504.48 g/mol |
| Appearance | White to off-white solid/powder |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
| Storage | Powder: 4°C, sealed, away from moisture and light. In solvent: -80°C (6 months) or -20°C (1 month) |
II. Step-by-Step Disposal Protocol for this compound Waste
All waste containing this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Identify: All materials that have come into contact with this compound are to be considered hazardous waste.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless they are compatible. Keep it separate from acidic, basic, and reactive wastes to prevent unintended chemical reactions.
Step 2: Waste Containerization
-
Container: Use a dedicated, leak-proof, and chemically compatible container for this compound waste.
-
Condition: Ensure the container is in good condition, with no leaks or cracks.
-
Closure: Keep the waste container securely closed at all times, except when adding waste. Do not leave a funnel in the container.
Step 3: Labeling of Hazardous Waste
-
Clear Identification: Clearly label the waste container with the words "Hazardous Waste."
-
Content Details: The label must include:
-
The full name: "this compound"
-
The estimated concentration and quantity.
-
Any solvents or other chemicals mixed with the this compound.
-
The date when waste accumulation began.
-
Step 4: Storage and Disposal
-
Storage: Store the labeled hazardous waste container in a designated, secure area, away from general laboratory traffic.
-
EHS Pickup: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for requesting a waste pickup.
-
Prohibition: Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Step 5: Spill and Emergency Procedures
-
Spill Response: In the event of a spill, wear appropriate PPE. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a sealed container and dispose of it as hazardous waste.
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these general yet crucial procedures, you can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure and compliant laboratory environment. Always prioritize consulting the official Safety Data Sheet and your local EHS department for the most accurate and up-to-date information.
References
Essential Safety and Logistical Information for Handling Cordifolioside A
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols, operational guidance, and disposal instructions for the handling of Cordifolioside A. The information herein is intended to support laboratory safety and promote best practices in chemical management, ensuring the well-being of personnel and the integrity of research.
Chemical and Safety Data Overview
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 155179-20-7 | [5] |
| Molecular Formula | C22H32O13 | [4] |
| Molecular Weight | 504.5 g/mol | [4] |
| Appearance | White to off-white solid/powder | [6][7] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][6][8][9] |
Toxicological Data Summary
No specific LD50 or LC50 data for pure this compound has been identified. However, acute toxicity studies on various extracts of Tinospora cordifolia, which contains this compound, consistently indicate low toxicity.
| Study Type | Organism | Extract Type | LD50 (Lethal Dose, 50%) | Source |
| Acute Oral Toxicity | Mice | Herbal formulation containing T. cordifolia | > 2000 mg/kg body weight | [10] |
| Acute Oral Toxicity | Rats | Hydroalcoholic extract of stem bark | > 1000 mg/kg body weight | [2] |
| Acute Oral Toxicity | Mice | Decoction and whole plant powder | No mortality at highest doses tested (9ml/Kg and 8g/Kg respectively) | [11][12] |
Based on these findings, this compound can be handled with standard laboratory precautions for non-highly hazardous materials. However, given its biological activity, exposure should be minimized.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent skin and eye contact, and inhalation.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust and splashes. |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with good ventilation. Use a NIOSH-approved respirator if generating dust or aerosols. | To prevent inhalation of airborne particles. |
Operational Plans: Handling and Storage
Receiving and Unpacking:
-
Before opening, allow the product to equilibrate to room temperature for at least one hour.[6]
-
Gently shake the vial to ensure any compound that may have adhered to the cap or neck during transport settles to the bottom.[6]
Preparation of Stock Solutions:
-
Prepare solutions in a well-ventilated area, preferably a chemical fume hood.
-
Use the appropriate solvent as indicated by the experimental protocol (e.g., DMSO, Ethanol).[1][6]
-
For quantitative work, refer to the molarity calculator provided by suppliers if available.
Storage:
-
Solid Form: Store in a well-closed container, desiccated at -20°C, and protected from air and light.[1][5][13]
-
In Solution: For long-term storage, it is recommended to store aliquots in tightly sealed vials at -80°C (up to 6 months) or -20°C (up to 1 month).[7] Avoid repeated freeze-thaw cycles. Prepare and use solutions on the same day whenever possible.[13]
Disposal Plan
Dispose of this compound and its waste in accordance with local, state, and federal regulations.
Waste Segregation:
-
Solid Waste: Collect excess solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions and solvent rinses in a labeled, sealed container for chemical waste. Do not pour down the drain.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
Decontamination:
-
Wipe down work surfaces with a suitable solvent (e.g., 70% ethanol) followed by soap and water.
-
Wash contaminated glassware thoroughly.
Experimental Protocols
General Workflow for In Vitro Immunomodulatory Assays
The following provides a generalized workflow based on common assays used to evaluate the immunomodulatory effects of compounds like this compound.[1]
Caption: General experimental workflow for assessing the in vitro immunomodulatory activity of this compound.
Signaling Pathways
Tinospora cordifolia extracts, which contain this compound, have been shown to modulate immune responses through various signaling pathways. A key mechanism involves the inhibition of the JAK-STAT signaling pathway, which subsequently suppresses the differentiation of Th17 cells and their production of pro-inflammatory cytokines like IL-17. Additionally, there is evidence for the modulation of NF-κB, MAPK, and PI3K-Akt pathways, which are central to inflammation and immune cell function.[1][7][11]
Caption: Proposed immunomodulatory signaling pathways of this compound.
References
- 1. Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through in-depth transcriptomic profiling and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory activity of Tinospora cordifolia - J Nutr Metab Health Sci [jnmhs.com]
- 7. Network pharmacology and metabolomics analysis of Tinospora cordifolia reveals BACE1 and MAOB as potential therapeutic targets for neuroprotection in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory and antitumor actions of medicinal plant Tinospora cordifolia are mediated through activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.acspublisher.com [journals.acspublisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
